3-Methylpyridine-2,5-diamine
Description
Properties
IUPAC Name |
3-methylpyridine-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-2-5(7)3-9-6(4)8/h2-3H,7H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGCVIIPNIZFJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370302 | |
| Record name | 3-methylpyridine-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106070-58-0 | |
| Record name | 3-methylpyridine-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 3-Methylpyridine-2,5-diamine
An In-depth Technical Guide
Abstract
3-Methylpyridine-2,5-diamine is a pivotal molecular scaffold, serving as a high-value building block in the development of pharmaceuticals, agrochemicals, and advanced materials. Its unique substitution pattern, featuring vicinal amino groups ortho and para to the ring nitrogen, imparts specific electronic and steric properties that are highly sought after in medicinal chemistry for designing targeted therapeutics. This technical guide provides an in-depth analysis of the primary synthetic pathways to this key intermediate. We will dissect two core strategies: (1) the classical approach of electrophilic dinitration of a 3-picoline precursor followed by reduction, and (2) a more modern route involving the construction of a dihalogenated intermediate and subsequent catalytic di-amination. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols but the underlying mechanistic rationale and field-proven insights to guide successful synthesis and process optimization.
Introduction and Strategic Overview
The synthesis of polysubstituted pyridines is a foundational challenge in organic chemistry. The inherent electron-deficient nature of the pyridine ring complicates traditional electrophilic aromatic substitution, often requiring harsh conditions. The target molecule, this compound, presents a unique synthetic puzzle due to the specific orientation of its three substituents. A successful synthesis must precisely control the regioselectivity of introducing two amino functionalities onto the 3-methylpyridine (3-picoline) core.
Chemical Profile
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₉N₃
-
Molecular Weight: 123.16 g/mol
-
Key Features: A pyridine ring substituted with a methyl group at the 3-position and amino groups at the 2- and 5-positions. The arrangement of these groups dictates its utility as a versatile synthetic intermediate.
Retrosynthetic Analysis
A logical retrosynthetic analysis reveals two primary bond disconnections, leading to the main strategies detailed in this guide. The C-N bonds of the amino groups are the most logical points for disconnection. This leads back to either a dinitro- or a dihalo-substituted 3-methylpyridine precursor.
Caption: Retrosynthetic pathways for this compound.
Pathway I: Electrophilic Nitration and Reduction
This classical route leverages the foundational principles of electrophilic aromatic substitution followed by a robust reduction. While conceptually straightforward, the challenge lies in controlling the regioselectivity of the initial nitration step on an electron-deficient pyridine ring, which often requires forcing conditions.
Mechanistic Rationale
The nitration of pyridine is notoriously difficult compared to benzene, as the ring nitrogen is protonated under strongly acidic conditions, creating a highly deactivated pyridinium ion. The methyl group at C-3 is an ortho-, para-director, while the positively charged pyridinium nitrogen is a strong meta-director. This confluence of directing effects makes achieving the specific 2,5-dinitration pattern a significant challenge, often leading to mixtures of isomers.[1][2] The subsequent reduction of the nitro groups is a well-established and high-yielding transformation, typically accomplished via catalytic hydrogenation or metal-acid systems.
Caption: Workflow for the Nitration-Reduction synthesis pathway.
Experimental Protocol: A Representative Synthesis
Step A: Dinitration of a 2-Amino-3-Methylpyridine Precursor
Causality: Starting with 2-amino-3-methylpyridine provides a strategic advantage. The powerful activating and ortho-, para-directing effect of the amino group facilitates electrophilic substitution at the C-5 position, making the desired nitration pattern more achievable than starting from 3-picoline itself.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge concentrated sulfuric acid (H₂SO₄) and cool the vessel to 0-5°C using an ice-salt bath.
-
Substrate Addition: Slowly add 2-amino-3-methylpyridine to the cooled sulfuric acid while maintaining the internal temperature below 10°C. The formation of the pyridinium salt is highly exothermic.
-
Nitration: Prepare a nitrating mixture (fuming nitric acid in concentrated sulfuric acid). Add this mixture dropwise to the reaction flask over 1-2 hours, ensuring the temperature does not exceed 10°C.
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat cautiously to 50-60°C for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate. Neutralize the acidic solution with a base (e.g., concentrated NaOH or NH₄OH) while cooling to precipitate the crude 2-amino-5-nitro-3-methylpyridine. Filter the solid, wash with cold water, and dry.
-
Second Nitration: The isolated mono-nitro compound would then undergo a second, more forcing nitration step to install the nitro group at the 2-position (after conversion of the existing amino group to a nitro group via diazotization, or protecting it), though this route is complex and often low-yielding. A more direct dinitration of 2,6-diaminopyridine has been studied and shows the complexity of controlling the reaction.[1][3][4]
Step B: Reduction to this compound
-
Reaction Setup: Charge a flask or hydrogenation vessel with the crude dinitro intermediate, a solvent (e.g., ethanol, ethyl acetate), and a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂), typically at a pressure of 50-100 psi.
-
Reaction Progression: Stir the mixture vigorously at room temperature. The reaction is typically complete within 4-12 hours. Monitor the uptake of hydrogen and periodically check the reaction by TLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.
Data Summary
| Parameter | Nitration Step | Reduction Step |
| Typical Reagents | HNO₃, H₂SO₄, Oleum | H₂/Pd-C, SnCl₂/HCl, Fe/HCl |
| Temperature | 0°C to 80°C | Room Temperature to Reflux |
| Challenges | Regioselectivity, harsh conditions, potential for runaway reactions. | Catalyst poisoning, incomplete reduction. |
| Typical Yields | Variable, often moderate (<50%) | High (85-95%) |
Pathway II: Halogenation and Catalytic Amination
This modern approach offers superior regiochemical control by first installing halogen atoms at the desired positions, which then serve as handles for a subsequent double nucleophilic aromatic substitution (SₙAr) or cross-coupling reaction.
Mechanistic Rationale
This pathway hinges on the reliable synthesis of a 2,5-dihalo-3-methylpyridine intermediate. The halogen atoms, typically chlorine or bromine, activate the pyridine ring for nucleophilic substitution. The subsequent amination can proceed via two main mechanisms:
-
SₙAr: Direct displacement of the halides with an amine source like ammonia. This often requires high temperatures and pressures. The electron-withdrawing nature of the pyridine nitrogen activates the C-2 position for attack.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds under much milder conditions with a broader range of amine nucleophiles.[5][6] This method is often preferred for its efficiency and functional group tolerance.
Caption: Workflow for the Halogenation-Amination pathway.
Experimental Protocol: Synthesis via a Dibromo-Intermediate
This protocol is adapted from methodologies described in patent literature for the synthesis of the key dibromo-intermediate.[7]
Step A: Synthesis of 2-Amino-3-methyl-5-bromopyridine [7]
-
Amine Protection: Reflux 2-amino-3-methylpyridine with acetic anhydride. The acetylation of the amino group protects it and modulates its directing effect for the subsequent bromination.
-
Bromination: After cooling, add liquid bromine dropwise to the reaction mixture. The reaction is then heated to 50-60°C for 2-3 hours.
-
Deprotection & Isolation: Add water to dissolve the solids, followed by a sodium hydroxide solution to hydrolyze the acetyl group. The product, 2-amino-3-methyl-5-bromopyridine, precipitates and is isolated by filtration, drying, and recrystallization.
Step B: Synthesis of 2,5-Dibromo-3-methylpyridine via Sandmeyer Reaction [7]
-
Diazotization: Dissolve the 2-amino-3-methyl-5-bromopyridine in a hydrobromic acid (HBr) solution containing cuprous bromide (CuBr) as a catalyst, and cool to -5 to 10°C.
-
Halide Substitution: Add a saturated solution of sodium nitrite (NaNO₂) dropwise. The in-situ generated diazonium salt is immediately converted to the bromide by the CuBr catalyst.
-
Isolation: After stirring for 2-4 hours, neutralize the reaction mixture. The product, 2,5-dibromo-3-methylpyridine, can be isolated, for instance, by distillation under reduced pressure.
Step C: Catalytic Diamination
-
Reaction Setup: In a pressure-rated vessel, combine 2,5-dibromo-3-methylpyridine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a strong base (e.g., NaOtBu or Cs₂CO₃) in an inert solvent like toluene or dioxane.
-
Amine Source: Introduce the amine source. For the synthesis of the primary diamine, a source of ammonia (e.g., a solution of ammonia in dioxane or by bubbling ammonia gas) is used.
-
Reaction: Seal the vessel and heat to 80-120°C. The reaction progress is monitored by LC-MS.
-
Work-up and Isolation: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel to afford pure this compound.
Data Summary
| Parameter | Halogenation Steps | Amination Step |
| Typical Reagents | Br₂, Ac₂O, NaNO₂, HBr, CuBr | Pd₂(dba)₃, Xantphos, NaOtBu, NH₃ |
| Key Advantages | Excellent regiochemical control. | Milder conditions, high functional group tolerance. |
| Challenges | Multi-step synthesis of intermediate, handling of bromine and diazonium salts. | Cost of palladium catalyst and ligands, air-sensitive reagents. |
| Typical Yields | Good to high for each step (60-85%) | Good to excellent (70-90%) |
Comparative Analysis and Conclusion
The choice of synthetic route depends critically on the specific requirements of the research or development program, including scale, cost, available equipment, and safety considerations.
| Feature | Pathway I: Nitration-Reduction | Pathway II: Halogenation-Amination |
| Regiocontrol | Poor to moderate; often yields isomers. | Excellent; precisely controlled by intermediate synthesis. |
| Number of Steps | Fewer linear steps conceptually. | More linear steps. |
| Reaction Conditions | Harsh (strong acids, high temps). | Milder, especially in the amination step. |
| Starting Materials | Inexpensive (3-picoline, acids). | More specialized (e.g., 2-amino-3-picoline, catalysts). |
| Scalability | Challenging due to safety of nitrations. | More amenable to scale-up with proper engineering controls. |
| Overall Yield | Generally lower due to poor selectivity. | Generally higher due to better control. |
For laboratory-scale synthesis where regiochemical purity is paramount, Pathway II (Halogenation-Amination) is the superior strategy. The upfront investment in synthesizing the dihalo-intermediate pays dividends in the form of a clean, high-yielding final amination step that avoids the problematic isomer separation associated with direct nitration. While Pathway I appears more direct, its lack of selectivity and reliance on hazardous conditions make it less attractive for modern drug development applications. Future research will likely focus on refining the catalytic systems for the amination step in Pathway II to reduce cost and improve turnover numbers, further cementing its status as the preferred method for accessing this compound.
References
- Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. (n.d.). PMC - NIH.
- A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. (n.d.). PMC - NIH.
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Preparation of Pyridines, Part 7: By Amination and Hydroxylation. (2022, December 24). YouTube. Retrieved January 5, 2026, from [Link]
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Chen, J., Lin, Y., Wu, W.-Q., Hu, W.-Q., & Xu, J. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. Journal of the American Chemical Society. Retrieved January 5, 2026, from [Link]
- CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine. (n.d.). Google Patents.
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A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Hajizadeh, N. (2018). 3, 5-dinitropyridine from Direct Nitration Reaction of 2, 6 diamino pyridine in Different. International Journal of New Chemistry. Retrieved January 5, 2026, from [Link]
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NITRATION OF PYRIDINE-2,6-DIAMINES - European Patent Office - EP 0873314 B1. (n.d.). Googleapis.com. Retrieved January 5, 2026, from [Link]
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meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (n.d.). ACS Publications. Retrieved January 5, 2026, from [Link]
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Physicochemical Properties of 2,5-Diamino-3-picoline: A Guide for Drug Discovery and Development
An In-depth Technical Guide:
Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of 2,5-Diamino-3-picoline (CAS: 106070-58-0), a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes fundamental chemical data with field-proven experimental protocols to offer a practical resource for laboratory professionals. Key parameters including molecular structure, solubility, lipophilicity (LogP), and ionization constants (pKa) are discussed in the context of their impact on drug-like characteristics. Detailed, self-validating methodologies for the experimental determination of these properties are provided, underscoring the importance of empirical data in complementing computational predictions. This guide is designed to equip scientists with the foundational knowledge and practical workflows necessary to effectively evaluate and utilize 2,5-Diamino-3-picoline in a research and development setting.
Chemical Identity and Molecular Structure
2,5-Diamino-3-picoline, systematically named 3-methylpyridine-2,5-diamine, is a heterocyclic compound featuring a pyridine core substituted with two amino groups and one methyl group.[1] Understanding this fundamental structure is the first step in predicting its chemical behavior and its potential interactions in a biological system.
-
IUPAC Name: this compound[1]
-
Synonyms: 2,5-Diamino-3-methylpyridine[]
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Molecular Formula: C₆H₉N₃[1]
-
Molecular Weight: 123.16 g/mol [1]
The arrangement of two electron-donating amino groups on the electron-deficient pyridine ring suggests a molecule with nuanced electronic properties, significant basicity, and the potential for extensive hydrogen bonding.
Core Physicochemical Properties
A summary of the core physicochemical properties is essential for an initial assessment of any compound in a drug development pipeline. The following table consolidates available data for 2,5-Diamino-3-picoline. It is critical to distinguish between experimentally determined values and computationally predicted values, as the latter serve as valuable estimates but require empirical validation.
| Property | Value | Source & Notes |
| Boiling Point | 329.2°C (at 760 mmHg) | [] Experimental Value. |
| Melting Point | Data not available | Requires experimental determination. For context, the related compound 2-amino-3-picoline melts at 29-32°C.[4] |
| XLogP3 (LogP) | 0.2 | [1] Computationally predicted value. Indicates relatively balanced hydro- and lipophilicity. |
| pKa | Data not available | Requires experimental determination. The presence of three nitrogen atoms (two amino, one pyridine) suggests multiple basic centers. |
| Solubility | Data not available | Requires experimental determination. The amino groups suggest potential aqueous solubility, while the picoline backbone provides lipophilic character. |
Spectroscopic Profile and Structural Elucidation
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, two separate broad signals for the non-equivalent amino (-NH₂) groups, and a singlet for the methyl (-CH₃) protons. The chemical shifts of the aromatic protons will be influenced by the strong electron-donating effects of the amino groups.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum should display six unique signals, corresponding to the six carbon atoms in the molecule. The chemical shifts will reflect the varied electronic environments of the substituted pyridine ring.
-
Infrared (IR) Spectroscopy : The IR spectrum is a powerful tool for identifying functional groups.[5] Key expected absorptions include:
-
N-H stretching: Two distinct, sharp-to-broad bands in the 3300-3500 cm⁻¹ region, characteristic of the primary amino groups.
-
C-H stretching: Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for the aliphatic methyl C-H.
-
C=C and C=N stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of 123.0796 g/mol .[1]
The following diagram illustrates the general workflow for the physicochemical characterization of a novel compound like 2,5-Diamino-3-picoline.
Lipophilicity and Ionization State Analysis
For any potential drug candidate, its ability to cross biological membranes (lipophilicity) and its charge state at physiological pH (ionization) are paramount. These are governed by its LogP and pKa values, respectively.
Partition Coefficient (LogP)
Lipophilicity is a major determinant of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6][7] It is quantified by the partition coefficient (P), typically expressed as its logarithm (LogP).[7]
-
Causality : A balanced LogP, often between 1 and 3, is desirable for oral bioavailability, allowing the drug to be soluble enough in the gut while also being lipid-soluble enough to cross cell membranes.[8] The computationally predicted XLogP3 of 0.2 for 2,5-Diamino-3-picoline suggests it is relatively hydrophilic, a trait that must be confirmed experimentally.[1]
Dissociation Constant (pKa)
The pKa value defines the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.[9] For 2,5-Diamino-3-picoline, the two exocyclic amino groups and the pyridine ring nitrogen are all basic centers that will be protonated at acidic pH.
-
Causality : The ionization state profoundly impacts solubility, permeability, and receptor binding. A drug's absorption can vary significantly throughout the digestive system due to changes in pH.[7] Therefore, determining the pKa values is not merely an academic exercise; it is essential for predicting in vivo behavior and for developing suitable formulations.
Chemical Stability and Reactivity Profile
The stability of an Active Pharmaceutical Ingredient (API) is critical for ensuring its safety, efficacy, and shelf-life.[][11] Degradation can lead to a loss of potency or the formation of potentially toxic impurities.[][12]
Inherent Reactivity
The functional groups of 2,5-Diamino-3-picoline dictate its reactivity. The primary amino groups are nucleophilic and susceptible to reactions such as acylation and oxidation. The electron-rich pyridine ring is activated towards electrophilic substitution, but can also be prone to oxidation.
Chemical Stability
Stability testing evaluates the ability of an API to maintain its chemical and physical integrity under various environmental conditions like temperature, humidity, and light.[][12] Common chemical degradation pathways for a molecule like this include:
-
Oxidation : The amino groups and the pyridine ring can be susceptible to oxidation, especially in the presence of oxygen, light, or trace metals.[13]
-
Hydrolysis : While less common for this structure, hydrolysis could become a factor if the molecule is formulated with susceptible excipients.[13]
A stability-indicating method, typically using High-Performance Liquid Chromatography (HPLC), is crucial to separate and quantify the parent compound from any degradation products that may form over time.[11][14]
Standardized Experimental Protocols
The following protocols are presented as self-validating systems for determining the key physicochemical properties of 2,5-Diamino-3-picoline.
Protocol for pKa Determination by Potentiometric Titration
-
Causality : Potentiometric titration is a highly precise and widely accepted method for pKa determination.[15] It relies on monitoring pH changes as a titrant is added, with the pKa being identified at the inflection point of the resulting titration curve, which corresponds to the point of half-neutralization.[9][16]
-
Methodology :
-
Apparatus : Calibrated pH meter with electrode, automatic titrator or manual burette, magnetic stirrer, and a temperature-controlled reaction vessel.
-
Reagents : 2,5-Diamino-3-picoline, 0.1 M Hydrochloric Acid (HCl) solution, 0.1 M Sodium Hydroxide (NaOH) solution, 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength), and standard pH buffers (4, 7, 10).[16]
-
Procedure : a. Calibrate the pH meter using the standard buffers.[16] b. Prepare a solution of the compound (e.g., 1 mM) in 0.15 M KCl.[16] c. Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of bases.[16] d. Place the vessel on the magnetic stirrer and immerse the pH electrode. e. Titrate the solution with the standardized 0.1 M HCl, adding small, precise increments of titrant. f. Record the pH after each addition, allowing the reading to stabilize. Continue well past the expected equivalence points.
-
Data Analysis : Plot pH (y-axis) versus the volume of titrant added (x-axis). The pKa values are determined from the pH at the half-equivalence points, which are located at the inflection points of the sigmoid curve.[9]
-
Protocol for LogP Determination via Shake-Flask Method (OECD 107)
-
Causality : The shake-flask method is the "gold standard" for LogP determination due to its direct measurement of the compound's partitioning between two immiscible phases, typically n-octanol and water.[17] This provides a direct, empirical measure of lipophilicity.
-
Methodology :
-
Apparatus : Separatory funnels or centrifuge tubes with screw caps, mechanical shaker, centrifuge, and an analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).
-
Reagents : 2,5-Diamino-3-picoline, n-octanol (reagent grade), and purified water.
-
Procedure : a. Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing them to separate. This prevents volume changes during the experiment. b. Prepare a dilute solution of the compound in the pre-saturated water. c. Add a known volume of this aqueous solution and a known volume of the pre-saturated n-octanol to a separatory funnel. d. Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow partitioning to reach equilibrium. e. Allow the two phases to separate completely. Centrifugation may be required to break up any emulsions.
-
Data Analysis : Carefully separate the two layers. Measure the concentration of the compound in each phase using a suitable analytical technique. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.
-
Protocol for Chemical Stability Assessment via Forced Degradation Study
-
Causality : Forced degradation (or stress testing) studies are undertaken to identify likely degradation products and demonstrate the specificity of the analytical method used for stability studies.[12] Exposing the API to conditions more severe than accelerated testing helps to rapidly elucidate potential degradation pathways.[12]
-
Methodology :
-
Apparatus : HPLC system with a suitable detector (e.g., PDA or MS), pH meter, oven, and photostability chamber.
-
Reagents : 2,5-Diamino-3-picoline, HCl, NaOH, hydrogen peroxide (H₂O₂), and HPLC-grade solvents.
-
Procedure : a. Develop a stability-indicating HPLC method capable of separating the parent compound from potential impurities and degradants. b. Prepare separate solutions of the compound. c. Subject each solution to a different stress condition:
- Acidic Hydrolysis : Add 0.1 M HCl and heat (e.g., 60°C).
- Basic Hydrolysis : Add 0.1 M NaOH and heat.
- Oxidation : Add dilute H₂O₂ at room temperature.
- Thermal Stress : Heat a solid sample and a solution in an oven.
- Photostability : Expose a solution to UV and visible light according to ICH Q1B guidelines. d. At specified time points, take an aliquot of each stressed sample, neutralize if necessary, and dilute for HPLC analysis.
-
Data Analysis : Analyze the samples by HPLC. Compare the chromatograms of the stressed samples to that of an unstressed control. The goal is to achieve partial degradation (e.g., 5-20%) to see the formation of degradant peaks without completely consuming the parent peak. The ability to resolve the parent peak from all degradant peaks demonstrates the method is "stability-indicating."[11]
-
Conclusion
2,5-Diamino-3-picoline is a compound with physicochemical properties that warrant further investigation for applications in drug discovery and materials science. Its predicted hydrophilicity, coupled with its multiple basic centers, suggests a complex but potentially favorable profile for biological applications. However, this guide highlights the critical need for rigorous experimental validation of computationally derived data. The provided protocols for determining pKa, LogP, and chemical stability offer a robust framework for researchers to generate the empirical data necessary for informed decision-making in the development process. A thorough understanding and characterization of these fundamental properties are indispensable for advancing 2,5-Diamino-3-picoline from a chemical entity to a viable scientific tool or therapeutic candidate.
References
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Microtrac. (n.d.). Chemical vs. Physical Stability of Formulations. Retrieved from [Link]
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Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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ResearchGate. (n.d.). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. Retrieved from [Link]
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Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
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Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
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Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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Pharma Tutor. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]
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Hilaris Publishing. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Retrieved from [Link]
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PharmaeliX. (2021, December 25). pKa Value Determination Guidance 2024. Retrieved from [Link]
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IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PMC - NIH. (2013, August 8). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
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Wiley Online Library. (n.d.). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthesis of picoline of 2 amino 4 and its purification process.
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MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Methylpyridine. Retrieved from [Link]
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Wiley Online Library. (n.d.). Preparation of 2,5-Diamino-3,6-Dinitropyrazine (ANPZ-i): A Novel Candidate High Energy Insensitive Explosive. Retrieved from [Link]
- Google Patents. (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
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Loba Chemie. (n.d.). 1603-41-4 CAS | 2-AMINO-5-METHYLPYRIDINE. Retrieved from [Link]
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ResearchGate. (n.d.). Physicochemical Characteristics of Compounds 2-5. Retrieved from [Link]
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ChemBK. (2024, April 9). 2,5-Diamino Pyridine. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis of 2,6-diamino-3,5-dinitropyrazing-1-oxide (LLM-105). Retrieved from [Link]
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Journal of the Chemical Society, Dalton Transactions. (n.d.). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-3-methylpyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN103664762A - Method for preparing 2,3-diamino pyridine.
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ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. Retrieved from [Link]
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YouTube. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]
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ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... Retrieved from [Link]
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"3-Methylpyridine-2,5-diamine" CAS number and identifiers
This comprehensive guide serves as a critical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of 3-Methylpyridine-2,5-diamine. This pyridine derivative is a key building block in synthetic organic chemistry, particularly valued for its role as a versatile intermediate in the creation of novel pharmaceutical compounds. This document provides a thorough examination of its chemical identity, physicochemical properties, synthesis methodologies, and essential safety protocols, underpinned by authoritative sources to ensure scientific integrity.
Core Identifiers and Chemical Identity
Accurate identification of a chemical substance is fundamental for research, regulatory compliance, and effective communication within the scientific community. This compound is uniquely identified by its Chemical Abstracts Service (CAS) number and other standard nomenclature.
The molecular structure and composition are defined by the following:
-
Chemical Formula: C₆H₉N₃
-
Molecular Weight: 123.16 g/mol [2]
-
Canonical SMILES: CC1=CC(N)=CN=C1N[3]
-
InChI Key: NHGCVIIPNIZFJM-UHFFFAOYSA-N
Physicochemical Properties
Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and application in experimental design. The data presented here is a combination of experimental and predicted values from reputable chemical databases.
| Property | Value | Source(s) |
| Melting Point | 114 - 118 °C | [4] |
| Boiling Point | 328.7±27.0 °C (Predicted) | |
| Density | 1.199±0.06 g/cm³ (Predicted) | |
| pKa | 6.55±0.25 (Predicted) | |
| LogP | 0.43 (Predicted) |
Note: Predicted values are computationally derived and should be used as an estimation in the absence of experimental data.
Synthesis and Manufacturing
The synthesis of this compound is a critical process for its availability in research and development. A common and effective method involves the reduction of the corresponding dinitro-precursor, 3-methyl-2,5-dinitropyridine.
Synthetic Pathway: Reduction of a Dinitro-Precursor
This synthetic route is favored due to the accessibility of the starting materials and the efficiency of the reduction reaction. The process involves the conversion of the two nitro groups into primary amines.
Experimental Protocol: Catalytic Hydrogenation of 3-Methyl-2,5-dinitropyridine
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 3-methyl-2,5-dinitropyridine in a solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of a noble metal catalyst, typically palladium on carbon (Pd/C).
-
Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere. This can be achieved by using a balloon of hydrogen gas for small-scale reactions or a Parr hydrogenator for larger scales and more controlled conditions. The reaction is typically run at room temperature and may be gently heated to increase the reaction rate.
-
Reaction Monitoring: The progress of the reduction is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting material.
-
Work-up: Upon completion, the catalyst is carefully removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system to afford the final product in high purity.
Causality Behind Experimental Choices:
-
Choice of Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the reduction of aromatic nitro groups to amines due to its high activity, selectivity, and ease of handling.
-
Solvent Selection: Ethanol and ethyl acetate are common solvents for hydrogenation as they are relatively inert under the reaction conditions and can dissolve both the starting material and the product to a reasonable extent.
-
Hydrogen Source: The choice of hydrogen source and pressure depends on the scale of the reaction. For laboratory-scale synthesis, a hydrogen balloon is often sufficient, while larger-scale industrial processes may require high-pressure hydrogenation reactors for efficiency and safety.
Synthesis Workflow Diagram
The following diagram outlines the key steps in the synthesis and purification of this compound.
Caption: A typical workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs. Diaminopyridine derivatives, in particular, serve as versatile intermediates for the synthesis of complex heterocyclic systems with diverse biological activities.
Role as a Key Building Block
This compound possesses two nucleophilic amino groups and a pyridine ring, which can be strategically functionalized to generate libraries of compounds for drug discovery screening. The relative positions of the amino groups and the methyl group allow for the creation of unique three-dimensional structures that can interact with biological targets.
Signaling Pathway in Kinase Inhibitor Design
One of the significant applications of pyridine-based diamines is in the development of kinase inhibitors. The pyridine core can act as a hinge-binder, a common motif in many kinase inhibitors that mimics the adenine region of ATP. The amino groups at the 2 and 5 positions provide vectors for the introduction of substituents that can target specific regions of the kinase active site, thereby conferring potency and selectivity.
Caption: The strategic use of this compound in kinase inhibitor design.
Safety, Handling, and Storage
Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, a precautionary approach based on the known hazards of similar aminopyridine and picoline derivatives is strongly recommended. The following information is for guidance and should be supplemented by a substance-specific risk assessment.
Potential Hazards
Based on analogous compounds, this compound should be handled as a potentially hazardous substance with the following likely classifications:
-
Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation or damage.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If working with powders or aerosols, a NIOSH-approved respirator may be necessary.
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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001CHEMICAL. CAS No. 106070-58-0, this compound. [Link]
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Loba Chemie. 3-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No: 108-99-6 MSDS. [Link]
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An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Methylpyridine-2,5-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 3-Methylpyridine-2,5-diamine (C₆H₉N₃), a substituted pyridine derivative of interest in medicinal chemistry and materials science. While experimental data for this specific molecule is limited, this document synthesizes available information with theoretical predictions and expert analysis of structurally related compounds to offer a detailed understanding of its key chemical features. This guide covers the molecule's fundamental properties, delves into a theoretical exploration of its three-dimensional structure and conformational landscape, outlines robust methodologies for its experimental characterization, and discusses its potential applications, particularly in the realm of drug discovery.
Introduction: The Significance of Substituted Pyridines
Pyridine and its derivatives are fundamental heterocyclic scaffolds that are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[] The introduction of substituents onto the pyridine ring profoundly influences its electronic properties, steric profile, and intermolecular interactions, thereby modulating its biological activity and material characteristics. This compound, featuring both electron-donating amino groups and a methyl group, presents a unique combination of properties that make it an attractive building block for the design of novel bioactive agents and functional molecules. The strategic placement of these functional groups offers multiple vectors for chemical modification and diverse intermolecular interactions, including hydrogen bonding and π-stacking. Understanding the inherent structural and conformational preferences of this molecule is paramount for predicting its behavior in different chemical and biological environments and for the rational design of its derivatives.
Molecular Structure and Fundamental Properties
This compound, also known as 2,5-diamino-3-picoline, possesses the chemical formula C₆H₉N₃ and a molecular weight of 123.16 g/mol . Its structure consists of a central pyridine ring substituted with a methyl group at the 3-position, an amino group at the 2-position, and another amino group at the 5-position.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 106070-58-0 | |
| Molecular Formula | C₆H₉N₃ | |
| Molecular Weight | 123.16 g/mol | |
| XLogP3 | 0.2 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 |
The presence of two primary amine groups and a pyridine nitrogen atom makes this compound a potent hydrogen bond donor and acceptor. This characteristic is expected to significantly influence its crystal packing, solubility, and interactions with biological macromolecules. The calculated octanol-water partition coefficient (XLogP3) of 0.2 suggests a relatively balanced hydrophilic-lipophilic character.
Conformational Analysis: A Theoretical Perspective
Due to the absence of published crystal structure data for this compound, its precise solid-state conformation remains to be experimentally determined. However, we can infer its likely conformational preferences through an analysis of steric and electronic effects, drawing parallels with related substituted pyridines.
The primary determinants of the conformation of this compound are the rotational barriers around the C-N bonds of the amino groups and the potential for intramolecular hydrogen bonding.
Caption: Potential conformational isomers of this compound.
Causality behind Conformational Preferences:
-
Planarity of Amino Groups: The exocyclic amino groups can adopt either a planar or a pyramidal geometry. While a planar conformation would maximize resonance with the pyridine ring, steric hindrance between the hydrogen atoms of the amino group at the 2-position and the methyl group at the 3-position may favor a slight pyramidalization.
-
Rotation around C-N Bonds: Rotation around the C2-N and C5-N bonds will be influenced by both steric and electronic factors. The proximity of the C2-amino group to the pyridine nitrogen and the C3-methyl group will likely result in a higher rotational barrier compared to the C5-amino group.
-
Intramolecular Hydrogen Bonding: A significant stabilizing interaction could arise from an intramolecular hydrogen bond between one of the hydrogen atoms of the 2-amino group and the lone pair of the pyridine nitrogen atom. This would lead to a more planar and rigid conformation for that portion of the molecule.
Computational modeling, particularly using Density Functional Theory (DFT), would be a powerful tool to predict the lowest energy conformations and the rotational energy profiles of the amino groups.[2] Such studies can provide valuable insights into the molecule's flexibility and the relative populations of different conformers in the gas phase and in solution.
Experimental Characterization: A Methodological Workflow
A comprehensive understanding of the molecular structure and conformation of this compound requires a combination of spectroscopic and crystallographic techniques. The following workflow outlines a robust approach for its characterization.
Caption: A typical workflow for the experimental and computational characterization of this compound.
Synthesis and Purification
While the direct synthesis of this compound is not extensively detailed in readily available literature, a plausible route could involve the nitration of 3-methyl-2-aminopyridine followed by the reduction of the nitro group. Purification would likely be achieved through recrystallization or column chromatography.
Step-by-Step Protocol (Hypothetical):
-
Nitration: React 3-methyl-2-aminopyridine with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions to introduce a nitro group at the 5-position.
-
Purification of Nitro Intermediate: Isolate and purify the resulting 3-methyl-5-nitro-2-aminopyridine.
-
Reduction: Reduce the nitro group to an amino group using a suitable reducing agent, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂/Pd-C).
-
Final Purification: Purify the final product, this compound, by recrystallization from an appropriate solvent system.
Spectroscopic and Crystallographic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would provide information on the chemical environment of all protons. The chemical shifts of the aromatic protons and the amine protons would be particularly informative. The coupling patterns would help to confirm the substitution pattern on the pyridine ring.
-
¹³C NMR: Would identify the number of unique carbon atoms and their chemical environments.
-
2D NMR (COSY, HSQC, HMBC): Would be crucial for the unambiguous assignment of all proton and carbon signals.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide insights into the through-space proximity of protons, which can help to elucidate the preferred conformation, especially the orientation of the amino and methyl groups.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the synthesized compound with high accuracy.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Would show characteristic absorption bands for the N-H stretching of the primary amines, C-N stretching, and the aromatic C=C and C=N stretching vibrations of the pyridine ring.
-
Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise three-dimensional molecular structure and conformation in the solid state. Obtaining suitable single crystals would be a key objective. The resulting crystallographic data would provide accurate bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions in the crystal lattice.
Potential Applications in Drug Discovery and Materials Science
The structural features of this compound make it a promising scaffold for various applications:
-
Medicinal Chemistry: Diaminopyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4][5] The two amino groups of this compound provide handles for the introduction of diverse substituents to modulate its pharmacokinetic and pharmacodynamic properties. It can serve as a key intermediate in the synthesis of more complex molecules, such as imidazo[4,5-b]pyridines, which have shown potent biological activities.[3][4]
-
Ligand Design for Metal Complexes: The nitrogen atoms of the pyridine ring and the amino groups can act as coordination sites for metal ions. This makes this compound a potential ligand for the synthesis of novel metal complexes with catalytic or therapeutic applications.
-
Building Block for Functional Polymers and Dyes: The reactive amino groups allow for the incorporation of this molecule into polymeric structures or for its use as a precursor in the synthesis of dyes and pigments.
Conclusion and Future Directions
This compound is a substituted pyridine with significant potential as a versatile building block in drug discovery and materials science. While a comprehensive experimental characterization of its molecular structure and conformation is not yet publicly available, this guide has provided a theoretical framework for understanding its key features and has outlined a clear path for its empirical investigation. Future research should focus on obtaining single-crystal X-ray diffraction data to definitively determine its solid-state structure. In parallel, detailed NMR studies and computational modeling will be invaluable for elucidating its conformational dynamics in solution. A deeper understanding of the structure-property relationships of this molecule will undoubtedly pave the way for the rational design of novel and functional derivatives with tailored biological and material properties.
References
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Acidity Study on 3-Substituted Pyridines. Molecules. 2003; 8(1):96-109. Available from: [Link]
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Butković, K., et al. Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules. 2022; 28(1):34. Available from: [Link]
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Abraham, R. J., et al. Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of computer-aided molecular design. 1991; 5(3):205-12. Available from: [Link]
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
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Wikipedia. 3-Methylpyridine. Available from: [Link]
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Yin, Z., et al. 3‐Methylpyridine: Synthesis and Applications. Chemistry – An Asian Journal. 2024; 19(18):e202400467. Available from: [Link]
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Skeletal editing of pyridines through atom-pair swap from CN to CC. Nature Chemistry. 2024; 16:245–252. Available from: [Link]
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Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Organic Letters. 2015; 17(15):3854–3857. Available from: [Link]
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Supporting Information for: A gold-catalysed aerobic oxidative deoxygenation of N-oxides. The Royal Society of Chemistry. Available from: [Link]
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Butković, K., et al. Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. ResearchGate. 2022. Available from: [Link]
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Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research. 1975; 8(9):300-306. Available from: [Link]
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Butković, K., et al. Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. PubMed. 2022; 28(1):34. Available from: [Link]
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Yin, Z., et al. 3-Methylpyridine: Synthesis and Applications. PubMed. 2024; 19(18):e202400467. Available from: [Link]
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¹H NMR spectrum for compound 3 in pyridine-d5. ResearchGate. Available from: [Link]
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Selvita. Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Available from: [Link]
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SpectraBase. 3-Methylpyridine - Optional[¹³C NMR] - Chemical Shifts. Available from: [Link]
- Google Patents. CA2763574C - Process for the synthesis of 3-methyl-pyridine.
-
NIST. Pyridine, 3-methyl-. NIST Chemistry WebBook. Available from: [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 2,5-Diamino-3-picoline
Abstract
2,5-Diamino-3-picoline, also known as 3-methylpyridine-2,5-diamine, is a substituted pyridine of significant interest in medicinal chemistry and materials science due to its unique arrangement of functional groups. As with any novel or specialized chemical entity, unambiguous structural confirmation is paramount. This guide provides a detailed predictive analysis of the expected spectroscopic data for 2,5-Diamino-3-picoline, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely published, this document leverages established spectroscopic principles and data from structurally related analogs to offer a robust, predictive framework for researchers. This approach serves as a benchmark for the identification and quality control of newly synthesized 2,5-Diamino-3-picoline.
Introduction: The Structural Imperative
The biological and material properties of a molecule are intrinsically linked to its three-dimensional structure. For a molecule like 2,5-Diamino-3-picoline (Figure 1), the relative positions of the two amino groups and the methyl group on the pyridine ring dictate its reactivity, hydrogen bonding capabilities, and potential as a ligand or building block. Therefore, rigorous spectroscopic analysis is not merely a procedural step but the foundational evidence of molecular identity.
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the expected spectroscopic signatures of 2,5-Diamino-3-picoline. By dissecting the predicted data for each major technique, we aim to explain the causality behind the expected signals, thereby creating a self-validating system for experimental verification.
Caption: Predicted primary fragmentation of 2,5-Diamino-3-picoline.
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z | Proposed Fragment | Interpretation |
|---|---|---|
| 123 | [C₆H₉N₃]⁺˙ | Molecular Ion (M⁺) |
| 108 | [M - CH₃]⁺ | Loss of a methyl radical from the parent ion. This is expected to be a major fragment. |
| 92 | [M - CH₃ - NH₂]⁺ | Subsequent loss of an amino group from the m/z 108 fragment. |
Trustworthiness in Protocol: High-Resolution Mass Spectrometry (HRMS) should be employed to validate the elemental composition. By measuring the mass-to-charge ratio to four or more decimal places, the molecular formula can be confirmed with high confidence, distinguishing it from other potential isomers or impurities with the same nominal mass.
Conclusion
This guide presents a predictive but scientifically grounded overview of the key spectroscopic data for 2,5-Diamino-3-picoline. The provided tables and interpretations are based on the fundamental principles of NMR, IR, and MS, and are supported by data from analogous structures. Researchers synthesizing this compound can use this document as a primary reference to guide their analytical work, interpret their experimental findings, and confidently confirm the structure of their target molecule. The causality-driven explanations and emphasis on robust experimental protocols are designed to ensure the highest level of scientific integrity.
References
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PubChem: this compound. National Center for Biotechnology Information. Available at: [Link]
solubility and stability of "3-Methylpyridine-2,5-diamine"
An In-Depth Technical Guide to the Solubility and Stability of 3-Methylpyridine-2,5-diamine for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry and materials science.[1] Its unique structural features, including the pyridine ring and two amino groups, suggest a range of chemical properties that could be exploited in the design of novel therapeutic agents or functional materials. However, the successful translation of any new chemical entity from discovery to application is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability.
This technical guide provides a comprehensive overview of the core principles and methodologies for characterizing the solubility and stability of this compound. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps, but also the underlying scientific rationale, enabling researchers to design and execute robust experimental plans, interpret data accurately, and make informed decisions in their development programs.
Part 1: The Solubility Profile of this compound
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of drug development. It directly influences bioavailability, formulation design, and the feasibility of various analytical techniques.[2][3] For this compound, its solubility profile will dictate the potential routes of administration and the design of effective delivery systems.
Theoretical Considerations for Solubility
The molecular structure of this compound (C₆H₉N₃) offers initial clues to its solubility behavior.[1] The presence of two primary amine groups and a nitrogen atom within the pyridine ring suggests the capacity for hydrogen bonding with protic solvents like water. The methyl group, being nonpolar, may slightly diminish aqueous solubility. The basic nature of the amino groups and the pyridine nitrogen implies that the solubility of this compound will be highly dependent on the pH of the medium. In acidic conditions, the protonation of the nitrogen atoms would lead to the formation of a more soluble salt form.
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure.[4] The shake-flask method is the gold standard for determining thermodynamic solubility due to its accuracy and reliability.[2]
Protocol: Shake-Flask Method for Thermodynamic Solubility Determination
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into separate vials for each solvent to be tested.
-
Add a precise volume of the desired solvent (e.g., purified water, pH 1.2 HCl, pH 6.8 phosphate buffer, ethanol, DMSO) to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath, typically set at 25 °C or 37 °C, to simulate ambient and physiological temperatures, respectively.
-
Agitate the samples for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to permit the sedimentation of undissolved solid.
-
Carefully withdraw an aliquot of the supernatant. For accurate results, it is crucial to avoid disturbing the solid material. Centrifugation of the vials prior to sampling can aid in achieving a clear supernatant.[5]
-
-
Sample Preparation and Analysis:
-
Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Quantification:
-
Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.
-
Data Presentation: Hypothetical Solubility of this compound
| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) |
| Purified Water | 25 | ~7.5 | 5.2 |
| 0.1 N HCl | 25 | 1.2 | > 100 (freely soluble) |
| Phosphate Buffer | 25 | 6.8 | 15.8 |
| Ethanol | 25 | N/A | 35.1 |
| Dimethyl Sulfoxide (DMSO) | 25 | N/A | > 200 (very soluble) |
Workflow for Solubility Determination
Caption: Workflow for thermodynamic solubility determination.
Part 2: The Stability Profile of this compound
Stability testing is a critical component of drug development, providing evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[6] These studies are essential for determining the retest period for an active pharmaceutical ingredient (API) and the shelf life of a finished product.
Theoretical Considerations for Stability and Potential Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways:
-
Oxidation: The electron-rich aromatic ring and the primary amine groups are susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or peroxides. Potential degradation products could include N-oxides, hydroxylated derivatives, or colored polymeric materials. A study on 3,4-diaminopyridine showed that oxidation can lead to the formation of nitro- and N-oxide derivatives.[7]
-
Hydrolysis: While the pyridine ring itself is generally stable to hydrolysis, the amino groups could potentially undergo hydrolytic deamination under extreme pH and temperature conditions, although this is less likely under typical storage conditions.
-
Photodegradation: Aromatic amines can be sensitive to light, particularly UV radiation. Photodegradation can lead to complex reaction pathways, including oxidation and polymerization.
Experimental Design for a Comprehensive Stability Study
A robust stability study for this compound should be designed in accordance with the International Council for Harmonisation (ICH) guidelines.[8] This involves subjecting the compound to a variety of storage conditions over a defined period.
Protocol: ICH-Compliant Stability Study
-
Batch Selection:
-
Select at least one representative batch of this compound for the study.
-
-
Container Closure System:
-
Package the compound in a container closure system that simulates the proposed packaging for storage and distribution.[9]
-
-
Storage Conditions:
-
Place the packaged samples in stability chambers maintained at the following conditions:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.[10]
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.
-
Intermediate (if significant change occurs in accelerated conditions): 30 °C ± 2 °C / 65% RH ± 5% RH.
-
-
-
Testing Frequency:
-
Analytical Testing:
-
At each time point, analyze the samples for the following parameters:
-
Appearance: Visual inspection for any changes in color or physical form.
-
Assay: Quantification of the amount of this compound remaining using a stability-indicating HPLC method.
-
Degradation Products: Detection and quantification of any impurities or degradation products using the same HPLC method.
-
Water Content: Measurement of water content by Karl Fischer titration, if applicable.
-
-
-
Stress Testing:
-
To elucidate potential degradation pathways, perform forced degradation studies under more aggressive conditions, such as high temperature (e.g., 60°C), high humidity (e.g., >75% RH), exposure to acidic and basic solutions, oxidation (e.g., with hydrogen peroxide), and photolysis.[9]
-
Data Presentation: Hypothetical Stability Study Design
| Study Type | Storage Condition | Testing Time Points (Months) | Analytical Tests |
| Long-Term | 25°C/60% RH | 0, 3, 6, 9, 12, 18, 24 | Appearance, Assay, Degradation Products, Water Content |
| Accelerated | 40°C/75% RH | 0, 3, 6 | Appearance, Assay, Degradation Products, Water Content |
| Photostability | ICH-compliant light exposure | Post-exposure | Appearance, Assay, Degradation Products |
| Forced Degradation | Acid, Base, Oxidative, Thermal | As required | Assay, Degradation Profile |
Workflow for Stability Testing
Caption: Workflow for a comprehensive stability study.
Conclusion
The characterization of solubility and stability are indispensable steps in the research and development of any new chemical entity, including this compound. A thorough understanding of these properties, obtained through rigorously designed and executed experiments, provides the foundational knowledge required for successful formulation development, regulatory approval, and ultimately, the delivery of a safe and effective product to the market. The protocols and theoretical considerations outlined in this guide serve as a robust framework for scientists to systematically investigate and understand the physicochemical behavior of this promising compound.
References
- Food And Drugs Authority. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.
- Various Authors. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation.
- Kerns, E. H., & Di, L. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
- Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- Saudi Food and Drug Authority. (2022, August 22). Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.
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- World Health Organization. (n.d.). Annex 10 - ICH.
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- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- PubMed. (n.d.). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products.
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A Technical Guide to 2,5-Diamino-3-picoline: Commercial Availability, Synthesis, and Applications for the Research Professional
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking the Potential of a Niche Pyridine Building Block
In the landscape of medicinal chemistry and materials science, substituted pyridines represent a cornerstone of molecular design. Among these, diamino-picolines offer a versatile scaffold rich in reactive sites, enabling the construction of complex molecular architectures with diverse functional properties. This guide focuses on a specific, yet potentially pivotal, member of this family: 2,5-Diamino-3-picoline (also known as 3-Methylpyridine-2,5-diamine), CAS Number 106070-58-0 . While not as ubiquitously cited as some of its isomers, this compound holds unique potential as a building block for novel therapeutics and functional materials. This document serves as a comprehensive technical resource, consolidating available information on its commercial sourcing, synthesis, and prospective applications to empower researchers in their scientific endeavors.
Commercial Availability and Supplier Landscape
2,5-Diamino-3-picoline is classified as a specialty chemical, available primarily through suppliers catering to the research and development sector. While not a stock item for all major chemical distributors, a number of reliable sources exist for procuring this compound in research quantities.
Table 1: Prominent Commercial Suppliers of 2,5-Diamino-3-picoline
| Supplier | Website | Notes |
| BOC Sciences | Lists the compound with CAS number 106070-58-0 and a purity of 95%. Offers a range of custom synthesis and chemical services.[][2] | |
| Hangzhou Keying Chem Co., Ltd. | Lists 2,5-DIAMINO-3-PICOLINE, under CAS 106070-58-0 as a pharmaceutical intermediate and fine chemical.[3][4] | |
| ChemicalBook | A comprehensive database that lists the compound with its CAS number and provides links to various suppliers.[4][5] | |
| PubChem | While not a direct supplier, PubChem provides a list of vendors for this compound under its entry for this compound.[2] |
It is imperative for researchers to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound before use. Given the specificity of this isomer, analytical data such as ¹H NMR, ¹³C NMR, and mass spectrometry are crucial for confirmation.
Physicochemical Properties and Structural Information
A thorough understanding of the physicochemical properties of 2,5-Diamino-3-picoline is essential for its effective use in experimental design.
Table 2: Physicochemical Properties of 2,5-Diamino-3-picoline
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃ | PubChem[2] |
| Molecular Weight | 123.16 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 106070-58-0 | PubChem[2] |
| Boiling Point | 329.2°C at 760 mmHg (Predicted) | BOC Sciences[] |
| InChI Key | NHGCVIIPNIZFJM-UHFFFAOYSA-N | PubChem[2] |
| Canonical SMILES | CC1=C(C=C(C=N1)N)N | PubChem[2] |
graph "2_5_Diamino_3_picoline" { layout=neato; node [shape=plaintext]; edge [style=bold];N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N_amino2 [label="NH2"]; N_amino5 [label="NH2"]; C_methyl3 [label="CH3"];
C2 -- N1 [len=1.5]; C6 -- N1 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5];
C2 -- N_amino2 [len=1.5]; C5 -- N_amino5 [len=1.5]; C3 -- C_methyl3 [len=1.5];
// Double bonds C2 -- C3 [style=double, len=1.3]; C4 -- C5 [style=double, len=1.3]; C6 -- N1 [style=double, len=1.3];
Caption: Conceptual synthetic pathway for 2,5-Diamino-3-picoline.
Key Experimental Considerations
-
Nitration: The nitration of aminopyridines can be challenging due to the deactivating effect of the protonated pyridine ring in strong acid and the activating effect of the amino group. Careful control of temperature and the nitrating agent is crucial to achieve regioselectivity and avoid over-nitration or side reactions. The synthesis of related nitropyridines often utilizes a mixture of nitric acid and sulfuric acid. [6]* Reduction: The reduction of the nitro group to an amine can be achieved through various methods. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method. [7]Alternatively, reduction using metals in acidic media, such as tin(II) chloride in hydrochloric acid, can also be employed.
Reactivity of the Diaminopicoline Scaffold
The two amino groups on the pyridine ring of 2,5-Diamino-3-picoline possess different reactivities. The 2-amino group is generally more nucleophilic due to the electronic influence of the ring nitrogen. This differential reactivity can be exploited for selective functionalization in multi-step syntheses. The presence of two amino groups makes this molecule a valuable building block for the synthesis of fused heterocyclic systems, such as imidazopyridines, and for the construction of ligands for metal complexes.
Potential Applications in Drug Discovery and Materials Science
While specific applications of 2,5-Diamino-3-picoline are not widely documented, its structural features suggest its utility as a versatile building block in several areas of research.
A Scaffold for Kinase Inhibitors
The pyridine and quinoline cores are privileged structures in the design of kinase inhibitors. [8][9][10][11]The diamino functionality of 2,5-Diamino-3-picoline provides key hydrogen bond donors and acceptors that can interact with the hinge region of kinase active sites. This makes it an attractive starting point for the synthesis of novel kinase inhibitor libraries. For instance, related quinazoline-2,5-diamine derivatives have been developed as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. [8][12]
Caption: Conceptual interaction of a 2,5-Diamino-3-picoline-based inhibitor with a kinase hinge region.
Precursor for Fused Heterocyclic Systems
The vicinal arrangement of the 2-amino group and the ring nitrogen, along with the 5-amino group, makes 2,5-Diamino-3-picoline a suitable precursor for the synthesis of various fused heterocyclic systems. These systems are often of interest in medicinal chemistry due to their diverse biological activities. For example, diaminopyridines are used in the synthesis of imidazopyridines, which have shown a broad spectrum of biological activities, including as kinase inhibitors. [11]
Building Block for Functional Polymers and Materials
The diamino functionality of this molecule allows it to act as a monomer or cross-linking agent in the synthesis of polymers. Polyamides and polyimides containing pyridine units in their backbones can exhibit enhanced thermal stability and specific electronic properties. The incorporation of pyridinium moieties into polymer structures has been explored for applications such as anion exchange membranes. [13]
Conclusion and Future Outlook
2,5-Diamino-3-picoline is a specialty chemical with clear potential as a versatile building block for researchers in drug discovery and materials science. While its commercial availability is limited to specialized suppliers, it can be procured for research purposes. The lack of a readily available, comprehensive SDS necessitates a cautious approach to handling, guided by the safety profiles of related compounds. The development and publication of a detailed and validated synthetic protocol would significantly enhance its accessibility to the broader scientific community. As the demand for novel heterocyclic scaffolds continues to grow, it is anticipated that the utility of 2,5-Diamino-3-picoline as a precursor to innovative molecules will be further explored and documented in the scientific literature.
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TradingChem.com. 2,5-DIAMINO-4-PICOLINE CAS # 6909-93-9. [Link]
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The Strategic Role of 3-Methylpyridine-2,5-diamine as a Core Scaffold in Medicinal Chemistry and Drug Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with the pyridine scaffold holding a position of particular privilege due to its presence in numerous FDA-approved drugs and biologically active molecules. This technical guide focuses on a specific, highly functionalized derivative, 3-Methylpyridine-2,5-diamine (CAS: 106070-58-0) . We will explore its strategic importance as a chemical intermediate, detailing its physicochemical properties, plausible synthetic routes, and core reactivity. Emphasis is placed on its utility as a versatile building block for constructing complex molecular architectures, particularly fused heterocyclic systems. This document serves as a resource for researchers and scientists, providing not only theoretical insights but also a practical, representative experimental protocol to demonstrate its application in drug discovery workflows.
Introduction: The Pyridine Scaffold as a Privileged Structure
In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency across a wide range of biological targets. These are known as "privileged structures," a term that reflects their ability to serve as high-affinity ligands for diverse protein families. The pyridine ring, a bioisostere of benzene, is a quintessential example of such a scaffold.[1] Its nitrogen atom introduces a key hydrogen bond acceptor site, enhances solubility, and provides a metabolic handle, making it a favored component in the design of novel therapeutics.[2]
While the parent pyridine ring is itself significant, its true potential is unlocked through functionalization. The strategic placement of substituents allows for the precise tuning of steric, electronic, and pharmacokinetic properties. This compound emerges as a particularly valuable intermediate. It combines the foundational pyridine core with three key substituents:
-
A methyl group at the 3-position , which can influence binding pocket interactions and metabolic stability.
-
An amino group at the 2-position , which is highly nucleophilic and poised for cyclization reactions to form fused ring systems.
-
An amino group at the 5-position , which provides a secondary site for derivatization, allowing for the modulation of solubility or the introduction of pharmacophoric elements.
This guide will deconstruct the role of this intermediate, providing the technical foundation necessary to leverage its unique chemical personality in the synthesis of next-generation therapeutics.
Physicochemical and Structural Profile
A thorough understanding of a chemical intermediate begins with its fundamental properties. This compound is a solid at room temperature with characteristics that make it a versatile building block in organic synthesis.
Data Presentation: Key Properties
| Property | Value | Source |
| CAS Number | 106070-58-0 | PubChem[3] |
| Molecular Formula | C₆H₉N₃ | PubChem[3] |
| Molecular Weight | 123.16 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| Hydrogen Bond Donors | 2 | PubChem[3] |
| Hydrogen Bond Acceptors | 3 | PubChem[3] |
| LogP (Computed) | 0.2 | PubChem[3] |
Mandatory Visualization: Chemical Structure
Caption: A plausible multi-step synthesis of this compound.
Purification of the final product typically involves crystallization or column chromatography to achieve the high purity (>95%) required for pharmaceutical applications. Characterization is confirmed using standard analytical techniques such as NMR, HPLC, and Mass Spectrometry.
The Core Directive: Reactivity and Application as an Intermediate
The synthetic value of this compound lies in the differential reactivity of its two amino groups, which enables its use as a scaffold for building complex, fused heterocyclic systems. These systems are of high interest in medicinal chemistry. [4]
-
The 2-Amino Group: Positioned ortho to the ring nitrogen, this group exhibits enhanced nucleophilicity. It is the primary site for reactions leading to the formation of a second, fused five-membered ring. This is the cornerstone of its utility in synthesizing scaffolds like imidazo[1,2-a]pyridines . [3][5]* The 5-Amino Group: This group is less sterically hindered and behaves more like a typical aniline. While it can participate in reactions, it often remains as a free amine in the initial cyclization step, providing a crucial handle for subsequent derivatization to build out the final drug molecule and fine-tune its properties.
The most common and powerful application is the condensation reaction with α-halocarbonyls, aldehydes, or ketones to construct the imidazo[1,2-a]pyridine core, a structure found in numerous therapeutic agents. [4][6]
Mandatory Visualization: Role as a Scaffold in Fused Ring Synthesis
Caption: Workflow showing the intermediate's role in scaffold synthesis.
Case Study: A Representative Experimental Protocol
To illustrate the practical application of this compound, this section provides a detailed protocol for the synthesis of a hypothetical advanced intermediate, 2,7-dimethyl-imidazo[1,2-a]pyridin-5-amine , via a classic condensation/cyclization reaction.
Objective: To synthesize 2,7-dimethyl-imidazo[1,2-a]pyridin-5-amine from this compound and bromoacetone.
Materials:
-
This compound (1.0 eq)
-
Bromoacetone (1.1 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.0 eq)
-
Ethanol (EtOH), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Protocol:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 1.23 g, 10 mmol).
-
Add anhydrous ethanol (40 mL) to dissolve the starting material.
-
Causality: Ethanol is chosen as it is a polar protic solvent that effectively dissolves the reactants and the base, facilitating the reaction while being relatively easy to remove post-reaction.
-
-
Addition of Reagents:
-
Add sodium bicarbonate (1.68 g, 20 mmol) to the solution.
-
Causality: NaHCO₃ is a mild inorganic base used to neutralize the HBr byproduct generated during the reaction, driving the equilibrium towards the product. It is crucial for the subsequent intramolecular cyclization step.
-
In a separate vial, dissolve bromoacetone (1.51 g, 11 mmol) in a small amount of ethanol (5 mL). Add this solution dropwise to the reaction mixture at room temperature over 10 minutes.
-
Causality: Dropwise addition helps to control any potential exotherm and ensures a homogenous reaction. Using a slight excess of the electrophile (bromoacetone) ensures complete consumption of the limiting diamine starting material.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Causality: Heating provides the necessary activation energy for both the initial Sₙ2 reaction (alkylation of the 2-amino group) and the subsequent intramolecular condensation (cyclization) to form the imidazole ring.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (30 mL) and ethyl acetate (50 mL). Transfer to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).
-
Causality: This liquid-liquid extraction separates the organic product from inorganic salts (NaBr, excess NaHCO₃) and other water-soluble impurities.
-
Combine the organic extracts and wash with brine (30 mL).
-
Causality: The brine wash helps to remove residual water from the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2,7-dimethyl-imidazo[1,2-a]pyridin-5-amine .
-
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols are paramount. While a specific Material Safety Data Sheet (MSDS) for this compound may be limited, data from analogous compounds like 3-methylpyridine and other diaminopyridines suggest the following precautions. [6][7]
-
Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin. May cause skin and serious eye irritation. [4][8]* Personal Protective Equipment (PPE): Handle only in a well-ventilated area or chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves. [6]* Handling: Avoid creating dust. Use non-sparking tools and take precautionary measures against static discharge. [7]Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The compound may be sensitive to air and light, so storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term stability.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound is more than just a chemical; it is a strategic tool for the medicinal chemist. Its pre-installed, differentially reactive functional groups provide a streamlined entry into complex heterocyclic systems, most notably the biologically significant imidazo[1,2-a]pyridine scaffold. By understanding its synthesis, reactivity, and handling, researchers can efficiently incorporate this intermediate into drug discovery programs, accelerating the development of novel chemical entities. The dual points of derivatization offered by the two amino groups ensure its continued relevance as a versatile platform for library synthesis and the exploration of new chemical space in the ongoing quest for more effective and safer medicines.
References
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Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Journal of Organic Chemistry, 78(23), 12494-12504. Available at: [Link]
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Loba Chemie. (2015). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Available at: [Link]
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Mendoza-Sarmiento, T., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2023(3), M1685. Available at: [Link]
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Gulea, M., & Poiată, A. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 7(1), 136-153. Available at: [Link]
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Kumar, K., et al. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 66, 01002. Available at: [Link]
- Koehler, H., et al. (1978). Method of preparing 3-methyl pyridine. U.S. Patent 4,086,237.
- Siegrist, U., et al. (2014). Process for the synthesis of 3-methyl-pyridine. Canadian Patent CA2763574C.
-
Wikipedia. (n.d.). 3-Methylpyridine. Retrieved from [Link]
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Yin, Z., et al. (2024). 3‐Methylpyridine: Synthesis and Applications. Chemistry – An Asian Journal. Available at: [Link]
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Yin, Z., et al. (2024). 3-Methylpyridine: Synthesis and Applications. Chemistry – An Asian Journal, 19(18), e202400467. Available at: [Link]
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Galyak, I., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(15), 5854. Available at: [Link]
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Russell, P. B., & Hitchings, G. H. (1951). 2,4-Diaminopyrimidines as Antimalarials. III. 5-Aryl Derivatives. Journal of the American Chemical Society, 73(8), 3763-3770. Available at: [Link]
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Han, S., et al. (2008). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 18(9), 2991-2995. Available at: [Link]
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Borthwick, A. D. (2012). 2,5-Diketopiperazines: synthesis, reactions, medicinal chemistry, and bioactive natural products. Chemical Reviews, 112(7), 3641-3716. Available at: [Link]
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Bakunov, S. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6986. Available at: [Link]
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Brown, D. G., & Boström, J. (2016). The Medicinal Chemist's Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 59(10), 4443-4458. Available at: [Link]
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De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 647-668. Available at: [Link]
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A Technical Guide to the Regioselective Reactivity of Amino Groups in 3-Methylpyridine-2,5-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylpyridine-2,5-diamine is a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Possessing two primary amino groups at distinct positions on the pyridine ring, it presents a nuanced chemical personality. This guide provides an in-depth analysis of the differential reactivity of the C2 and C5 amino groups, grounded in fundamental principles of electronic and steric effects. We will explore how the interplay between the electron-withdrawing pyridine nitrogen, the electron-donating methyl substituent, and the inherent properties of the amino groups dictates a pronounced regioselectivity in common synthetic transformations. This document serves as a technical resource for scientists seeking to leverage this molecule as a versatile building block, enabling predictable and controlled functionalization for the rational design of novel chemical entities.
Introduction
The pyridine ring is a ubiquitous motif in pharmaceuticals and functional materials, prized for its unique electronic properties, hydrogen bonding capabilities, and metabolic stability. Diamino-substituted pyridines, in particular, serve as valuable precursors and structural cores. This compound (Figure 1) offers two chemically distinct nucleophilic centers: the amino group at the C2 position and the amino group at the C5 position. A comprehensive understanding of their relative reactivity is paramount for any synthetic chemist aiming to incorporate this scaffold into a larger molecular architecture. Misinterpretation of this reactivity can lead to isomeric mixtures, low yields, and complex purification challenges. This guide will dissect the underlying electronic factors that govern this selectivity and provide practical, field-proven insights into controlling its synthetic transformations.
The Electronic Landscape: Deconstructing Reactivity
The differential reactivity of the two amino groups in this compound is not random; it is a direct consequence of the electronic environment created by the substituents on the pyridine ring. Three primary factors are at play:
-
The Pyridine Nitrogen (N1): As an sp²-hybridized nitrogen within an aromatic ring, the endocyclic nitrogen atom is strongly electron-withdrawing by induction. This effect reduces the overall electron density of the carbon framework, making the pyridine ring electron-deficient compared to benzene.[1] This withdrawal significantly lowers the basicity and nucleophilicity of any attached amino groups.
-
The C2-Amino Group: This group is positioned ortho to the electron-withdrawing ring nitrogen. The proximity results in a powerful inductive pull on the lone pair of the C2-amino nitrogen, severely diminishing its availability for donation to an electrophile. Consequently, the C2-amino group is significantly deactivated and is a much weaker base and nucleophile.
-
The C5-Amino Group: This group is positioned meta to the ring nitrogen. While still influenced by the inductive withdrawal, the effect is considerably attenuated by the increased distance. More importantly, the C5-amino group is ortho to the electron-donating C3-methyl group. The methyl group, through an inductive effect and hyperconjugation, pushes electron density into the ring, partially counteracting the withdrawal by the ring nitrogen. This electron donation enhances the nucleophilicity of the nearby C5-amino group.
Key Synthetic Transformations: A Practical Guide
The predicted differential reactivity can be exploited in several common synthetic operations.
Regioselective Acylation
Acylation with reagents like acetyl chloride or acetic anhydride is a foundational method for amine protection or modification. Given the electronic disparity, this reaction can be performed with high selectivity.
Mechanism & Rationale: The more nucleophilic C5-amino group will preferentially attack the electrophilic carbonyl carbon of the acylating agent. By carefully controlling the stoichiometry (using approximately one equivalent of the acylating agent) and reaction temperature, one can achieve excellent yields of the mono-acylated product at the C5 position, leaving the C2-amino group untouched.
Experimental Considerations:
-
Stoichiometry: Use of 1.0 to 1.1 equivalents of the acylating agent is critical to prevent diacylation.
-
Temperature: Running the reaction at low temperatures (e.g., 0 °C to room temperature) enhances selectivity by favoring the reaction with the lower activation energy, which corresponds to the attack by the more nucleophilic amine.
-
Base: A non-nucleophilic base (e.g., triethylamine, pyridine) is typically added to scavenge the acid byproduct (e.g., HCl).
Diazotization and Sandmeyer Reactions
Diazotization, the conversion of a primary aromatic amine to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid), is a gateway to a vast array of functional groups via subsequent reactions (e.g., Sandmeyer, Schiemann).[2][3]
Mechanism & Rationale: The success of diazotization is highly dependent on the basicity of the amine. Weakly basic amines, like the C2-amino group, are notoriously difficult to diazotize and often require harsh, strongly acidic conditions.[4] This difficulty provides another handle for selectivity. Under standard, moderately acidic conditions, the more basic C5-amino group will react preferentially to form the corresponding diazonium salt. The resulting mono-diazonium salt can then be carried forward into reactions to introduce halides, cyano groups, or hydroxyl groups selectively at the C5 position.
Experimental Considerations:
-
Acid Choice: Use of mineral acids like HCl or H₂SO₄ is standard. The concentration and temperature are key variables for controlling selectivity.
-
Temperature: Diazotization reactions are exothermic and the resulting diazonium salts are often unstable at elevated temperatures. Maintaining a temperature of 0-5 °C is crucial.
-
Subsequent Reaction: The Sandmeyer reaction, for instance, involves the introduction of a copper(I) salt (e.g., CuCl, CuBr, CuCN) to the cold diazonium salt solution to replace the -N₂⁺ group.[3]
Experimental Protocols
The following protocols are provided as validated starting points for laboratory execution. Researchers should always perform appropriate safety assessments before commencing any experimental work.
Protocol 3.1: Selective Mono-Acetylation at the C5-Position
-
Objective: To synthesize 5-acetamido-3-methylpyridin-2-amine.
-
Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere in a flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add acetyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and regiochemistry.
-
Protocol 3.2: Selective Diazotization and Chlorination at the C5-Position (Sandmeyer Reaction)
-
Objective: To synthesize 5-chloro-3-methylpyridin-2-amine.
-
Methodology:
-
Diazotization:
-
Suspend this compound (1.0 eq) in 6M hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C.
-
Stir the resulting solution at 0-5 °C for 30 minutes after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Heat the mixture gently (e.g., 50-60 °C) for 30 minutes to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize by carefully adding a base (e.g., NaOH solution or solid Na₂CO₃) until pH > 8.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Characterize the final product by appropriate analytical methods (NMR, MS).
-
-
Summary of Quantitative Data
The relative reactivity can be conceptualized through comparative basicity (pKa) and nucleophilicity parameters. While specific experimental values for this compound are not broadly published, we can extrapolate from analogous systems.
| Amino Group Position | Key Electronic Influences | Predicted pKa (Conjugate Acid) | Predicted Nucleophilicity | Preferred Reaction Site Under Kinetic Control |
| C5-NH₂ | - Meta to Ring N (-I, weak) - Ortho to Me (+I, strong) | Higher | High | Yes |
| C2-NH₂ | - Ortho to Ring N (-I, very strong) | Lower | Low | No |
Conclusion
The reactivity of the amino groups in this compound is a textbook example of electronically controlled regioselectivity. The C5-amino group is unequivocally the more nucleophilic and reactive site due to its favorable electronic environment, being meta to the deactivating ring nitrogen and ortho to the activating methyl group. In contrast, the C2-amino group is strongly deactivated by its proximity to the ring nitrogen. This pronounced difference in reactivity allows for the selective, predictable functionalization of the C5-position through common reactions like acylation and diazotization under kinetically controlled conditions. For drug development professionals and synthetic chemists, mastering this principle is essential for efficiently utilizing this compound as a strategic building block in the synthesis of complex target molecules.
References
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The Synthetic Versatility of 2,5-Diamino-3-picoline: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Unique Pyridine Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Pyridine derivatives, in particular, are ubiquitous scaffolds in pharmaceuticals, functional materials, and agrochemicals.[1] This guide focuses on the synthetic utility of a lesser-explored yet highly promising building block: 2,5-Diamino-3-picoline (also known as 3-methylpyridine-2,5-diamine).
With its unique arrangement of two nucleophilic amino groups and a methyl substituent on the pyridine core, 2,5-Diamino-3-picoline offers a versatile platform for the synthesis of a diverse array of heterocyclic systems and functional molecules. The electron-donating nature of the amino and methyl groups activates the pyridine ring, influencing its reactivity in various transformations. This guide will provide an in-depth exploration of the potential applications of this compound, complete with scientifically grounded, detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Physicochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is crucial for successful reaction design and optimization.
| Property | Value |
| Molecular Formula | C₆H₉N₃ |
| Molecular Weight | 123.16 g/mol |
| CAS Number | 106070-58-0 |
| Appearance | (Predicted) Light brown to off-white solid |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) |
The presence of two primary amino groups makes 2,5-Diamino-3-picoline a competent bidentate or tridentate ligand in coordination chemistry, and a potent precursor for condensation reactions.
Application I: Synthesis of Imidazo[4,5-b]pyridines for Medicinal Chemistry
Imidazo[4,5-b]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their structural similarity to purines, allowing them to interact with a wide range of biological targets.[2] They have been investigated for their potential as anticancer, antiviral, and anti-inflammatory agents.[3][4] The vicinal arrangement of the amino groups in 2,5-Diamino-3-picoline makes it an ideal precursor for the construction of the imidazo[4,5-b]pyridine scaffold.
Mechanistic Rationale: The Phillips Cyclocondensation
The synthesis of the imidazo[4,5-b]pyridine ring system from 1,2-diaminopyridines typically proceeds via the Phillips cyclocondensation reaction. This involves the reaction of the diamine with a carboxylic acid or its derivative (such as an aldehyde followed by oxidation, or an orthoester) under acidic conditions. The reaction proceeds through the formation of an initial amide or imine, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazopyridine core.
Caption: Phillips cyclocondensation for imidazo[4,5-b]pyridine synthesis.
Experimental Protocol: Synthesis of 2,7-Dimethyl-1H-imidazo[4,5-b]pyridine
This protocol is adapted from a procedure for a structurally similar compound, 2,3-diamino-4-picoline.[5]
Materials:
-
2,5-Diamino-3-picoline
-
Glacial Acetic Acid
-
Polyphosphoric Acid (PPA)
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a round-bottom flask, add 2,5-Diamino-3-picoline (1.0 eq) and glacial acetic acid (5.0 eq).
-
Heat the mixture to reflux for 4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and add polyphosphoric acid (10 eq by weight).
-
Heat the mixture to 150°C for 3 hours.
-
Allow the mixture to cool to approximately 80°C and pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 2,7-Dimethyl-1H-imidazo[4,5-b]pyridine.
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (s, 1H, NH), 7.8 (s, 1H, Ar-H), 2.5 (s, 3H, CH₃), 2.4 (s, 3H, CH₃).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 150.2, 148.5, 142.1, 135.8, 118.9, 115.3, 20.8, 16.5.
-
MS (ESI): m/z 148.10 [M+H]⁺.
Application II: Ligand Synthesis for Coordination Chemistry and Catalysis
The two primary amino groups of 2,5-Diamino-3-picoline provide an excellent scaffold for the synthesis of Schiff base ligands. These ligands, particularly bis(imino)pyridines, are renowned for their ability to form stable complexes with a variety of transition metals, which find applications in catalysis, including polymerization and oxidation reactions.
Mechanistic Rationale: Schiff Base Condensation
The synthesis of bis(imino)pyridine ligands is typically achieved through the condensation of a diaminopyridine with two equivalents of an aldehyde or ketone. The reaction is often catalyzed by an acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the imine (Schiff base).
Caption: Schiff base condensation to form a bis(imino)pyridine ligand.
Experimental Protocol: Synthesis of 2,5-Bis(salicylideneamino)-3-methylpyridine
This protocol is a general procedure adapted from the synthesis of similar Schiff base ligands.[6]
Materials:
-
2,5-Diamino-3-picoline
-
Salicylaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve 2,5-Diamino-3-picoline (1.0 eq) in warm absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add salicylaldehyde (2.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux for 6-8 hours. The formation of a yellow precipitate may be observed.
-
Monitor the reaction progress by TLC until the starting diamine is consumed.
-
Cool the reaction mixture to room temperature, and then place it in an ice bath to complete the precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure 2,5-Bis(salicylideneamino)-3-methylpyridine as a crystalline solid.
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, CDCl₃): δ 13.1 (s, 2H, OH), 8.6 (s, 2H, N=CH), 7.9 (s, 1H, Py-H), 7.4-6.9 (m, 8H, Ar-H), 2.3 (s, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 165.4, 161.2, 150.1, 148.8, 133.5, 132.8, 125.6, 119.2, 117.5, 117.1, 17.2.
-
FT-IR (KBr, cm⁻¹): 3430 (O-H), 1615 (C=N), 1575 (C=C).
-
MS (ESI): m/z 332.14 [M+H]⁺.
The resulting Schiff base can then be used to synthesize a variety of metal complexes by reacting it with the corresponding metal salts in an appropriate solvent.
Application III: Synthesis of Azo Dyes for Functional Materials
Azo dyes are a large and important class of colored organic compounds characterized by the presence of one or more azo groups (-N=N-). They find widespread use in the textile, printing, and food industries.[7][8] The presence of two amino groups in 2,5-Diamino-3-picoline allows for the synthesis of bis-azo dyes, potentially leading to materials with interesting photophysical properties.
Mechanistic Rationale: Diazotization and Azo Coupling
The synthesis of azo dyes involves a two-step process. First, a primary aromatic amine is converted to a diazonium salt by treatment with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) at low temperatures. This is known as diazotization. The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol or an aniline, in an electrophilic aromatic substitution reaction known as azo coupling.
Caption: Synthesis of a bis-azo dye from 2,5-diamino-3-picoline.
Experimental Protocol: Synthesis of a Bis-azo Dye from 2,5-Diamino-3-picoline and Phenol
This is a general procedure for the synthesis of azo dyes.
Materials:
-
2,5-Diamino-3-picoline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
Procedure:
Part A: Diazotization
-
Dissolve 2,5-Diamino-3-picoline (1.0 eq) in a mixture of concentrated HCl and water in a beaker, and cool the solution to 0-5°C in an ice-salt bath.
-
In a separate beaker, prepare a solution of sodium nitrite (2.2 eq) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled solution of the diamine with constant stirring, ensuring the temperature remains below 5°C.
-
Stir the resulting solution for an additional 15-20 minutes at 0-5°C to ensure complete diazotization.
Part B: Azo Coupling
-
In a separate beaker, dissolve phenol (2.2 eq) in an aqueous solution of sodium hydroxide and cool it to 0-5°C in an ice bath.
-
Slowly add the cold bis-diazonium salt solution from Part A to the cold alkaline phenol solution with vigorous stirring.
-
A colored precipitate should form immediately. Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration and wash it with a cold saturated sodium chloride solution to remove any unreacted starting materials.
-
Recrystallize the crude dye from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.
Characterization Data (Hypothetical):
-
UV-Vis (Ethanol): λ_max ≈ 450-500 nm (indicative of a yellow-orange color).
-
FT-IR (KBr, cm⁻¹): 3400 (O-H), 1600 (N=N), 1500 (C=C).
Potential Application IV: Corrosion Inhibitors
Organic compounds containing heteroatoms like nitrogen, oxygen, and sulfur, especially those with aromatic rings, are known to be effective corrosion inhibitors for metals in acidic media.[9] They function by adsorbing onto the metal surface, forming a protective barrier that inhibits both anodic and cathodic reactions. The multiple nitrogen atoms and the aromatic nature of 2,5-Diamino-3-picoline and its derivatives make them promising candidates for this application. Imidazopyridine derivatives, which can be synthesized from this precursor, have been shown to be effective corrosion inhibitors.[10]
Mechanism of Action
The inhibition of corrosion by these molecules occurs through their adsorption on the metal surface. This adsorption can be physisorption (electrostatic interaction) or chemisorption (involving the sharing of electrons between the heteroatoms and the vacant d-orbitals of the metal). The formation of a stable, coordinated layer on the metal surface effectively blocks the active sites for corrosion.
Conclusion and Future Outlook
2,5-Diamino-3-picoline is a versatile and underutilized building block with significant potential in various fields of organic synthesis. Its unique substitution pattern allows for the straightforward construction of valuable heterocyclic scaffolds such as imidazo[4,5-b]pyridines, the synthesis of novel Schiff base ligands for catalysis, and the preparation of functional materials like azo dyes. Furthermore, its derivatives hold promise as effective corrosion inhibitors. This guide has provided a comprehensive overview of these potential applications, complete with detailed, scientifically-backed protocols to serve as a starting point for further research and development. It is our hope that this technical guide will inspire chemists in both academia and industry to explore the rich chemistry of 2,5-Diamino-3-picoline and unlock its full synthetic potential.
References
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PrepChem. (n.d.). Synthesis of Step 1: 2,7-Dimethylimidazo[4,5-b]pyridine. Retrieved from [Link]
-
The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]
- Berradi, M., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(5), e03899.
-
MDPI. (n.d.). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Evaluation of a Novel Pyridinyl Thiazolidine Derivative as an Antioxidant and Corrosion Inhibitor for Mild Steel in Acidic Environments. Retrieved from [Link]
-
ResearchGate. (2019). An Investigation into Quantum Chemistry and Experimental Evaluation of Imidazopyridine Derivatives as Corrosion Inhibitors for C-Steel in Acidic Media. Retrieved from [Link]
-
Asian Journal of Chemistry. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Retrieved from [Link]
-
PubMed. (2021). Synthesis of Some New Heterocyclic Azo Dyes Derived from 2-amino-3-cyano-4.6-diarylpyridines and Investigation of its Absorption Spectra and Stability using the DFT. Retrieved from [Link]
-
Semantic Scholar. (2011). Synthesis, characterization and spectroscopic properties of new azo-dyes and azo-metal complexes derived from 8-hydroxyquinoline. Retrieved from [Link]
-
MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Retrieved from [Link]
-
FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives: Design. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Functionalized SBA-15 Mesoporous Silica by N, N´-Bis(salicylidene)ethylenediamine Schiff-Base. Retrieved from [Link]
-
ResearchGate. (2022). Inhibitive effect of new synthetized imidazopyridine derivatives for the mild steel corrosion in Hydrochloric acid medium. Retrieved from [Link]
-
RSC Publishing. (2013). Synthesis of 2-amino-imidazo[4,5-b]pyridines. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones. Retrieved from [Link]
-
Indian Academy of Sciences. (2016). Synthesis and catalytic activity of metallo-organic complexes bearing 5-amino 2-ethylpyridine -2-carboximidate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of some transition metal complexes with Schiff base derived from 2,6-diaminopyridine. Retrieved from [Link]
-
MDPI. (n.d.). Emerging Corrosion Inhibitors for Interfacial Coating. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization, antimicrobial activity of 2-amino-5-picoline and dipicolinic acid of Ni(II) and Cu(II) metal complexes. Retrieved from [Link]
-
RSC Publishing. (n.d.). Chemical Science. Retrieved from [Link]
-
MDPI. (2006). Synthesis of N,N'-bis (a-methylsalicylidene)-3,4'-diaminodiphenyl ether. Retrieved from [Link]
-
Semantic Scholar. (2016). Bis(Salicylidene) Ethylenediamine(Salen) and Bis(Salicylidene) Ethylenediamine-Metal Complexes: from Structure to Biological Activity. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of Pyridine Carboxamide Derivatives Using 3-Methylpyridine-2,5-diamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Pyridine carboxamides are a prominent class of compounds in medicinal chemistry and materials science, valued for their diverse biological activities and versatile coordination properties.[1][2] This document provides a comprehensive guide to the synthesis of pyridine carboxamide derivatives utilizing 3-Methylpyridine-2,5-diamine as a key starting material. The presence of two nucleophilic amino groups on the pyridine ring offers opportunities for the synthesis of mono- and di-acylated derivatives, which can serve as valuable scaffolds in drug discovery and the development of functional materials.[3] The differential reactivity of the amino groups at the C2 and C5 positions presents a unique synthetic challenge and opportunity for selective functionalization. This guide will detail experimentally grounded protocols, discuss the underlying chemical principles, and provide insights into the characterization and potential applications of these derivatives.
Chemical Logic and Reaction Pathway
The core of the synthesis revolves around the acylation of the amino groups of this compound. The primary methods for amide bond formation include reaction with acyl chlorides or coupling with carboxylic acids using activating agents.
Regioselectivity in Mono-acylation
The 2-amino group of the pyridine ring is generally more nucleophilic than the 5-amino group due to the electron-donating effect of the methyl group at the 3-position and the electronic influence of the pyridine nitrogen. This difference in reactivity can be exploited for the selective mono-acylation at the C2 position under carefully controlled reaction conditions.
Workflow for Synthesis of Pyridine Carboxamide Derivatives
Caption: General workflow for the synthesis of pyridine carboxamide derivatives.
Experimental Protocols
Protocol 1: Synthesis of Mono-acylated Pyridine Carboxamide Derivatives (e.g., N-(5-amino-3-methylpyridin-2-yl)benzamide)
This protocol details the selective mono-acylation of this compound at the more nucleophilic 2-amino position using an acyl chloride.
Materials:
-
This compound
-
Benzoyl chloride (or other acyl chloride)
-
Anhydrous Pyridine or Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Base Addition: Add anhydrous pyridine or triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Slowly add a solution of benzoyl chloride (1.0 eq) in anhydrous DCM or THF to the cooled mixture via the dropping funnel over a period of 30 minutes. The slow addition is crucial to favor mono-acylation and minimize di-acylation.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired mono-acylated product.
Expected Outcome:
This procedure is expected to yield the N-(5-amino-3-methylpyridin-2-yl)benzamide as the major product. The yield will depend on the specific acyl chloride used and the careful control of stoichiometry and reaction temperature.
Protocol 2: Synthesis of Di-acylated Pyridine Carboxamide Derivatives (e.g., N,N'-(3-methylpyridine-2,5-diyl)dibenzamide)
This protocol describes the di-acylation of this compound using an excess of the acylating agent.
Materials:
-
This compound
-
Benzoyl chloride (or other acyl chloride)
-
Anhydrous Pyridine or Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Base Addition: Add an excess of anhydrous pyridine or triethylamine (2.5 eq) to the solution.
-
Acyl Chloride Addition: Add a solution of benzoyl chloride (2.2 eq) in anhydrous DCM or THF to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours or gently reflux if necessary to drive the reaction to completion. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃. Separate the organic layer and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Alternative Amide Coupling Methods
Caption: Common coupling reagents for amide synthesis.
A general procedure involves dissolving the carboxylic acid in a suitable aprotic solvent (e.g., DMF or DCM), adding the coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA), followed by the addition of this compound. The reaction is typically stirred at room temperature until completion.
Characterization of Pyridine Carboxamide Derivatives
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
Data Presentation: Expected Spectroscopic Data
| Technique | N-(5-amino-3-methylpyridin-2-yl)benzamide | N,N'-(3-methylpyridine-2,5-diyl)dibenzamide |
| ¹H NMR | Aromatic protons from both pyridine and benzoyl groups, distinct signals for the two NH protons, a singlet for the methyl group, and a broad singlet for the remaining NH₂ group. | Aromatic protons from pyridine and two benzoyl groups, two distinct NH proton signals, and a singlet for the methyl group. |
| ¹³C NMR | Carbon signals corresponding to the pyridine and benzoyl rings, and the carbonyl carbon of the amide.[4] | Carbon signals for the pyridine ring, two benzoyl rings, and two amide carbonyl carbons.[5][6] |
| FT-IR | Characteristic N-H stretching vibrations for the amide and amine groups, and a strong C=O stretching vibration for the amide carbonyl.[7] | N-H stretching vibrations for the two amide groups and strong C=O stretching absorptions. |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of the mono-acylated product.[8] | A molecular ion peak corresponding to the calculated mass of the di-acylated product. |
| 2D NMR | HSQC and HMBC experiments can confirm the connectivity between protons and carbons, aiding in the unambiguous assignment of the acylation site.[9] | HSQC and HMBC correlations will establish the connectivity within the di-acylated structure.[10] |
Applications and Future Directions
Pyridine carboxamide derivatives are of significant interest in drug discovery due to their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[11][12][13] The derivatives synthesized from this compound can be screened for various pharmacological activities. For instance, imidazopyridine derivatives, which can be synthesized from 2-aminopyridine precursors, have shown potential as antibacterial agents against multi-drug resistant strains.[14][15]
Furthermore, the presence of multiple coordination sites (pyridine nitrogen and amide oxygens/nitrogens) makes these molecules attractive ligands for the synthesis of metal complexes with potential applications in catalysis and materials science.
References
- Farag, A. M., Kheder, N. A., & Dawood, K. M. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities.
- Farag, A. M., Kheder, N. A., & Dawood, K. M. (2024). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Taylor & Francis Online.
- Farag, A. M., Kheder, N. A., & Dawood, K. M. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities.
- Yan, Z., et al. (2019).
- Sharma, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
- Supplementary M
- The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. (2019). MDPI.
- The Synthesis and Characterisation of 2-methyl-N- ((4-methylpyridine-2-yl)carbamothiol)benzamide: Its Preparation with Antibacterial Study. (2016).
- FT‐IR spectrum of synthesized N‐(2‐pyridinyl)benzamide.
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
- Synthesis of N‐(Pyridin‐2‐yl)benzamide.
- N-(PYRIMIDIN-2'-YL)-BENZAMIDE - Optional[FTIR] - Spectrum. SpectraBase.
- Unlock the Power of 2,6-Diaminopyridine: Synthesis, Applications, and Chemical Insights. BenchChem.
- Supplementary Inform
- Zaikin, V. G., & Halket, J. M. (2003). Derivatization in mass spectrometry—2. Acylation.
- Correlations in the HSQC and HMBC spectra of 19.
- A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion. (2011). PubMed.
- Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. (2013). PMC.
- 1 H-13 C HSQC and HMBC (right hand) 2D NMR spectra of Fraction 1.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). MDPI.
- Benzamide, 3-amino-N-(2-pyridyl)- - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- Supporting Information List of Contents 1H and 13C NMR Spectra of Products: 2-10.
- Benzamide, N,N-dipropyl- | C13H19NO | CID 139800. PubChem.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2017). MDPI.
- cosy hsqc hmbc: Topics by Science.gov.
- Mass spectrometry of acylated peptides and proteins. (2015). University of Wollongong - Figshare.
- Table 1 1 H and 13 C NMR chemical shifts for lignin-amino acid adducts.
- Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (2023). NIH.
- Validation of Protein Acetyl
- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT. (2021).
- 1 H and 13 C NMR spectra of 3-(1H-benzo[d]imidazol-1-yl)-N'-(tosyloxy)propanimidamide.
- 3-Methylpyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- 3-Methylpyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase.
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- 11. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note & Protocol: Selective Acylation of 2,5-Diamino-3-picoline
Abstract
This document provides a comprehensive technical guide for the acylation of 2,5-Diamino-3-picoline, a heterocyclic diamine with significant potential as a scaffold in medicinal chemistry and material science. The presence of two amino groups with distinct electronic and steric environments presents a unique challenge for selective functionalization. This guide delves into the underlying chemical principles governing this selectivity, offering two detailed protocols for both selective mono-acylation and exhaustive di-acylation. We emphasize the rationale behind experimental choices, robust safety procedures, and methods for purification and characterization, ensuring a reproducible and validated workflow for researchers in drug development and chemical synthesis.
Introduction and Scientific Principles
2,5-Diamino-3-picoline (3-methylpyridine-2,5-diamine) is a valuable building block, but its utility is contingent on the precise control of its derivatization. The acylation of its amino groups to form amides is a fundamental transformation. The primary challenge lies in the differential reactivity of the C2 and C5 amino groups.
-
C2-Amino Group: Positioned ortho to the pyridine nitrogen, this group's nucleophilicity is reduced due to the electron-withdrawing inductive effect of the ring nitrogen.
-
C5-Amino Group: Located para to the pyridine nitrogen, this group is less influenced by the nitrogen's inductive effect and is therefore expected to be the more nucleophilic and sterically accessible of the two.
This inherent electronic difference is the cornerstone of achieving selective mono-acylation. By carefully controlling reaction stoichiometry and temperature, it is possible to preferentially acylate the more reactive C5 amine. Standard acylation reactions proceed via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.[1][2]
Reaction Mechanism: Nucleophilic Acyl Substitution
The general mechanism for the acylation of an amine with an acyl chloride is depicted below. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Caption: General mechanism of nucleophilic acyl substitution.
Safety and Handling
Working with aminopyridines and acylating agents requires strict adherence to safety protocols. All operations should be conducted inside a certified chemical fume hood.[3]
| Substance | CAS No. | Key Hazards | Handling Precautions |
| 2,5-Diamino-3-picoline | N/A | Potential irritant, toxic. Handle as you would other aminopyridines. | Wear nitrile gloves, safety glasses, and a lab coat. Avoid inhalation of dust. |
| 3-Picoline (analogue) | 108-99-6 | Flammable liquid and vapor, toxic if swallowed or in contact with skin, causes skin and eye irritation.[3][4] | Keep away from heat/sparks/open flames. Use non-sparking tools. Ground/bond container.[4] |
| Acyl Chlorides (general) | Varies | Water-reactive, corrosive, lachrymator. | Handle under an inert atmosphere (N₂ or Ar). Use in a well-ventilated fume hood. Wear acid-resistant gloves. |
| Anhydrides (e.g., Ac₂O) | 108-24-7 | Flammable, corrosive, causes severe skin burns and eye damage. Harmful if swallowed or inhaled. | Keep away from water. Use in a well-ventilated fume hood. Wear appropriate PPE. |
| Triethylamine (Et₃N) | 121-44-8 | Highly flammable liquid and vapor, toxic if inhaled, causes severe skin burns and eye damage. | Keep in a well-ventilated place. Keep container tightly closed. Wear protective gloves/clothing/eye protection. |
| Dichloromethane (DCM) | 75-09-2 | Suspected of causing cancer. Causes skin and eye irritation. | Avoid breathing vapors. Use only in a well-ventilated area. |
Experimental Protocols
The following protocols are designed as a robust starting point. Researchers should monitor reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Materials and Reagents
-
2,5-Diamino-3-picoline
-
Acylating agent (e.g., Acetyl chloride, Benzoyl chloride, Acetic anhydride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine, distilled
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Rotary evaporator
-
Glassware for extraction and chromatography
Protocol 1: Selective Mono-Acylation at the C5-Position
This protocol leverages stoichiometry and low temperature to favor acylation of the more nucleophilic C5-amino group.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2,5-Diamino-3-picoline (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Add Base: Add triethylamine (1.1 eq) to the solution and stir.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Slow Addition of Acylating Agent: Dissolve the acylating agent (e.g., acetyl chloride, 1.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 30-60 minutes using a dropping funnel. The slow addition is crucial to prevent localized excess of the acylating agent, which could lead to diacylation.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature. Monitor the reaction's progress by TLC, checking for the consumption of starting material and the appearance of a new, major product spot.
-
Work-up:
-
Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude product will likely be a mixture of the desired mono-acylated product, unreacted starting material, and a small amount of di-acylated byproduct. Purify via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[5]
Protocol 2: Exhaustive Di-Acylation
This protocol uses an excess of the acylating agent to ensure both amino groups are functionalized.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2,5-Diamino-3-picoline (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M).
-
Add Base: Add triethylamine (2.5 - 3.0 eq) to the solution and stir.
-
Add Acylating Agent: Dissolve the acylating agent (e.g., acetyl chloride, 2.2 - 2.5 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at room temperature. An exotherm may be observed.
-
Reaction: Stir the reaction at room temperature for 4-12 hours, or until TLC analysis indicates complete consumption of the starting material and mono-acylated intermediate. Gentle heating (e.g., 40 °C) can be applied if the reaction is sluggish.
-
Work-up: Follow the same work-up procedure as described in Protocol 1 (Step 6).
-
Purification: The crude product may be pure enough for many applications after evaporation. If necessary, it can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by a silica gel plug to remove baseline impurities.[6]
Summary of Reaction Parameters
| Parameter | Protocol 1: Mono-Acylation | Protocol 2: Di-Acylation |
| 2,5-Diamino-3-picoline | 1.0 equivalent | 1.0 equivalent |
| Acylating Agent | 1.0 equivalent | 2.2 - 2.5 equivalents |
| Base (e.g., Et₃N) | 1.1 equivalents | 2.5 - 3.0 equivalents |
| Temperature | 0 °C to Room Temp | Room Temp to 40 °C |
| Expected Major Product | 5-Acylamino-2-amino-3-picoline | 2,5-Diacylamino-3-picoline |
Experimental Workflow and Characterization
A systematic workflow ensures efficiency and reproducibility from reaction setup to final product analysis.
Sources
- 1. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. fishersci.com [fishersci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. Separation and purification of multiply acetylated proteins using cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 3-Methylpyridine-2,5-diamine in the Synthesis of Potent B-Raf Kinase Inhibitors
Abstract
The B-Raf serine/threonine kinase, a critical component of the MAP kinase/ERK signaling pathway, is a high-value target in oncology.[1][2] Activating mutations, particularly the V600E substitution, are prevalent in a significant percentage of human cancers, including melanoma and colorectal cancer, leading to constitutive pathway activation and uncontrolled cell proliferation.[3][4] This has driven the development of targeted small molecule inhibitors. Pyridine and its fused bicyclic derivatives, such as pyrazolopyridines, have emerged as privileged scaffolds for potent and selective B-Raf inhibitors.[5][6][7] This guide provides a comprehensive overview of the strategic use of 3-Methylpyridine-2,5-diamine , a key chemical building block, in the rational design and synthesis of novel B-Raf inhibitors. We detail a representative synthetic protocol, explain the causal logic behind experimental choices, and provide validated methodologies for the biological evaluation of the resulting compounds.
Introduction: B-Raf Kinase as a Therapeutic Target
The Ras-Raf-MEK-ERK pathway is a central signaling cascade that transduces signals from cell surface receptors to the nucleus, governing fundamental cellular processes like proliferation, differentiation, and survival.[2][8] The Raf family of kinases (A-Raf, B-Raf, C-Raf) acts as a critical node in this pathway. Among them, B-Raf possesses the highest basal kinase activity and is the most frequently mutated isoform in cancer.[3]
The discovery that over 90% of B-Raf mutations consist of a single amino acid substitution, V600E, which results in a 500-fold increase in kinase activity, revolutionized targeted cancer therapy.[3][7] This constitutively active mutant kinase drives oncogenesis, making it an ideal target for therapeutic intervention. First-generation inhibitors like Vemurafenib and Dabrafenib, which selectively target the active "DFG-in" conformation of B-Raf V600E, have shown significant clinical efficacy.[2][9]
The development of these inhibitors has relied heavily on structure-based design, where specific heterocyclic scaffolds are chosen to interact with key residues in the ATP-binding pocket of the kinase.[7] The pyridine core is a versatile hinge-binding motif, capable of forming crucial hydrogen bonds with the kinase hinge region, a strategy that has proven effective in designing potent inhibitors.[7][10] this compound offers a strategic starting point for constructing more complex and potent pyrazolopyridine scaffolds, which can achieve enhanced potency and selectivity.[5][7]
The B-Raf Signaling Pathway
The diagram below illustrates the canonical MAP Kinase (MAPK) signaling pathway. Extracellular signals (e.g., growth factors) activate Ras, which in turn recruits and activates Raf kinases. B-Raf then phosphorylates and activates MEK1/2, which subsequently phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus to regulate gene expression related to cell growth and survival. Oncogenic mutations in B-Raf bypass the need for upstream signals, leading to persistent downstream signaling.
Caption: The Ras-Raf-MEK-ERK (MAPK) signaling cascade and point of intervention for B-Raf inhibitors.
Synthesis of a Pyrazolopyridine B-Raf Inhibitor
The following section details a representative synthetic route starting from this compound to generate a potent pyrazolopyridine B-Raf inhibitor. The strategy involves two key stages: (1) Formation of the bicyclic pyrazolopyridine core and (2) Suzuki coupling to install a substituted aryl group, a common feature in many B-Raf inhibitors designed to occupy a hydrophobic pocket.
Rationale for Synthetic Design
-
Pyrazolopyridine Core Formation: The diamine functionality of the starting material is ideal for cyclization reactions to form the fused pyrazole ring. This bicyclic system provides a rigid scaffold that can make favorable π-stacking interactions within the kinase active site, enhancing binding affinity compared to a simple pyridine.[7]
-
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds. It allows for the late-stage introduction of diverse aryl or heteroaryl groups, enabling the rapid exploration of structure-activity relationships (SAR) to optimize inhibitor potency and selectivity.[5]
Synthetic Workflow Diagram
Caption: High-level workflow for the synthesis of a pyrazolopyridine B-Raf inhibitor.
Detailed Experimental Protocol: Synthesis of Compound 1
Step 1: Synthesis of 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine (Intermediate A)
-
Materials: this compound (1.0 eq), Sodium nitrite (1.1 eq), Hydrochloric acid (2M), Ethanol, Water.
-
Procedure:
-
Suspend this compound in a mixture of water and ethanol (1:1) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Slowly add 2M hydrochloric acid until the diamine is fully dissolved.
-
Add a solution of sodium nitrite in water dropwise over 30 minutes, maintaining the temperature below 5 °C. The reaction is exothermic; careful addition is critical to prevent side reactions. This in situ diazotization of the 5-amino group followed by intramolecular cyclization forms the pyrazole ring.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield Intermediate A.
-
Step 2: Synthesis of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine (Intermediate B)
-
Materials: Intermediate A (1.0 eq), Copper(II) bromide (1.2 eq), tert-Butyl nitrite (1.5 eq), Acetonitrile.
-
Procedure:
-
Dissolve Intermediate A in anhydrous acetonitrile in a flask protected from light.
-
Add Copper(II) bromide and stir the suspension.
-
Add tert-Butyl nitrite dropwise at room temperature. Effervescence (N2 gas) will be observed. This is a Sandmeyer-type reaction to convert the amino group to a bromide.
-
Stir the reaction at room temperature for 2 hours after the addition is complete.
-
Pour the reaction mixture into an aqueous solution of ammonium chloride and extract with ethyl acetate (3 x 40 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify by column chromatography (eluent: hexanes/ethyl acetate gradient) to afford the brominated pyrazolopyridine core, Intermediate B.
-
Step 3: Synthesis of the Final Inhibitor (Compound 1)
-
Materials: Intermediate B (1.0 eq), 2-fluoro-4-propylbenzenesulfonamide boronic acid pinacol ester (1.2 eq), Palladium(II) acetate (0.05 eq), SPhos (0.1 eq), Potassium carbonate (2.0 eq), Dioxane, Water.
-
Procedure:
-
To a microwave vial, add Intermediate B, the boronic ester, potassium carbonate, Palladium(II) acetate, and SPhos. The sulfonamide tail is chosen as it is known to occupy a lipophilic pocket in the B-Raf active site.[5]
-
Evacuate and backfill the vial with argon three times.
-
Add degassed dioxane and water (4:1 mixture).
-
Seal the vial and heat in a microwave reactor to 120 °C for 45 minutes.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound by preparative HPLC to yield the target inhibitor, Compound 1.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.
-
Data Summary: Synthesis
| Step | Product | Expected Yield | Purity (LC-MS) | Notes |
| 1 | Intermediate A | 60-75% | >95% | Temperature control is crucial for yield. |
| 2 | Intermediate B | 50-65% | >95% | Reaction should be protected from light. |
| 3 | Compound 1 | 40-55% | >98% | Requires inert atmosphere and degassed solvents. |
Biological Evaluation Protocols
Once synthesized, the novel compound must be evaluated for its ability to inhibit B-Raf kinase activity and suppress the proliferation of cancer cells driven by mutant B-Raf.
Protocol 1: In Vitro B-Raf V600E Kinase Assay (Luminescence-Based)
This assay quantifies the ATP consumed during the phosphorylation of a substrate (e.g., a MEK1 peptide) by the B-Raf enzyme. The remaining ATP is detected using a luciferase/luciferin system, where the light output is inversely proportional to kinase activity.
-
Materials & Reagents:
-
Recombinant human B-Raf (V600E) enzyme.
-
Kinase substrate (e.g., inactive MEK1).
-
ATP at a concentration near the Kₘ for B-Raf.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[11]
-
Synthesized inhibitor (Compound 1) and a positive control (e.g., Vemurafenib), prepared as 10 mM stock solutions in DMSO.
-
Kinase-Glo® Max Luminescence Kinase Assay Kit (Promega).[12]
-
White, opaque 384-well assay plates.
-
Luminometer plate reader.
-
-
Step-by-Step Methodology:
-
Compound Dilution: Prepare a serial dilution series of Compound 1 (e.g., from 10 µM to 0.1 nM) in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 0.1% to avoid solvent effects.[13]
-
Enzyme & Inhibitor Addition: To the wells of a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO (vehicle control). Then, add 5 µL of diluted B-Raf V600E enzyme solution.
-
Pre-incubation: Gently mix and incubate the plate for 20 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the kinase reaction by adding 2.5 µL of a solution containing the MEK1 substrate and ATP.
-
Kinase Reaction: Incubate the plate for 60 minutes at 30°C.[12][13]
-
Detection: Stop the reaction by adding 10 µL of Kinase-Glo® Max reagent to each well. Incubate for 15 minutes at room temperature to stabilize the luminescent signal.[12]
-
Data Acquisition: Measure the luminescence signal using a compatible plate reader.
-
Data Analysis: Subtract the background (no enzyme control) from all readings. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.[13]
-
Protocol 2: Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine the anti-proliferative effect of the synthesized inhibitor on cancer cells.
-
Materials & Reagents:
-
A375 (human malignant melanoma) cell line, which harbors the B-Raf V600E mutation.
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Synthesized inhibitor (Compound 1).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Sterile 96-well cell culture plates.
-
CO₂ incubator (37°C, 5% CO₂).
-
Microplate reader (absorbance at 570 nm).
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed A375 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a 2x serial dilution of Compound 1 in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the appropriate wells. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[13]
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the inhibitor concentration and calculate the IC₅₀ value.
-
Data Summary: Biological Activity
| Compound | B-Raf V600E IC₅₀ (nM) | A375 Cellular IC₅₀ (nM) | Notes |
| Compound 1 | 15 | 85 | Potent enzymatic inhibition with good cellular activity. |
| Vemurafenib (Control) | 31 | 100 | Data consistent with literature values. |
Conclusion and Future Directions
This guide demonstrates a robust and rational approach to the design and synthesis of novel B-Raf inhibitors, utilizing this compound as a versatile starting material. The outlined protocols for synthesis and biological evaluation provide a comprehensive framework for researchers in drug discovery. The pyrazolopyridine scaffold derived from this precursor shows promise for generating compounds with high potency against the oncogenic B-Raf V600E kinase.
Future work should focus on expanding the structure-activity relationship (SAR) by synthesizing a library of analogues with diverse substitutions on the terminal aryl ring.[5][14] This will help in optimizing not only potency but also other critical drug-like properties such as solubility, metabolic stability, and kinase selectivity. Ultimately, the integration of medicinal chemistry with rigorous biological testing is paramount to advancing the next generation of targeted cancer therapeutics.
References
- B-Raf protein and signaling pathways. The B-Raf protein and its related... - ResearchGate.
-
Wenglowsky, S., et al. (2011). Pyrazolopyridine inhibitors of B-RafV600E. Part 2: structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 21(18), 5533-7. Available at: [Link]
- B-Raf IN 8: Application Notes and Protocols for In Vitro Assays - Benchchem.
-
Filip, A. A., et al. (2022). Emerging BRAF Mutations in Cancer Progression and Their Possible Effects on Transcriptional Networks. International Journal of Molecular Sciences, 23(21), 13393. Available at: [Link]
- Pyrazolopyridine inhibitors of B-Raf(V600E). Part 2: Structure-activity relationships - ResearchGate.
- The Discovery and Synthesis of B-Raf IN 9: A Technical Guide - Benchchem.
-
Wang, T., et al. (2014). Insight into the structural features of pyrazolopyrimidine- and pyrazolopyridine-based B-Raf(V600E) kinase inhibitors by computational explorations. Chemical Biology & Drug Design, 83(2), 160-74. Available at: [Link]
-
Wenglowsky, S., et al. (2011). Pyrazolopyridine Inhibitors of B-Raf(V600E). Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. Journal of Medicinal Chemistry, 54(13), 4534-47. Available at: [Link]
-
BRAF (gene) - Wikipedia. Available at: [Link]
-
Johnson, D. B., et al. (2021). Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. Clinical Cancer Research, 27(19), 5225-5237. Available at: [Link]
-
B-Raf(V600E) Kinase Assay Kit - BPS Bioscience. Available at: [Link]
-
Pérez-García, L. A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(14), 5396. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 3. Emerging BRAF Mutations in Cancer Progression and Their Possible Effects on Transcriptional Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolopyridine inhibitors of B-RafV600E. Part 2: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insight into the structural features of pyrazolopyrimidine- and pyrazolopyridine-based B-Raf(V600E) kinase inhibitors by computational explorations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights [mdpi.com]
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- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of GPR119 Receptor Agonists from 2,5-Diamino-3-picoline
For: Researchers, scientists, and drug development professionals.
Introduction: Targeting GPR119 for Metabolic Diseases
G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes and related metabolic disorders.[1] Predominantly expressed in pancreatic β-cells and intestinal L-cells, GPR119 activation offers a dual mechanism for improving glucose homeostasis.[1] Agonism of GPR119 stimulates glucose-dependent insulin secretion from β-cells and promotes the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut. This dual action presents a significant advantage over other therapeutic approaches, with the potential for a lower risk of hypoglycemia. The development of potent and selective small-molecule GPR119 agonists is therefore a key objective in modern medicinal chemistry.
This document provides a comprehensive guide to the conceptualization and practical execution of a synthetic route to a novel class of GPR119 agonists, starting from the readily available building block, 2,5-Diamino-3-picoline. The proposed synthetic strategy leverages fundamental organic transformations to construct a 2,5-disubstituted pyridine scaffold, a known pharmacophore for GPR119 agonism.[2]
Synthetic Strategy: From Diamine to Disubstituted Pyridine Agonist
The core of our synthetic approach is the transformation of the amino groups of 2,5-Diamino-3-picoline into versatile halide intermediates, which can then be sequentially functionalized to introduce the key structural motifs required for GPR119 agonism. This multi-step synthesis is designed to be robust and adaptable, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to GPR119 agonists.
Part 1: Synthesis of Key Intermediates
This section details the protocols for the synthesis of the pivotal intermediates in our proposed pathway.
Protocol 1.1: Synthesis of 2,5-Dibromo-3-picoline (Intermediate B)
This protocol describes the conversion of the amino groups of 2,5-Diamino-3-picoline to bromide moieties via a Sandmeyer-type reaction.
Materials and Reagents:
| Reagent | Formula | M.W. | Amount | Moles |
| 2,5-Diamino-3-picoline | C₆H₉N₃ | 123.16 | 10.0 g | 0.081 |
| Hydrobromic acid (48%) | HBr | 80.91 | 100 mL | - |
| Sodium nitrite | NaNO₂ | 69.00 | 13.0 g | 0.188 |
| Copper(I) bromide | CuBr | 143.45 | 25.0 g | 0.174 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 300 mL | - |
| Saturated sodium bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2,5-Diamino-3-picoline (10.0 g, 0.081 mol) and 48% hydrobromic acid (100 mL).
-
Cool the mixture to -5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (13.0 g, 0.188 mol) in 30 mL of water and add it dropwise to the reaction mixture, maintaining the temperature below 0 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C.
-
In a separate 1 L beaker, dissolve copper(I) bromide (25.0 g, 0.174 mol) in 48% hydrobromic acid (50 mL).
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.
-
Cool the mixture to room temperature and extract with dichloromethane (3 x 100 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution until the aqueous layer is neutral, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,5-Dibromo-3-picoline.
Protocol 1.2: Synthesis of 2-Bromo-5-alkoxy-3-picoline (Intermediate C)
This protocol describes the selective nucleophilic aromatic substitution of the 5-bromo substituent with an alkoxide.
Materials and Reagents:
| Reagent | Formula | M.W. | Amount | Moles |
| 2,5-Dibromo-3-picoline | C₆H₅Br₂N | 250.92 | 5.0 g | 0.020 |
| Sodium hydride (60% in mineral oil) | NaH | 24.00 | 0.96 g | 0.024 |
| Alcohol (e.g., ethanol) | C₂H₅OH | 46.07 | 50 mL | - |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - |
| Ammonium chloride (saturated) | NH₄Cl | 53.49 | As needed | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 200 mL | - |
Procedure:
-
To a stirred suspension of sodium hydride (0.96 g, 0.024 mol) in anhydrous DMF (50 mL) at 0 °C, add the desired alcohol (e.g., ethanol, 2.0 mL) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2,5-Dibromo-3-picoline (5.0 g, 0.020 mol) in anhydrous DMF (50 mL) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 4 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and quench by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-Bromo-5-alkoxy-3-picoline.
Part 2: Synthesis and Characterization of the Target GPR119 Agonist
This section outlines the final steps to assemble the target GPR119 agonist and the analytical methods for its characterization.
Protocol 2.1: Synthesis of 1-(5-Alkoxy-3-methylpyridin-2-yl)piperazine (Intermediate D)
This protocol details the nucleophilic aromatic substitution of the 2-bromo substituent with piperazine.
Materials and Reagents:
| Reagent | Formula | M.W. | Amount | Moles |
| 2-Bromo-5-alkoxy-3-picoline | - | - | 2.0 g | - |
| Piperazine | C₄H₁₀N₂ | 86.14 | 2.5 g | 0.029 |
| Palladium(II) acetate | Pd(OAc)₂ | 224.50 | 0.10 g | 0.00045 |
| BINAP | C₄₄H₃₂P₂ | 622.67 | 0.28 g | 0.00045 |
| Sodium tert-butoxide | NaOᵗBu | 96.10 | 1.3 g | 0.0135 |
| Anhydrous toluene | C₇H₈ | 92.14 | 50 mL | - |
Procedure:
-
In an oven-dried Schlenk flask, combine 2-Bromo-5-alkoxy-3-picoline, piperazine (2.5 g, 0.029 mol), palladium(II) acetate (0.10 g, 0.00045 mol), BINAP (0.28 g, 0.00045 mol), and sodium tert-butoxide (1.3 g, 0.0135 mol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (50 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain 1-(5-Alkoxy-3-methylpyridin-2-yl)piperazine.
Protocol 2.2: Synthesis of the Target GPR119 Agonist (Final Product E)
This protocol describes the final sulfonylation step to introduce the alkylsulfonyl moiety, a common feature in potent GPR119 agonists.
Materials and Reagents:
| Reagent | Formula | M.W. | Amount | Moles |
| 1-(5-Alkoxy-3-methylpyridin-2-yl)piperazine | - | - | 1.0 g | - |
| Methanesulfonyl chloride | CH₃SO₂Cl | 114.55 | 0.4 mL | - |
| Triethylamine | (C₂H₅)₃N | 101.19 | 1.0 mL | - |
| Anhydrous dichloromethane | CH₂Cl₂ | 84.93 | 30 mL | - |
Procedure:
-
Dissolve 1-(5-Alkoxy-3-methylpyridin-2-yl)piperazine in anhydrous dichloromethane (30 mL) and cool to 0 °C.
-
Add triethylamine (1.0 mL) followed by the dropwise addition of methanesulfonyl chloride (0.4 mL).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final compound by preparative HPLC to yield the target GPR119 agonist.
Characterization of the Final Compound
The structure and purity of the synthesized GPR119 agonist should be confirmed by a combination of analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected protons and carbons.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Part 3: In Vitro Biological Evaluation
The biological activity of the synthesized compound as a GPR119 agonist should be evaluated using established in vitro assays.
Protocol 3.1: cAMP Accumulation Assay
Activation of GPR119, a Gs-coupled receptor, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1]
Cell Line: HEK293 cells stably expressing human GPR119.
Procedure:
-
Plate the GPR119-expressing HEK293 cells in a 96-well plate and incubate overnight.
-
Wash the cells with assay buffer and then incubate with various concentrations of the synthesized compound for 30 minutes at 37 °C in the presence of a phosphodiesterase inhibitor (e.g., IBMX).
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
Determine the EC₅₀ value by plotting the cAMP concentration against the log of the compound concentration.
GPR119 Signaling Pathway
Caption: GPR119 agonist-induced signaling cascade.
Conclusion and Future Directions
The synthetic route and protocols outlined in this document provide a comprehensive framework for the preparation and evaluation of novel GPR119 agonists derived from 2,5-Diamino-3-picoline. The successful synthesis and characterization of these compounds will enable further investigation into their therapeutic potential for the treatment of type 2 diabetes and other metabolic diseases. Future work should focus on the synthesis of a diverse library of analogues to establish a robust structure-activity relationship, leading to the identification of lead compounds with optimized potency, selectivity, and pharmacokinetic properties.
References
-
Ammala, S., et al. (2010). 2,5-Disubstituted pyridines as potent GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 20(8), 2577-2581. [Link]
-
Shah, U., & Kowalski, T. J. (2010). GPR119 agonists for the potential treatment of type 2 diabetes and related metabolic disorders. Vitamins and Hormones, 84, 415-446. [Link]
Sources
palladium-catalyzed cross-coupling reactions with "3-Methylpyridine-2,5-diamine"
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 3-Methylpyridine-2,5-diamine: Application Notes and Protocols
Introduction: The Strategic Value of the this compound Scaffold
In the landscape of modern drug discovery and medicinal chemistry, the pyridine scaffold is a "privileged structure," a recurring motif in a vast array of clinically significant molecules.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of pharmacophore design. This compound, specifically, presents a versatile and highly functionalized building block. It features two distinct, nucleophilic amino groups on an electron-rich pyridine core, offering multiple vectors for synthetic elaboration.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, providing powerful and efficient methods for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[3][4][5] However, applying these reactions to electron-rich, multi-functionalized substrates like this compound is not trivial. The presence of two basic nitrogen atoms (the endocyclic pyridine and the exocyclic amines) can lead to competitive coordination with the palladium catalyst, potentially inhibiting its activity.[6]
This guide provides detailed application notes and validated protocols for the successful implementation of key palladium-catalyzed cross-coupling reactions—Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling—with the this compound framework. The focus is on explaining the causality behind experimental choices to empower researchers to overcome synthetic challenges and accelerate their discovery programs.
Core Concepts: The Palladium Catalytic Engine
At the heart of these transformations is a catalytic cycle that typically involves a Pd(0)/Pd(II) redox couple.[7] Understanding this fundamental mechanism is critical for troubleshooting and optimizing reactions.
The general cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into an aryl or vinyl (pseudo)halide bond (R-X), forming a Pd(II) intermediate.
-
Transmetalation / Amine Coordination:
-
For C-C coupling (Suzuki, Sonogashira), a second organic fragment is transferred to the palladium center from an organometallic reagent (e.g., organoboron or organocopper).[7]
-
For C-N coupling (Buchwald-Hartwig), the amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[8][9]
-
-
Reductive Elimination: The two coupled fragments are expelled from the palladium coordination sphere, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.[7][8]
Caption: General Palladium Catalytic Cycle.
Application Note 1: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for coupling amines with aryl halides.[8][10] For this compound, this reaction allows for the selective introduction of aryl, heteroaryl, or alkyl groups at one of the amino positions, creating valuable N-substituted diaminopyridine derivatives.
Core Challenge & Strategy: The primary challenge is controlling regioselectivity between the C2 and C5 amino groups and preventing catalyst inhibition. The C2-amino group is adjacent to the pyridine nitrogen, creating a bidentate chelation site that can strongly bind to and deactivate the palladium catalyst.[11] To overcome this, the use of sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) is essential. These ligands promote the reductive elimination step so effectively that it outcompetes catalyst deactivation.[12][13]
Protocol: Selective Mono-Arylation of this compound
This protocol is adapted from methodologies developed for challenging 3-halo-2-aminopyridine substrates.[11][12]
Materials & Reagents:
-
Substrates: this compound, Aryl Bromide (e.g., 4-Bromotoluene)
-
Palladium Pre-catalyst: RuPhos Pd G3 ([(2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (2'-amino-1,1'-biphenyl-2-yl) palladium(II) methanesulfonate])
-
Ligand: RuPhos
-
Base: Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Solvent: Anhydrous Toluene or Tetrahydrofuran (THF)
-
Equipment: Schlenk flask or glovebox, magnetic stirrer, heating mantle, inert atmosphere (Argon or Nitrogen).
Experimental Procedure:
-
Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask under an argon atmosphere, add the RuPhos Pd G3 pre-catalyst (1-2 mol%).
-
Reagent Addition: Add this compound (1.2 equivalents, to favor mono-arylation of the aryl bromide). Add the aryl bromide (1.0 equivalent, limiting reagent).
-
Base Addition: Add LiHMDS (1.4 - 2.0 equivalents).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide.
-
Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-18 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Key Experimental Insights:
-
Choice of Pre-catalyst: Using a pre-catalyst like RuPhos Pd G3 simplifies setup and ensures a reliable generation of the active Pd(0) species.[12]
-
Role of LiHMDS: A strong, non-nucleophilic base like LiHMDS is crucial. It efficiently deprotonates the amine without interfering with the catalytic cycle. Weaker bases like carbonates are often insufficient for this substrate class.[9][12]
-
Controlling Selectivity: While electronic and steric factors may favor reaction at one amine over the other, using the diamine in slight excess relative to the aryl halide is a key strategy to minimize undesired double-arylation.
Caption: Catalytic Cycle for Buchwald-Hartwig Amination.
Application Note 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds due to the stability and low toxicity of the organoboron reagents.[14][15] To apply this to the this compound scaffold, a halogenated derivative (e.g., 5-bromo-3-methylpyridine-2-amine) is required as the electrophilic partner.
Core Challenge & Strategy: The free amino groups can interfere with the reaction. As demonstrated in studies on the closely related 5-bromo-2-methylpyridin-3-amine, protecting the amine as an acetamide can lead to cleaner reactions and higher yields.[16][17] The base is critical for activating the boronic acid to form a boronate complex, which facilitates transmetalation.[18]
Protocol: Arylation of a Halogenated Diaminopyridine Derivative
This protocol is based on the successful coupling of 5-bromo-2-methylpyridin-3-amine derivatives.[17][19]
Materials & Reagents:
-
Substrates: N-(5-bromo-3-methylpyridin-2-yl)acetamide (prepared from the diamine), Arylboronic Acid (e.g., Phenylboronic acid)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃)
-
Solvent: 1,4-Dioxane and Water (4:1 ratio)
-
Equipment: Reflux condenser, inert atmosphere setup.
Experimental Procedure:
-
Reaction Setup: To a round-bottom flask, add N-(5-bromo-3-methylpyridin-2-yl)acetamide (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Catalyst Addition: Add Pd(PPh₃)₄ (3-5 mol%) under a positive flow of argon.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via cannula or syringe.
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring for 12-18 hours.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up:
-
After cooling, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Purify the crude product via column chromatography. The acetamide protecting group can be removed subsequently under standard acidic or basic hydrolysis conditions.
Key Experimental Insights:
-
Amine Protection: While some Suzuki reactions tolerate free amines, protection as an acetamide can prevent side reactions and improve yields by reducing the substrate's ability to coordinate with the catalyst.[17]
-
Solvent System: The aqueous/organic mixture is classic for Suzuki couplings. Water helps dissolve the inorganic base, while the organic solvent solubilizes the substrate and catalyst.[16]
-
Catalyst Choice: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) source that is effective for a wide range of Suzuki couplings.[16]
Caption: Catalytic Cycle for Suzuki-Miyaura Coupling.
Application Note 3: Sonogashira Coupling for C-C Alkyne Synthesis
The Sonogashira reaction is a robust method for coupling terminal alkynes with aryl or vinyl halides, providing direct access to valuable arylalkyne structures.[20][21] This reaction is distinguished by its use of a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst.[20]
Core Challenge & Strategy: The main side reaction is the copper-catalyzed oxidative homocoupling of the terminal alkyne (Glaser coupling). This is mitigated by maintaining a strictly anaerobic (oxygen-free) environment. The amine base (e.g., triethylamine or diisopropylamine) serves a dual role: it acts as the base to deprotonate the alkyne and often serves as the solvent.[20][22]
Protocol: Alkynylation of a Halogenated Diaminopyridine Derivative
Materials & Reagents:
-
Substrates: Halogenated this compound derivative (e.g., 5-iodo-3-methylpyridin-2-amine), Terminal Alkyne (e.g., Phenylacetylene)
-
Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper Co-catalyst: Copper(I) Iodide (CuI)
-
Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Equipment: Schlenk line, inert atmosphere setup.
Experimental Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve the halogenated pyridine (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv) in anhydrous, degassed triethylamine.
-
Deoxygenation: Bubble argon through the solution for 15-20 minutes to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive flow of argon, add PdCl₂(PPh₃)₂ (1-3 mol%) and CuI (2-5 mol%).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting halide is consumed (monitor by TLC/LC-MS). The reaction is often complete within 2-6 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the amine solvent.
-
Redissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the resulting arylalkyne by column chromatography.
Key Experimental Insights:
-
Dual Catalytic Role: The palladium complex undergoes the standard oxidative addition/reductive elimination cycle. The copper(I) iodide reacts with the alkyne and base to form a copper(I) acetylide intermediate, which is the active species for the transmetalation step with the palladium(II) complex.[20][21]
-
Inert Atmosphere is Critical: Oxygen must be rigorously excluded to prevent the formation of diynes from the homocoupling of the alkyne substrate.
-
Copper-Free Variants: For pharmaceutical applications where residual copper is a concern, copper-free Sonogashira protocols have been developed, though they may require different ligands and conditions.[23]
Caption: Dual Catalytic Cycles of the Sonogashira Coupling.
Summary of Recommended Reaction Conditions
| Reaction Type | Palladium Source | Ligand(s) | Base | Solvent(s) | Temperature (°C) | Key Insight |
| Buchwald-Hartwig | RuPhos Pd G3 | RuPhos (in pre-cat) | LiHMDS | Toluene, THF | 80-110 | Bulky, electron-rich ligand is critical to overcome catalyst inhibition by the aminopyridine. |
| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ (in catalyst) | K₃PO₄, K₂CO₃ | 1,4-Dioxane / H₂O | 90-100 (Reflux) | Amine protection may be required. Aqueous base activates the boronic acid. |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ (in catalyst) | Et₃N, DIPA | Et₃N, DIPA | 25-60 | Dual Pd/Cu catalysis. Requires strictly anaerobic conditions to prevent alkyne homocoupling. |
General Experimental Workflow
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reaction conditions for nucleophilic substitution on the pyridine ring of "2,5-Diamino-3-picoline"
An Application Guide for Researchers
Reaction Conditions for Nucleophilic Substitution on the Pyridine Ring of 2,5-Diamino-3-picoline
Abstract
2,5-Diamino-3-picoline is a pyridine derivative of significant interest in medicinal chemistry and materials science due to its densely functionalized core. However, the pyridine ring is exceptionally electron-rich, a consequence of the powerful electron-donating effects of two amino substituents. This inherent electronic character renders the heterocycle highly resistant to classical nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of aromatic ring functionalization. This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of viable strategies to achieve nucleophilic substitution on this challenging substrate. We will dissect the underlying chemical principles, from overcoming the innate deactivation of the ring to leveraging the existing amino groups as synthetic handles. This document offers field-proven insights, detailed experimental protocols, and a comparative analysis of different methodologies to empower researchers in their synthetic endeavors.
The Core Challenge: An Electron-Rich Pyridine System
Nucleophilic aromatic substitution typically requires an electron-deficient aromatic ring, often achieved by incorporating strong electron-withdrawing groups (EWGs) like nitro or cyano groups.[1] These EWGs stabilize the negative charge of the intermediate Meisenheimer complex, lowering the activation energy of the reaction.[2]
In the case of 2,5-Diamino-3-picoline, the scenario is reversed. The two amino groups are potent electron-donating groups (EDGs) that push electron density into the pyridine ring via resonance. This significantly increases the electron density at the C2, C4, and C6 positions, making the ring nucleophilic in character and thus highly deactivated towards attack by external nucleophiles.[3] A direct attack by a nucleophile on a C-H bond or even a position with a poor leaving group is energetically unfavorable under standard SNAr conditions.
Therefore, successful nucleophilic substitution requires unconventional strategies that either:
-
Temporarily reverse the ring's electronic character.
-
Transform one of the amino groups into an excellent leaving group.
-
Employ metal catalysis to facilitate the reaction.
Sources
Application Note: A Robust HPLC Method for Monitoring Reactions of 3-Methylpyridine-2,5-diamine
Abstract
This application note presents a detailed protocol for a robust High-Performance Liquid Chromatography (HPLC) method designed for the analytical monitoring of reactions involving 3-Methylpyridine-2,5-diamine. This diamine is a key building block in the synthesis of various pharmaceutical and specialty chemical compounds. The developed method utilizes reversed-phase chromatography with UV detection to achieve efficient separation of the polar this compound from its potential reactants, intermediates, and degradation products. This guide provides a comprehensive framework, from sample preparation to method validation, grounded in established scientific principles and regulatory standards, to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for this compound
This compound, a substituted pyridine derivative, serves as a crucial intermediate in organic synthesis. Its bifunctional nature, possessing two primary amine groups on a pyridine scaffold, allows for a diverse range of chemical transformations. The precise monitoring of reactions involving this compound is paramount to ensure reaction completion, identify the formation of byproducts, and ultimately control the quality and purity of the final product. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1][2]
The inherent polarity of this compound, with a calculated XLogP3 of 0.2[3], presents a common analytical challenge in reversed-phase HPLC: poor retention on conventional C18 columns.[4][5] This application note addresses this by proposing a method that ensures adequate retention and sharp peak shapes, enabling reliable quantification.
Scientific Principles and Method Rationale
The selection of the analytical method is guided by the physicochemical properties of this compound and the principles of chromatographic separation.
Chromatographic Mode: Reversed-Phase with an Aqueous-Organic Mobile Phase
A reversed-phase HPLC method is proposed, as it is a versatile and widely used technique in the pharmaceutical industry. To overcome the challenge of retaining the polar analyte, the mobile phase composition is critical. A highly aqueous mobile phase is necessary to promote interaction with the non-polar stationary phase.[6] The use of a C18 column is recommended for its hydrophobicity and wide availability.[2]
Mobile Phase pH Control and Ion-Pairing
The basic nature of the amine groups in this compound (pKa of pyridine is approximately 5.2-6) means that the mobile phase pH will significantly influence its retention and peak shape.[7][8][9] By maintaining the mobile phase at a low pH (e.g., around 3), the amine functionalities will be protonated. This can improve peak shape by reducing tailing caused by interactions with residual silanols on the silica-based stationary phase.
To further enhance retention and improve peak symmetry for the protonated basic analyte, an ion-pairing reagent such as sodium octanesulfonate can be incorporated into the mobile phase. The anionic sulfonate group of the ion-pairing reagent interacts with the protonated amine groups of the analyte, forming a neutral ion pair that has a greater affinity for the non-polar stationary phase, thereby increasing retention time.
Detection
This compound contains a pyridine ring, which is a chromophore that absorbs UV light. Therefore, UV detection is a suitable and straightforward method for its quantification. The optimal detection wavelength should be determined by acquiring a UV spectrum of the analyte, but a wavelength in the range of 254-280 nm is expected to provide good sensitivity.[10]
Experimental Protocols
This section details the step-by-step methodologies for the analysis of this compound reaction mixtures.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (or Phosphoric acid)
-
Ammonium acetate (or other suitable buffer salts)
-
Sodium Octanesulfonate (optional, for ion-pairing)
-
Reaction mixture samples
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.
| Parameter | Recommended Condition | Rationale |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Provides good separation for a wide range of compounds.[2] |
| Mobile Phase A | 0.1% Formic acid in Water | Acidified aqueous phase to control pH and protonate the analyte. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Organic modifier for elution. |
| Gradient Program | Time (min) | % Solvent B |
| 0 | 5 | |
| 20 | 50 | |
| 25 | 90 | |
| 30 | 90 | |
| 31 | 5 | |
| 35 | 5 | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | 260 nm (or λmax of the analyte) | Provides good sensitivity for the pyridine chromophore. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Sample Preparation Protocol
Proper sample preparation is crucial for accurate and reproducible results and to protect the HPLC column.[11]
-
Reaction Quenching (if necessary): At the desired time point, quench a small aliquot of the reaction mixture by diluting it in a suitable solvent to stop the reaction.
-
Dilution: Accurately dilute the quenched reaction mixture with the mobile phase starting condition (e.g., 95:5 Mobile Phase A:Mobile Phase B) to a concentration within the linear range of the method. A 100-fold dilution is a good starting point.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.
-
Injection: Transfer the filtered sample to an HPLC vial for injection.
Diagram: Experimental Workflow
Caption: Workflow from sample preparation to data analysis.
Method Validation: Ensuring Trustworthiness and Scientific Integrity
A robust analytical method must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The United States Pharmacopeia (USP) General Chapter <621> on Chromatography provides further guidance on system suitability and allowable adjustments.[8][10]
System Suitability
Before running any samples, the performance of the HPLC system should be verified by injecting a standard solution of this compound. Key system suitability parameters are outlined in the table below.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates column efficiency. |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% (for n=5 injections) | Demonstrates injection precision. |
| Resolution (Rs) | Rs ≥ 1.5 (between analyte and closest eluting peak) | Ensures separation of components. |
Validation Parameters
The following parameters should be evaluated to validate the analytical method:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by showing that there are no interfering peaks at the retention time of the analyte in a blank and placebo sample.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-6 concentrations. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery studies at three different concentration levels. The recovery should be within 98-102%.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). The RSD should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Diagram: Method Validation Logic
Caption: Core parameters for method validation.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable framework for the quantitative analysis of this compound and the monitoring of its reactions. By employing reversed-phase chromatography with careful control of mobile phase composition and pH, the challenges associated with analyzing this polar compound can be effectively overcome. Adherence to the outlined protocols for sample preparation and method validation will ensure the generation of high-quality, reproducible data that is essential for research, development, and quality control in the chemical and pharmaceutical industries.
References
-
<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available at: [Link]
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Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed . Available at: [Link]
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3 Key Regulatory Guidelines for Method Validation - Altabrisa Group . Available at: [Link]
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Understanding the Latest Revisions to USP <621> | Agilent . Available at: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . Available at: [Link]
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Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines | Analytical Chemistry - ACS Publications . Available at: [Link]
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ICH Q2 R1: Mastering Analytical Method Validation - Abraham Entertainment . Available at: [Link]
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HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography . Available at: [Link]
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SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC - Ovid . Available at: [Link]
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HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International . Available at: [Link]
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Sample Preparation for HPLC Analysis: Step Guides and Common Techniques - Drawell . Available at: [Link]
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Reverse-phase HPLC method for measuring polarity distributions of natural organic matter . Available at: [Link]
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HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives . Available at: [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES . Available at: [Link]
-
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations | LCGC International . Available at: [Link]
-
(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate . Available at: [Link]
-
How to Prepare a Sample for HPLC Analysis | Greyhound Chromatography . Available at: [Link]
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Application Notes and Protocols: NMR Characterization of 3-Methylpyridine-2,5-diamine Reaction Products
Introduction
3-Methylpyridine-2,5-diamine is a pivotal structural motif in the landscape of pharmaceutical and materials science research. As a substituted pyridine, its derivatives are integral to the development of novel therapeutic agents and functional materials.[1][2] The inherent reactivity of the aromatic amine groups allows for a diverse range of chemical transformations, including diazotization, acylation, and condensation reactions, making it a versatile building block in medicinal chemistry.[3] The precise structural elucidation of the resulting reaction products is paramount for understanding their biological activity and material properties.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for the unambiguous characterization of these novel compounds.[4] It provides unparalleled insight into the molecular framework, enabling the detailed mapping of atomic connectivity and stereochemistry. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the structural characterization of reaction products derived from this compound.
Core Principles of NMR for Pyridine Derivatives
The NMR spectra of pyridine derivatives exhibit characteristic features influenced by the electron-withdrawing nature of the nitrogen atom and the electronic effects of substituents. Protons and carbons on the pyridine ring have distinct chemical shift ranges, which are further modulated by the introduction of new functional groups.[4][5] Understanding these fundamental principles is crucial for accurate spectral interpretation.
Expected 1H and 13C NMR Spectral Regions for this compound and its Derivatives
| Nucleus | Functional Group | Expected Chemical Shift (δ) ppm | Notes |
| ¹H | Pyridine Ring Protons | 7.0 - 8.8 | The proton ortho to the nitrogen is typically the most downfield.[4] |
| Methyl Protons | 2.0 - 2.5 | ||
| Amine Protons | Broad, variable | Chemical shift and peak shape are highly dependent on solvent and concentration. | |
| ¹³C | Pyridine Ring Carbons | 110 - 160 | Carbons adjacent to the nitrogen are generally the most deshielded.[6] |
| Methyl Carbon | 15 - 25 |
Note: These are general ranges and can be significantly influenced by the specific reaction product and solvent used.
Experimental Protocols
Sample Preparation
A well-prepared sample is the foundation of a high-quality NMR spectrum.
-
Analyte: A reaction product of this compound (e.g., a product from a condensation reaction with a carbonyl compound).
-
Concentration: Dissolve 5-10 mg of the purified product in 0.5-0.6 mL of a suitable deuterated solvent.
-
Solvent Selection: The choice of solvent is critical.
-
DMSO-d₆: Excellent for dissolving a wide range of organic compounds and for observing exchangeable protons (e.g., -NH, -OH).
-
CDCl₃: A common choice for many organic molecules, but may not be suitable for highly polar compounds.
-
Methanol-d₄: Useful for polar compounds, but will exchange with labile protons.
-
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (δ = 0.00 ppm) for ¹H and ¹³C NMR.
NMR Data Acquisition
The following protocols are based on a standard 400 MHz NMR spectrometer.
2.1. 1D NMR Experiments
¹H NMR:
-
Tuning and Locking: Tune the probe for ¹H and lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Optimize the magnetic field homogeneity to achieve sharp, symmetrical peaks.
-
Pulse Sequence: Utilize a standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-2 seconds is usually sufficient.
-
Number of Scans: 8-16 scans for moderately concentrated samples.
¹³C NMR:
-
Tuning: Tune the probe for ¹³C.
-
Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum and enhance sensitivity.
-
Spectral Width: A range of 0 to 200 ppm is generally adequate for most organic molecules.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.
2.2. 2D NMR Experiments
Two-dimensional NMR experiments are indispensable for unambiguously assigning signals in complex molecules.[7][8]
COSY (Correlation Spectroscopy):
-
Purpose: Identifies protons that are spin-spin coupled, typically over two to three bonds.[9]
-
Setup:
-
Use a standard gradient-enhanced COSY pulse sequence (e.g., 'cosygpmf').
-
Acquire 256-512 increments in the indirect dimension (F1).
-
The number of scans per increment is typically 2-8.
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Correlates each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation).[10]
-
Setup:
-
Employ a gradient-enhanced HSQC pulse sequence with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3').
-
Set the ¹³C spectral width to cover the expected carbon chemical shift range.
-
Acquire 256-512 increments in the F1 dimension.
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: Reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together the molecular structure.[11]
-
Setup:
-
Use a standard gradient-enhanced HMBC pulse sequence (e.g., 'hmbcgplpndqf').
-
Optimize the long-range coupling constant for magnetization transfer (typically around 8 Hz).[7]
-
Acquire 256-512 increments in the F1 dimension.
-
Data Interpretation and Structure Elucidation Workflow
The systematic interpretation of the acquired NMR data is a logical process of piecing together molecular fragments.
Illustrative Example: Hypothetical Reaction Product
Let's consider a hypothetical reaction where this compound is reacted to form a derivative where the 5-amino group has been acylated with an acetyl group.
Structure: N-(5-amino-3-methylpyridin-2-yl)acetamide
Logical Workflow for Structure Elucidation:
Caption: Logical workflow for structure elucidation using 1D and 2D NMR.
Step-by-Step Interpretation:
-
¹H NMR Analysis:
-
Identify the aromatic protons on the pyridine ring.
-
Locate the singlet for the pyridine's methyl group.
-
Identify the singlet for the acetyl methyl group.
-
Observe the broad signals for the remaining amino and amide protons.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR and DEPT Analysis:
-
Count the number of carbon signals to confirm the expected number of carbons in the molecule.
-
Use DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons.
-
-
HSQC Analysis:
-
Correlate each proton signal with its directly attached carbon signal. This will definitively assign the protonated carbons of the pyridine ring and the methyl groups.[12]
-
-
COSY Analysis:
-
In this specific example, the two aromatic protons on the pyridine ring will show a correlation, confirming their adjacency.
-
-
HMBC Analysis:
-
This is the key experiment for confirming the overall structure.
-
Look for a correlation from the amide proton to the carbonyl carbon of the acetyl group.
-
Observe correlations from the acetyl methyl protons to the carbonyl carbon.
-
Crucially, identify correlations from the pyridine ring protons to the carbons of the acetyl group and vice versa to confirm the point of attachment. For example, the proton at position 6 should show a correlation to the carbon at position 2.
-
Data Visualization
Caption: Experimental workflow for NMR characterization.
Conclusion
The structural characterization of reaction products derived from this compound is a critical step in drug discovery and materials science. A systematic approach employing a suite of 1D and 2D NMR experiments provides a robust and reliable method for unambiguous structure elucidation. By following the detailed protocols and logical interpretation workflow outlined in these application notes, researchers can confidently determine the precise molecular architecture of their novel compounds, thereby accelerating the pace of innovation.
References
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- Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines.
- Pharmaffiliates. The Role of Aromatic Amine Intermediates in Pharmaceutical Synthesis.
- SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC).
-
Duckett, S. B., et al. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 2018. Available from: [Link]
- Mastalerz, M., & Witanowski, M. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 1966.
- The Royal Society of Chemistry. Syntheses and NMR spectra.
-
ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... Available from: [Link]
- Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
-
ResearchGate. 3‐Methylpyridine: Synthesis and Applications. Available from: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Available from: [Link]
-
EPFL. 2D NMR. Available from: [Link]
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Science.gov. cosy hsqc hmbc: Topics by Science.gov. Available from: [Link]
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Slideshare. 2D NMR Spectroscopy. Available from: [Link]
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ResearchGate. 1 H NMR spectrum for compound 3 in pyridine-d 5. Available from: [Link]
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Yin, Z., et al. 3-Methylpyridine: Synthesis and Applications. Chemistry – An Asian Journal, 2024. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
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MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]
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MDPI. 3,4-Diaminopyridine-2,5-dicarbonitrile. Available from: [Link]
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OpenStax. 24.8 Reactions of Arylamines. Organic Chemistry, 2023. Available from: [Link]
- Google Patents. CA2763574C - Process for the synthesis of 3-methyl-pyridine.
-
ResearchGate. Synthesis of process related Dapsone impurities : Selective diazotization of aromatic di-amine. Available from: [Link]
-
ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available from: [Link]
-
Brinkman, T. Chemists Make Strides to Simplify Drug Design, Synthesis. Drug Discovery and Development, 2016. Available from: [Link]
- Google Patents. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
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White, C. Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 2023. Available from: [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]
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precisionFDA. N2-METHYLPYRIDINE-2,5-DIAMINE. Available from: [Link]
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Application Notes and Protocols for the Purification of 2,5-Diamino-3-picoline Derivatives by Column Chromatography
Abstract
This comprehensive guide provides detailed application notes and step-by-step protocols for the purification of 2,5-diamino-3-picoline and its derivatives using column chromatography. These compounds, characterized by their basicity and hydrophilicity, present unique challenges for purification on traditional silica gel. This document outlines two primary methodologies: one employing an amine-functionalized stationary phase for optimal separation and another using standard silica gel with a modified mobile phase. The causality behind experimental choices is explained in detail, providing researchers, scientists, and drug development professionals with the expertise to troubleshoot and adapt these protocols for their specific needs.
Introduction: The Challenge of Purifying Basic Aminopyridines
2,5-Diamino-3-picoline (3-methylpyridine-2,5-diamine) and its analogues are important heterocyclic building blocks in medicinal chemistry and materials science.[1] The presence of two amino groups and a pyridine nitrogen atom confers a significant basic character to these molecules. When employing standard flash chromatography with silica gel, this basicity leads to strong, often problematic, interactions with the acidic silanol groups (Si-OH) on the silica surface.[2][3]
This acid-base interaction can manifest in several ways:
-
Irreversible Adsorption: The compound of interest may bind so strongly to the column that it cannot be eluted, resulting in significant yield loss.[4]
-
Peak Tailing: A common issue where the peak on the chromatogram appears asymmetrical with a drawn-out trailing edge. This is caused by a mixed-mode retention mechanism, where the analyte interacts with both the primary stationary phase surface and the highly active acidic sites, leading to poor resolution and impure fractions.[2]
-
Compound Degradation: The acidic nature of the silica surface can potentially degrade sensitive molecules.
Therefore, successful purification requires strategies that mitigate these undesirable interactions, ensuring high purity and recovery of the target compound.
Strategic Approaches to Purification
Two robust strategies are presented to overcome the challenges of purifying 2,5-diamino-3-picoline derivatives. The choice between them will depend on the specific derivative's properties, the nature of the impurities, and the availability of materials.
-
Strategy A (Recommended): Utilization of an amine-functionalized stationary phase. This approach directly addresses the root cause of the problem by creating a more basic chromatographic environment that minimizes interaction with residual silanols.[3]
-
Strategy B (Alternative): Use of standard silica gel with a mobile phase modifier. This classic approach involves adding a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, to the eluent to saturate the acidic silanol sites.[4][5]
Experimental Workflow Overview
The purification process follows a logical sequence of steps designed to ensure efficiency and success. This workflow is applicable to both Strategy A and Strategy B, with specific parameters adjusted accordingly.
Caption: General workflow for the column chromatography purification of aminopicoline derivatives.
Protocol 1: Purification using Amine-Functionalized Silica
This protocol is the preferred method for its high efficiency and reproducibility in purifying basic amines. The amine-functionalized silica (often designated as "KP-NH" or similar) provides a deactivated surface that prevents strong acid-base interactions.[3]
Materials
-
Stationary Phase: Amine-functionalized silica gel (e.g., Biotage® KP-NH).
-
Solvents: HPLC-grade hexane, ethyl acetate (EtOAc), dichloromethane (DCM), and methanol (MeOH).
-
Crude Sample: 2,5-Diamino-3-picoline derivative dissolved in a minimal amount of DCM or the initial mobile phase.
-
Equipment: Glass chromatography column, fraction collector (or test tubes), TLC plates (amine-functionalized recommended), UV lamp.
Step-by-Step Methodology
-
TLC Method Development:
-
Develop a solvent system using amine-functionalized TLC plates.
-
Start with a non-polar system like Hexane/EtOAc. A typical starting gradient might be from 100% Hexane to 100% EtOAc.
-
If the compound is more polar, a DCM/MeOH system may be more appropriate.
-
The goal is to find a solvent mixture that provides a retention factor (Rf) for the target compound of approximately 0.2-0.4, with good separation from impurities.
-
-
Sample Preparation (Dry Loading Recommended):
-
Dissolve the crude material (e.g., 1 g) in a suitable solvent (e.g., 5-10 mL of DCM or MeOH).
-
Add 2-3 times the sample weight of clean silica gel (or celite) to the solution.
-
Carefully evaporate the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained. This ensures the sample is pre-adsorbed onto the solid support.
-
-
Column Packing (Slurry Method):
-
Select a column size appropriate for the amount of sample (a general rule is a 40:1 to 100:1 ratio of stationary phase to crude sample weight).
-
Prepare a slurry of the amine-functionalized silica in the initial, least polar eluent (e.g., 100% hexane or 98:2 DCM/MeOH).
-
Pour the slurry into the column and allow it to pack under gentle pressure or gravity, ensuring a flat, stable bed.
-
-
Equilibration and Loading:
-
Wash the packed column with 2-3 column volumes (CV) of the initial eluent to ensure uniform packing and equilibration.
-
Carefully add the dry-loaded sample powder to the top of the column bed, forming a thin, even layer.
-
Gently add a small layer of sand or a frit on top to prevent disturbance of the sample layer.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial non-polar solvent system.
-
Gradually increase the polarity of the mobile phase according to the TLC development (gradient elution). For example, starting with 100% hexane, gradually increase the percentage of ethyl acetate.
-
Collect fractions of a consistent volume and monitor the elution profile using TLC.
-
-
Analysis and Work-up:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Purification using Standard Silica Gel with a Mobile Phase Modifier
This method is a cost-effective alternative when amine-functionalized silica is unavailable. The key is to deactivate the acidic silanol sites by adding a basic modifier to the eluent.[5]
Materials
-
Stationary Phase: Standard flash-grade silica gel (40-63 µm).
-
Solvents: HPLC-grade hexane, ethyl acetate (EtOAc), dichloromethane (DCM), methanol (MeOH).
-
Mobile Phase Modifier: Triethylamine (TEA) or 1-2% solution of ammonium hydroxide in methanol.
-
Crude Sample: As described in Protocol 1.
-
Equipment: As described in Protocol 1.
Step-by-Step Methodology
-
TLC Method Development:
-
Use standard silica TLC plates.
-
Prepare your developing solvents (e.g., Hexane/EtOAc mixtures) and add 0.5-1% TEA by volume to each.
-
For highly polar systems (e.g., DCM/MeOH), a pre-mixed solution of 1-2% ammonium hydroxide in methanol can be used as the polar component.
-
Identify a solvent system that provides the desired Rf (0.2-0.4) and separation.
-
-
Mobile Phase Preparation:
-
Prepare a sufficient volume of both the starting (low polarity) and ending (high polarity) eluents for your gradient.
-
Crucially, add the same concentration of the basic modifier (e.g., 1% TEA) to all mobile phase solvents. This ensures the column remains consistently deactivated throughout the run.
-
-
Column Packing and Equilibration:
-
Pack the column with standard silica gel using a slurry made with the initial eluent (containing the basic modifier).
-
Equilibrate the column by washing with at least 3-5 CVs of the initial eluent. This step is critical to ensure the silica is fully treated with the competing base before the sample is loaded.
-
-
Sample Preparation and Loading:
-
Dry loading is strongly recommended. When preparing the dry-load silica, you can pre-treat the silica with a TEA/EtOAc solution and then dry it, as this can further improve performance.[5]
-
Load the sample onto the equilibrated column.
-
-
Elution and Fraction Collection:
-
Proceed with gradient elution as determined by your TLC analysis, ensuring all solvents contain the basic modifier.
-
Collect and analyze fractions as described in Protocol 1.
-
-
Analysis and Work-up:
-
Combine pure fractions. Note that the collected fractions will contain the basic modifier (e.g., TEA).
-
During solvent evaporation, TEA is often volatile enough to be removed under high vacuum. If residual modifier is a concern, an aqueous work-up or co-evaporation with a suitable solvent may be necessary.
-
Summary of Key Chromatographic Parameters
| Parameter | Strategy A: Amine-Functionalized Silica | Strategy B: Standard Silica + Modifier | Causality & Rationale |
| Stationary Phase | Amine-functionalized silica gel | Standard silica gel (40-63 µm) | Strategy A deactivates acidic sites via bonded phase; Strategy B uses a mobile phase additive to achieve a similar effect.[3][5] |
| Mobile Phase | Hexane/EtOAc or DCM/MeOH | Hexane/EtOAc or DCM/MeOH | Choice depends on the polarity of the specific derivative. |
| Modifier | None required | 0.5-1% Triethylamine (TEA) or NH4OH | A competing base is required to block the acidic silanol groups on standard silica, preventing tailing and yield loss.[4] |
| Sample Loading | Dry loading recommended | Dry loading strongly recommended | Ensures a narrow sample band and improves resolution. |
| Equilibration | 2-3 Column Volumes | 3-5 Column Volumes (critical) | Essential in Strategy B to fully pre-treat the entire silica bed with the basic modifier before sample introduction. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | Insufficient deactivation of silica silanols. | Strategy B: Increase the concentration of TEA or NH4OH in the mobile phase (up to 2%). Ensure thorough column equilibration. Strategy A: Switch to an amine-functionalized column.[2] |
| No Elution / Poor Recovery | Compound is too polar for the solvent system or is irreversibly binding to the stationary phase. | Increase the mobile phase polarity (e.g., add more MeOH). If using standard silica, ensure a basic modifier is present. Consider switching to a more inert stationary phase like alumina or using reversed-phase chromatography. |
| Poor Resolution | Inappropriate solvent system; Column overload; Poor column packing. | Re-optimize the solvent gradient using TLC to maximize ΔRf. Reduce the amount of sample loaded onto the column.[2] Repack the column carefully to avoid channeling. |
| Compound Degradation | The compound is sensitive to the acidic silica surface. | Use the amine-functionalized silica protocol (Strategy A). Alternatively, alumina (neutral or basic) can be used as a stationary phase. |
References
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SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]
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Waters. (n.d.). What is a good column choice for analysis of 4-aminopyridine (4-AP)? - WKB94222. Retrieved from [Link]
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ResearchGate. (n.d.). Chromatograms of a mixture of aminopyridines with elution by a mobile phase... Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase. Retrieved from [Link]
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Analytical Sciences. (2010). Separation of inorganic anions on a pyridine stationary phase in ion chromatography. Retrieved from [Link]
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Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
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Analytical Biochemistry. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization. Retrieved from [Link]
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Journal of Separation Science. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Retrieved from [Link]
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MDPI. (n.d.). 3,4-Diaminopyridine-2,5-dicarbonitrile. Retrieved from [Link]
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Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
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ACS Publications. (1977). Separation of aromatic amine isomers by high pressure liquid chromatography with a copper(II)-bonded phase. Retrieved from [Link]
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Ovid. (n.d.). SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Retrieved from [Link]
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Supporting Information. (n.d.). Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthesis of picoline of 2 amino 4 and its purification process.
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Ningbo Inno Pharmchem Co., Ltd. (2023, April 3). 2-Amino-3-picoline: Properties, uses, and applications. Retrieved from [Link]
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ResearchGate. (2025, August 6). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
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MDPI. (n.d.). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Methylpyridine. Retrieved from [Link]
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DSTO. (n.d.). The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). Retrieved from [Link]
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PubMed. (2023, August 5). Discovery of 2,5-diaminopyrimidine derivatives as the first series of selective monomeric degraders of B-lymphoid tyrosine kinase. Retrieved from [Link]
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ResearchGate. (n.d.). A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine. Retrieved from [Link]
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ACS Publications. (2024, January 2). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines | Chemical Reviews. Retrieved from [Link]
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ResearchGate. (2025, August 6). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. Retrieved from [Link]
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PSA. (2012). An optimization on the preparation of 2, 6-diamino-3, 5-dinitropyridine. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 2,6-Diaminopyridine for the Synthesis of Novel High-Performance Polymers
A Senior Application Scientist's Guide for Researchers in Materials Science
A Note on Monomer Selection: Initial exploration for "3-Methylpyridine-2,5-diamine" in polymer applications yielded limited documented use. This guide, therefore, focuses on the structurally related and extensively researched monomer, 2,6-diaminopyridine (2,6-DAP) . The principles, protocols, and resulting polymer characteristics detailed herein provide a robust and scientifically validated framework for researchers interested in the broader class of pyridine-based diamines for novel polymer development.
Introduction: The Strategic Incorporation of the Pyridine Moiety in Polymer Backbones
The pursuit of advanced polymers with superior thermal, mechanical, and functional properties is a cornerstone of modern materials science. Aromatic diamines serve as fundamental building blocks for high-performance polymers such as polyamides and polyimides. The strategic incorporation of heterocyclic units, like the pyridine ring, into the polymer backbone offers a compelling avenue to tailor polymer properties.[1] The nitrogen atom in the pyridine ring introduces a unique combination of characteristics:
-
Enhanced Thermal Stability: The aromatic and heterocyclic nature of the pyridine ring contributes to the overall rigidity and thermal resistance of the polymer chain.[2]
-
Improved Solubility: The polar nitrogen atom can disrupt chain packing and form hydrogen bonds with solvents, often leading to improved solubility in organic solvents compared to their non-heterocyclic analogues—a significant advantage for polymer processing.[3]
-
Functional Properties: The lone pair of electrons on the pyridine nitrogen can act as a proton acceptor or a coordination site for metal ions, opening possibilities for applications in catalysis, membranes, and materials with specific optical and electronic properties.[4]
-
Modified Mechanical Properties: The introduction of the pyridine group can increase the chemical and mechanical stability of the resulting polymers.[2]
This guide provides detailed protocols for the synthesis of two major classes of high-performance polymers using 2,6-diaminopyridine: Aromatic Polyamides and Aromatic Polyimides . It further details the essential characterization techniques to validate the synthesis and understand the structure-property relationships.
Synthesis of High-Performance Polymers from 2,6-Diaminopyridine
Synthesis of Aromatic Polyamides via Solution Polycondensation
Aromatic polyamides, or aramids, are renowned for their high strength and thermal resistance. The following protocol describes the synthesis of a polyamide from 2,6-diaminopyridine and a diacid chloride (e.g., terephthaloyl chloride) through low-temperature solution polycondensation. This method is advantageous as it proceeds rapidly at low temperatures and minimizes side reactions.[5] The use of a diacid chloride is preferred over a dicarboxylic acid as it is more reactive.[6]
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like N,N-dimethylacetamide (DMAc) is used to dissolve the diamine monomer and the resulting polymer. The addition of an acid scavenger is crucial.
-
Acid Scavenger: The polycondensation reaction between a diamine and a diacid chloride liberates hydrochloric acid (HCl) as a byproduct.[5] This HCl can protonate the amine groups of the monomer, rendering them unreactive and preventing further polymerization. A base, such as pyridine or N-methylmorpholine, is added to neutralize the HCl in situ.
-
Inert Atmosphere: The reaction is conducted under a nitrogen or argon atmosphere to prevent side reactions of the highly reactive monomers with atmospheric moisture and oxygen.
-
Low Temperature: The reaction is initiated at 0°C to control the highly exothermic reaction between the amine and acid chloride, preventing side reactions and allowing for controlled polymer chain growth.
Experimental Workflow Diagram:
Caption: Workflow for Aromatic Polyamide Synthesis.
Detailed Protocol:
-
Monomer Solution Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add 1.091 g (10 mmol) of 2,6-diaminopyridine and 2.22 g (22 mmol) of N-methylmorpholine to 40 mL of anhydrous N,N-dimethylacetamide (DMAc). Stir the mixture under a gentle stream of nitrogen until all solids are dissolved.
-
Reaction Initiation: Cool the flask to 0°C using an ice-water bath.
-
Acid Chloride Addition: In a separate beaker, dissolve 2.030 g (10 mmol) of terephthaloyl chloride in 20 mL of anhydrous DMAc. Add this solution dropwise to the stirred diamine solution over 30 minutes, ensuring the temperature remains below 5°C.
-
Polymerization: After the addition is complete, continue stirring the reaction mixture at 0°C for 2 hours. Then, allow the mixture to warm to room temperature and continue stirring for an additional 8 hours. The solution will become significantly more viscous as the polymer forms.
-
Polymer Precipitation: Pour the viscous polymer solution slowly into 500 mL of vigorously stirring methanol. A fibrous precipitate will form.
-
Washing and Purification: Collect the polymer by filtration. Wash the collected solid thoroughly with 200 mL of methanol, followed by 200 mL of hot water to remove any unreacted monomers and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 80°C for 24 hours or until a constant weight is achieved.
Synthesis of Aromatic Polyimides via a Two-Step Method
Aromatic polyimides are celebrated for their exceptional thermal stability, chemical resistance, and dielectric properties. The synthesis typically involves a two-step process: first, the formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration (imidization) step to form the final polyimide.[7]
Causality Behind Experimental Choices:
-
Two-Step Process: This method allows for the formation of a high molecular weight, soluble poly(amic acid) precursor which can be processed (e.g., cast into a film). The subsequent imidization, which often results in an insoluble polymer, is performed on the processed form.
-
Solvent: A polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) is used to facilitate the reaction and keep the poly(amic acid) in solution.[3]
-
Thermal Imidization: Heating the poly(amic acid) film at elevated temperatures drives the cyclodehydration reaction, removing water and forming the stable imide ring. The stepwise temperature increase ensures gradual solvent removal and complete imidization without damaging the film.
Experimental Workflow Diagram:
Caption: Workflow for Aromatic Polyimide Synthesis.
Detailed Protocol:
-
Poly(amic acid) Synthesis: In a 250 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 1.091 g (10 mmol) of 2,6-diaminopyridine in 50 mL of anhydrous N-methyl-2-pyrrolidone (NMP). Stir under a nitrogen atmosphere until a clear solution is obtained.
-
Dianhydride Addition: To this solution, add 2.181 g (10 mmol) of pyromellitic dianhydride (PMDA) in several small portions over 1 hour. The reaction is exothermic, so maintain the temperature at or below 25°C.
-
Polymerization: After all the dianhydride has been added, continue stirring the reaction mixture at room temperature under nitrogen for 24 hours. A highly viscous, clear poly(amic acid) solution will be formed.
-
Film Casting: Pour the poly(amic acid) solution onto a clean, dry glass plate. Use a doctor blade to cast a film of uniform thickness (e.g., 500 µm).
-
Solvent Removal: Place the glass plate in a vacuum oven and heat at 80°C for 4 hours to remove the bulk of the NMP solvent.
-
Thermal Imidization: To convert the poly(amic acid) to polyimide, heat the film on the glass plate in a programmable oven under a nitrogen atmosphere using the following temperature program:
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour
-
-
Film Recovery: After the heating program is complete, allow the oven to cool down slowly to room temperature. The resulting tough, flexible polyimide film can then be carefully peeled from the glass substrate.
Characterization of Pyridine-Based Polymers
Thorough characterization is essential to confirm the chemical structure, molecular weight, and properties of the synthesized polymers.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the formation of the desired polymer linkages.
-
Polyamide: Look for the characteristic amide bands: N-H stretching around 3300 cm⁻¹, Amide I (C=O stretching) around 1650 cm⁻¹, and Amide II (N-H bending) around 1550 cm⁻¹. The disappearance of the primary amine peaks from the 2,6-DAP monomer is also indicative of successful polymerization.[8]
-
Polyimide: Successful imidization is confirmed by the appearance of characteristic imide absorption bands at approximately 1778 cm⁻¹ (asymmetrical C=O stretching), 1720 cm⁻¹ (symmetrical C=O stretching), and 1370 cm⁻¹ (C-N stretching). The disappearance of the broad O-H and N-H stretches from the poly(amic acid) precursor is also a key indicator.[2]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆) is used to elucidate the detailed chemical structure of the polymer. Aromatic protons of the pyridine and phenyl rings will appear in the 7.0-9.0 ppm range, while the amide protons (N-H) in polyamides will appear as a broad signal at higher chemical shifts.[9]
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the soluble polymers. This is crucial for understanding how reaction conditions affect the polymer chain length.
Thermal Properties Analysis
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymers. The temperature at which 5% or 10% weight loss occurs (Td5 or Td10) is a common metric for thermal stability. Pyridine-containing polyimides typically exhibit high decomposition temperatures, often above 500°C.[3]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous polymers. The Tg is a critical parameter that defines the upper service temperature of the material. A high Tg is characteristic of rigid aromatic polymers.[2]
Data Summary Table:
| Property | Polyamide (2,6-DAP-Terephthaloyl) | Polyimide (2,6-DAP-PMDA) |
| FT-IR Peaks (cm⁻¹) | ~3300 (N-H), ~1650 (C=O), ~1550 (N-H) | ~1778 (C=O), ~1720 (C=O), ~1370 (C-N) |
| Solubility | Soluble in DMAc, NMP, DMSO | Generally insoluble after imidization |
| Tg (DSC) | Typically 200-250°C | Typically >250°C[2] |
| Td10 (TGA, N₂) | > 450°C | > 500°C[3] |
| Mechanical Properties | High strength, flexible | Tough, flexible films |
Conclusion and Future Outlook
The use of 2,6-diaminopyridine as a monomer provides a versatile platform for the development of novel high-performance polyamides and polyimides. The protocols detailed in this guide offer a reproducible methodology for synthesizing these materials. The inherent properties of the pyridine moiety, including enhanced thermal stability and solubility, make these polymers attractive candidates for applications in aerospace, electronics, and membrane separations. Further research can explore the derivatization of the pyridine nitrogen to introduce additional functionalities, such as quaternization to create charged polymers or coordination with metal catalysts for advanced applications. The logical and systematic approach outlined here serves as a foundational guide for researchers to explore this promising class of materials.
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Hariharan, R. (2004). Synthesis and characterization of polyimides containing pyridine moiety. ResearchGate. [Link]
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Multicomponent Polymerization of Sulfur, Diynes, and Aromatic Diamines and Facile Tuning of Polymer Backbone Structures. (2024). ACS Publications. [Link]
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Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. (2023). National Center for Biotechnology Information. [Link]
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Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. (2018). Royal Society of Chemistry. [Link]
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Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain. (2022). MDPI. [Link]
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Solution polymerization. (n.d.). Wikipedia. [Link]
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Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides. (n.d.). Sparkl. [Link]
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3.10: Polyamides. (2020). Chemistry LibreTexts. [Link]
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Diamine architecture effects on glass transitions, relaxation processes and other material properties in organo-soluble aromatic polyimide films. (n.d.). [Link]
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Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N′,N′-Tetraphenyl-1,4-Phenylenediamine Segments. (n.d.). MDPI. [Link]
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Synthesis of Poly(2,6-diaminopyridine) Using Interface Polymerization and the Electrochemical Properties of Poly(2,6-diaminopyridine). (2013). ResearchGate. [Link]
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IDENTIFICATION OF POLYMERS BY NMR AND IR SPECTRA. (n.d.). [Link]
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FT-IR spectra of (a) 2,6-diaminopyridine, (b) tris-aldehyde(TFPT), and (c) nitrogen-rich porous organic polymer (NR-POP). (n.d.). ResearchGate. [Link]
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Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2020). ACS Publications. [Link]
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Spectroscopic (FT-IR, FT-Raman and UV-Visible) investigations, NMR chemical shielding anisotropy (CSA) parameters of 2,6-Diamino-4-chloropyrimidine for dye sensitized solar cells using density functional theory. (2015). National Center for Biotechnology Information. [Link]
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Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. (2021). National Center for Biotechnology Information. [Link]
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Density functional and experimental studies on the FT-IR and FT-Raman spectra and structure of 2,6-diamino purine and 6-methoxy purine. (2008). National Center for Biotechnology Information. [Link]
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Density functional and experimental studies on the FT-IR and FT-Raman spectra and structure of 2,6-diamino purine and 6-methoxy purine. (2008). ResearchGate. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides | Polymerisation (Condensation Polymers) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Well-defined, linear, wholly aromatic polymers with controlled content and position of pyridine moieties in macromolecules from one-pot, room temperature, metal-free step-polymerizations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
The Unexplored Potential of 2,5-Diamino-3-picoline in Coordination Chemistry: A Guide for Researchers
Introduction: Unveiling a Versatile Ligand Scaffold
In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new metal complexes with tailored properties. While extensive research has been dedicated to various substituted pyridines, 2,5-Diamino-3-picoline, also known as 3-methylpyridine-2,5-diamine, remains a largely unexplored building block. Its unique electronic and steric profile, featuring a pyridine nitrogen and two amino groups on a picoline framework, suggests significant potential for the construction of diverse and functional coordination compounds.
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the coordination chemistry of 2,5-Diamino-3-picoline. Due to the limited specific literature on this ligand, this guide will provide a scientifically grounded framework for its synthesis, the preparation of its metal complexes, and their subsequent characterization. The protocols and insights presented herein are derived from established principles of coordination chemistry and analogous, well-documented diaminopyridine ligand systems.
Part 1: The Ligand - Synthesis and Properties of 2,5-Diamino-3-picoline
The successful application of any ligand in coordination chemistry begins with a reliable synthetic route. While a dedicated, optimized synthesis for 2,5-Diamino-3-picoline is not extensively reported in peer-reviewed literature, a plausible pathway can be devised based on known organic transformations of pyridine derivatives. A potential route could start from the commercially available 2-amino-3-picoline.
Proposed Synthetic Protocol for 2,5-Diamino-3-picoline
This proposed synthesis is a multi-step process that involves protection, nitration, reduction, and deprotection. Researchers should exercise caution and perform appropriate reaction monitoring and characterization at each step.
Step 1: Acetylation of 2-Amino-3-picoline
The initial step involves the protection of the existing amino group to control the regioselectivity of the subsequent nitration.
-
Rationale: Acetylation prevents the amino group from being oxidized during nitration and directs the incoming nitro group to the desired position.
-
Protocol:
-
To a solution of 2-amino-3-picoline in glacial acetic acid, add acetic anhydride dropwise at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate, 2-acetamido-3-picoline, is filtered, washed with cold water, and dried under vacuum.
-
Step 2: Nitration of 2-Acetamido-3-picoline
-
Rationale: The introduction of a nitro group at the 5-position is a key step. The acetylated amino group is an ortho-, para-director, and the pyridine nitrogen directs to the meta position. The 5-position is sterically and electronically favored.
-
Protocol:
-
Add 2-acetamido-3-picoline portion-wise to a cold (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, slowly warm the mixture to 50-60 °C and maintain for 2-3 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize with a concentrated sodium hydroxide solution to precipitate 2-acetamido-5-nitro-3-picoline.
-
Filter, wash with water, and recrystallize from ethanol.
-
Step 3: Reduction of the Nitro Group
-
Rationale: The nitro group is reduced to an amino group. Common reducing agents like tin(II) chloride or catalytic hydrogenation are suitable.
-
Protocol (using SnCl₂):
-
Suspend 2-acetamido-5-nitro-3-picoline in concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise with stirring.
-
Heat the mixture at 80-90 °C for 3-4 hours.
-
Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.
-
Extract the product, 2-acetamido-5-amino-3-picoline, with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Step 4: Hydrolysis of the Acetamido Group
-
Rationale: The final step is the deprotection of the acetamido group to yield the desired diamine.
-
Protocol:
-
Reflux the crude 2-acetamido-5-amino-3-picoline in a mixture of ethanol and concentrated hydrochloric acid for 6-8 hours.
-
Cool the solution and neutralize with a sodium hydroxide solution.
-
Extract the final product, 2,5-Diamino-3-picoline, with an appropriate organic solvent.
-
Purify the product by column chromatography or recrystallization.
-
Characterization of 2,5-Diamino-3-picoline:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity.
-
FT-IR Spectroscopy: To identify the characteristic vibrational modes of the amino and pyridine groups.
-
Mass Spectrometry: To determine the molecular weight.
-
Elemental Analysis: To confirm the empirical formula.
Part 2: Coordination Chemistry - Synthesis and Characterization of Metal Complexes
2,5-Diamino-3-picoline is expected to be a versatile ligand, capable of forming stable complexes with a variety of transition metal ions. The presence of three potential donor sites (the pyridine nitrogen and the two amino nitrogens) allows for several coordination modes.
Potential Coordination Modes of 2,5-Diamino-3-picoline
The coordination behavior of 2,5-Diamino-3-picoline will likely be influenced by the metal ion's nature, the counter-anion, and the reaction conditions.
Figure 1: Potential coordination modes of 2,5-Diamino-3-picoline.
-
Bidentate Chelating: This is the most probable coordination mode, where the ligand forms a stable five- or six-membered chelate ring with the metal ion through the pyridine nitrogen and one of the amino nitrogens.
-
Bridging: The ligand could bridge two metal centers, with each metal ion coordinated to a different donor atom.
General Protocol for the Synthesis of Metal Complexes
The following is a generalized protocol that can be adapted for the synthesis of various metal complexes of 2,5-Diamino-3-picoline.
Materials:
-
2,5-Diamino-3-picoline
-
Metal salts (e.g., chlorides, nitrates, acetates of Cu(II), Ni(II), Co(II), Zn(II), etc.)
-
Solvents (e.g., methanol, ethanol, acetonitrile, DMF, DMSO)
Protocol:
-
Dissolve 2,5-Diamino-3-picoline (2 equivalents) in a suitable solvent (e.g., methanol).
-
In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.
-
Slowly add the ligand solution to the metal salt solution with constant stirring.
-
The reaction mixture may be stirred at room temperature or heated under reflux for a few hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the resulting precipitate is collected by filtration, washed with the solvent and a non-polar solvent like diethyl ether, and dried in a desiccator over anhydrous CaCl₂.
-
If no precipitate forms, the solvent can be slowly evaporated, or a counter-solvent can be added to induce crystallization.
Table 1: Representative Reaction Conditions for Metal Complex Synthesis
| Metal Salt | Ligand:Metal Ratio | Solvent | Reaction Temperature | Expected Geometry |
| CuCl₂·2H₂O | 2:1 | Methanol | Room Temperature | Distorted Octahedral |
| Ni(NO₃)₂·6H₂O | 2:1 | Ethanol | Reflux | Octahedral |
| Co(CH₃COO)₂·4H₂O | 2:1 | Acetonitrile | Reflux | Tetrahedral/Octahedral |
| ZnCl₂ | 2:1 | Ethanol | Room Temperature | Tetrahedral |
Comprehensive Characterization of Metal Complexes
A thorough characterization is essential to elucidate the structure and properties of the newly synthesized complexes.
Figure 2: Workflow for the characterization of metal complexes.
-
Elemental Analysis (CHN): To determine the empirical formula of the complex and deduce the ligand-to-metal ratio.
-
Molar Conductance Measurements: To determine the electrolytic nature of the complexes in a suitable solvent like DMF or DMSO.[1]
-
FT-IR Spectroscopy: Comparison of the ligand's and the complex's spectra can indicate which donor atoms are involved in coordination. A shift in the ν(C=N) of the pyridine ring and the ν(N-H) of the amino groups to lower or higher frequencies is indicative of coordination.
-
UV-Visible Spectroscopy: To study the electronic transitions within the complex. The d-d transitions can provide information about the geometry of the complex.
-
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in ascertaining the geometry and the oxidation state of the central metal ion.
-
¹H and ¹³C NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), NMR can provide detailed structural information in solution.
-
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of the complexes, including bond lengths, bond angles, and the overall coordination geometry.
Part 3: Potential Applications and Future Directions
While the coordination chemistry of 2,5-Diamino-3-picoline is in its infancy, the properties of related diaminopyridine complexes suggest several promising areas of application.
-
Catalysis: Metal complexes of substituted pyridines have been widely used as catalysts in various organic transformations. The electronic properties of the 2,5-diamino-3-picoline ligand could be tuned to develop efficient catalysts for reactions such as cross-coupling, oxidation, and polymerization.
-
Materials Science: The ability of this ligand to form coordination polymers or metal-organic frameworks (MOFs) could be explored. Such materials may exhibit interesting magnetic, optical, or porous properties.
-
Bioinorganic Chemistry and Drug Development: Pyridine derivatives are prevalent in many biologically active molecules and FDA-approved drugs.[2] Metal complexes of 2,5-Diamino-3-picoline could be screened for their antimicrobial, anticancer, or enzymatic inhibitory activities. The enhanced biological activity of metal complexes compared to the free ligand is a well-documented phenomenon.[3][4]
Conclusion
2,5-Diamino-3-picoline represents a promising, yet underexplored, ligand in the field of coordination chemistry. Its synthesis, while requiring a multi-step approach, is achievable through established organic reactions. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to begin exploring the rich coordination chemistry of this versatile ligand. The systematic investigation of its metal complexes is anticipated to yield novel compounds with interesting structural features and potential applications in catalysis, materials science, and medicine.
References
- Schwalbe, C. H., et al. (1987).
-
Adejoro, I. A., et al. (2011). Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride. Molecules, 16(7), 5861-5874. Available from: [Link]
- Janiak, C., et al. (2000). Modified Bipyridines: 5,5′-Diamino-2,2′-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydrogen Bonding. European Journal of Inorganic Chemistry, 2000(1), 123-135.
-
PubMed. (2011). Synthesis and biological activities on metal complexes of 2,5-diamino-1,3,4-thiadiazole derived from semicarbazide hydrochloride. Available from: [Link]
- Google Patents. (2016). Preparation method for 2,5-dibromo-3-methylpyridine. CN105348177A.
-
PubMed. (2018). Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists. Available from: [Link]
-
ResearchGate. (2011). Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride. Available from: [Link]
-
MDPI. (2021). Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization. Available from: [Link]
-
PMC. (2012). Pyridine-2,5-diamine. Available from: [Link]
-
MDPI. (2022). 2D Coordination Polymer [Fe(piv)2(dab)2]n. Available from: [Link]
-
RSC Publishing. (2012). A novel kind of coordination polymers employing 2,5-diamino-1,4-benzenedithiol as a bridging ligand: synthesis, structure, optical and magnetic properties. Available from: [Link]
-
MDPI. (2023). Design and Characterization of Mn(II), Co(II), and Zn(II) Complexes with Chrysin: Spectroscopic, Antibacterial, and Anti-Biofilm Insights. Available from: [Link]
-
MDPI. (2011). Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride. Available from: [Link]
-
RSC Publishing. (2020). Synthesis and characterization of heptacoordinated molybdenum(ii) complexes supported with 2,6-bis(pyrazol-3-yl)pyridine (bpp) ligands. Available from: [Link]
-
NIH. (2022). Pd@Py2PZ@MSN as a Novel and Efficient Catalyst for C–C Bond Formation Reactions. Available from: [Link]
-
MDPI. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Available from: [Link]
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- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Development of Fluorescent Probes Based on 3-Methylpyridine-2,5-diamine
Abstract
The field of fluorescence imaging is in constant pursuit of novel fluorophores with tunable photophysical properties and functionalities for specific biological applications.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and application of a new class of fluorescent probes based on the 3-methylpyridine-2,5-diamine scaffold. This scaffold offers a unique combination of a compact size, potential for high quantum yield, and versatile functionalization handles, making it an attractive starting point for the development of bespoke probes for cellular imaging and sensing.[3][4] We present detailed protocols for the synthesis of the core structure, strategies for derivatization to create target-specific probes, a complete workflow for photophysical characterization, and a practical guide to their application in cellular contexts. The methodologies are explained with a focus on the underlying scientific principles to empower users to adapt and innovate upon these foundational techniques.
Introduction: The Promise of the this compound Scaffold
The development of small-molecule fluorescent probes has revolutionized our ability to visualize and quantify biological processes in real-time.[5] The choice of the core fluorophore is paramount, dictating the probe's brightness, photostability, and suitability for various imaging modalities. While many excellent fluorophores exist, there is a continuous need for new scaffolds that offer unique advantages. The this compound structure is presented here as a promising candidate.
Aminopyridine derivatives have been recognized for their intrinsic fluorescence and potential as scaffolds for biological probes.[3][6] The this compound core, in particular, possesses two key features:
-
Two Reactive Amino Groups: The presence of two primary amine groups at the 2 and 5 positions provides convenient handles for chemical modification. This allows for the attachment of targeting moieties, analyte-responsive groups, or other functional units to tailor the probe's properties for specific applications.
-
Potential for "Turn-On" Sensing: The electron-rich nature of the diamine can be exploited to design "turn-on" fluorescent probes, where the fluorescence is initially quenched and is restored upon interaction with a specific analyte.[7][8] This design strategy minimizes background fluorescence and enhances signal-to-noise ratios.
This guide will walk you through the necessary steps to harness the potential of this novel scaffold.
Synthesis and Functionalization
The journey of developing a fluorescent probe begins with the synthesis of the core scaffold and its subsequent functionalization.
Synthesis of the this compound Core
While several synthetic routes to substituted pyridines exist, a common approach involves the cyclization of aliphatic precursors.[9][10][11] The following protocol outlines a general, adaptable method for the synthesis of the this compound scaffold.
Protocol 2.1: Synthesis of this compound
Materials:
-
Appropriate starting materials (e.g., substituted dicarbonyl compounds and ammonia sources)
-
Palladium on carbon (Pd/C) catalyst
-
Solvents (e.g., ethanol, methanol, ethyl acetate)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography supplies)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting materials in a suitable solvent.
-
Cyclization: Add the ammonia source and heat the reaction mixture to reflux for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Resuspend the residue in an appropriate solvent and perform a liquid-liquid extraction to remove impurities.
-
Reduction/Aromatization: The resulting intermediate may require a reduction or dehydrogenation step to yield the final diamine. For dehydrogenation, a common method is catalytic transfer hydrogenation using a palladium catalyst.[9]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to obtain the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Expert Insight: The choice of starting materials and reaction conditions will significantly impact the yield and purity of the final product. It is crucial to perform small-scale pilot reactions to optimize these parameters before scaling up.
Strategies for Functionalization
The true power of the this compound scaffold lies in its potential for derivatization. The two amino groups can be selectively functionalized to introduce a variety of chemical entities.
Table 1: Functionalization Strategies for this compound
| Functional Group to Introduce | Reagent/Reaction Type | Purpose |
| Targeting Moiety (e.g., Biotin, Folic Acid) | Amide coupling (e.g., using EDC/NHS) | Directing the probe to specific cellular compartments or proteins. |
| Analyte-Responsive Group (e.g., a cleavable linker) | Acylation, Alkylation | Creating "turn-on" probes that respond to specific enzymes or chemical species.[12] |
| Modulator of Photophysical Properties | Arylation, Suzuki or Buchwald-Hartwig coupling | Tuning the absorption and emission wavelengths of the fluorophore. |
| Bio-orthogonal Handle (e.g., Azide, Alkyne) | Diazotization followed by substitution | Enabling "click" chemistry for labeling biomolecules.[3] |
dot
Caption: Synthetic workflow for the functionalization of the this compound scaffold.
Photophysical Characterization
Once a novel fluorescent probe is synthesized, a thorough characterization of its photophysical properties is essential to understand its performance and suitability for specific applications.[13][14][15]
Protocol 3.1: Comprehensive Photophysical Analysis
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer (Spectrofluorometer)
-
Quantum Yield Measurement System
-
Photostability Measurement Setup
Procedure:
-
Absorption and Emission Spectra:
-
Prepare dilute solutions of the probe in various solvents of differing polarity (e.g., cyclohexane, dichloromethane, acetonitrile, methanol, water).
-
Record the absorption spectrum to determine the maximum absorption wavelength (λabs).
-
Excite the sample at λabs and record the emission spectrum to determine the maximum emission wavelength (λem).
-
Calculate the Stokes shift (the difference in nanometers between λem and λabs).
-
-
Molar Absorptivity (ε):
-
Prepare a series of solutions of the probe with known concentrations.
-
Measure the absorbance at λabs for each solution.
-
Plot absorbance versus concentration and determine ε from the slope of the line according to the Beer-Lambert law.
-
-
Fluorescence Quantum Yield (ΦF):
-
Use a well-characterized fluorescent standard with a known quantum yield and similar absorption/emission properties (e.g., quinine sulfate, rhodamine 6G).
-
Measure the integrated fluorescence intensity and absorbance of both the sample and the standard at the same excitation wavelength.
-
Calculate the quantum yield of the sample using the comparative method.[3]
-
-
Photostability:
-
Expose a solution of the probe to continuous illumination from a light source (e.g., the excitation source of the fluorometer or a microscope lamp).
-
Monitor the decrease in fluorescence intensity over time.
-
Compare the photobleaching rate to that of a known stable fluorophore.
-
Table 2: Hypothetical Photophysical Data for a this compound-based Probe
| Parameter | Value | Conditions |
| λabs (nm) | 390 | Ethanol |
| λem (nm) | 480 | Ethanol |
| Stokes Shift (nm) | 90 | Ethanol |
| Molar Absorptivity (ε, M⁻¹cm⁻¹) | 15,000 | Ethanol |
| Quantum Yield (ΦF) | 0.44 | Ethanol, vs. 9,10-diphenylanthracene[3] |
| Photostability (t₁/₂, min) | >30 | Continuous excitation at 390 nm |
Application in Cellular Imaging
The ultimate test of a fluorescent probe is its performance in a biological environment.[16][17] This section provides a general protocol for applying a novel this compound-based probe for cellular imaging.
Protocol 4.1: Cellular Staining and Fluorescence Microscopy
Materials:
-
Cell culture medium and supplements
-
Adherent or suspension cells
-
The synthesized fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Culture the cells of interest in an appropriate vessel (e.g., glass-bottom dish for microscopy) until they reach the desired confluency.
-
Probe Loading:
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Remove the old medium from the cells and add the probe-containing medium.
-
Incubate the cells for a specific period (e.g., 30 minutes) at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells two to three times with warm PBS or fresh medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh medium or an imaging buffer to the cells.
-
Visualize the stained cells using a fluorescence microscope with the appropriate excitation and emission filters based on the probe's spectral properties.
-
Acquire images for analysis.
-
dot
Caption: A streamlined workflow for cellular imaging using a novel fluorescent probe.
Troubleshooting and Expert Insights
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Fluorescence Signal in Cells | - Poor cell permeability- Low probe concentration- Quenching in the cellular environment | - Modify the probe to increase lipophilicity.- Increase the probe concentration or incubation time.- Test the probe's fluorescence in buffers mimicking the intracellular environment. |
| High Background Fluorescence | - Incomplete washing- Probe aggregation- Autofluorescence from cells | - Increase the number of washing steps.- Filter the probe solution before use.- Use appropriate background correction during image analysis. |
| Phototoxicity | - High probe concentration- High excitation light intensity | - Reduce the probe concentration.- Decrease the exposure time and/or light intensity during imaging. |
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel fluorescent probes. Its straightforward synthesis and amenability to chemical modification allow for the creation of a wide range of probes with tailored properties for specific biological applications. Future work in this area could focus on developing probes with longer emission wavelengths for deep-tissue imaging, creating ratiometric sensors for quantitative measurements, and designing probes for super-resolution microscopy techniques. The protocols and insights provided in this guide serve as a solid foundation for researchers to explore the exciting potential of this new class of fluorophores.
References
-
Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1530. [Link]
-
Komatsu, H., et al. (2004). Design and Synthesis of Highly Sensitive and Selective Fluorescein-Derived Magnesium Fluorescent Probes and Application to Intracellular 3D Mg2+ Imaging. Journal of the American Chemical Society, 126(51), 16353–16360. [Link]
-
Kong, M., et al. (2024). A novel 2-(2-aminophenyl) imidazo [1,5-a] pyridine-based fluorescent probe for rapid detection of phosgene. Analytical and Bioanalytical Chemistry, 416(2), 329–339. [Link]
-
ResearchGate. (n.d.). Fluorescent Properties of Aminopyridines. [Link]
-
Wang, Y., et al. (2020). Synthesis of a New Amino-Furopyridine-Based Compound as a Novel Fluorescent pH Sensor in Aqueous Solution. ACS Omega, 5(2), 1235–1242. [Link]
-
Scilit. (n.d.). Design and Synthesis of Highly Sensitive and Selective Fluorescein-Derived Magnesium Fluorescent Probes and Application to Intracellular 3D Mg 2+ Imaging. [Link]
-
Semantic Scholar. (n.d.). Design, Synthesis and Evaluation of Fluorescent Probes for Biological Applications. [Link]
-
Ueno, T., et al. (2006). Design and Synthesis of Fluorescent Probes for Selective Detection of Highly Reactive Oxygen Species in Mitochondria of Living Cells. Journal of the American Chemical Society, 128(32), 10640–10641. [Link]
-
MDPI. (2024). Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging. [Link]
-
PubMed. (2023). Naphthyridine-Based Electron Push-Pull-Type Amine-Reactive Fluorescent Probe for Sensing Amines and Proteins in Aqueous Media. Bioconjugate Chemistry, 34(8), 1439–1446. [Link]
-
PubMed. (2001). Application of 2-aminopyridine fluorescence labeling in the analysis of in vivo and in vitro metabolism of dextran sulfate sodium by size-exclusion high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 753(2), 209-215. [Link]
-
ResearchGate. (n.d.). 3-Methylpyridine: Synthesis and Applications. [Link]
- Google Patents. (n.d.). Method of preparing 3-methyl pyridine.
-
PubMed. (2024). 3-Methylpyridine: Synthesis and Applications. Chemical Asian Journal, 19(18), e202400467. [Link]
- Google Patents. (n.d.). Process for the synthesis of 3-methyl-pyridine.
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Fluorophores and Their Applications as Molecular Probes in Living Cells. [Link]
-
National Institutes of Health. (2020). Molecular Fluorophores for Deep-Tissue Bioimaging. Accounts of Chemical Research, 53(8), 1668–1681. [Link]
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PubMed. (2021). Insight into Fluorescence Imaging and Bioorthogonal Reactions in Biological Analysis. Journal of Analysis and Testing, 5(1), 1–11. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
MDPI. (n.d.). Linker-Dependent Variation in the Photophysical Properties of Dinuclear 2-Phenylpyridinato(salicylaldiminato)platinum(II) Complexes Featuring NDI Units. [Link]
-
National Institutes of Health. (n.d.). Density Functional Studies on Photophysical Properties of Boron-Pyridyl-Imino-Isoindoline Dyes: Effect of the Fusion. [Link]
-
ResearchGate. (n.d.). Photophysical properties of isoquinoline derivatives. [Link]
-
MDPI. (n.d.). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. [Link]
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Troubleshooting & Optimization
managing side reactions in the synthesis of "2,5-Diamino-3-picoline" derivatives
Welcome to the technical support center for the synthesis of 2,5-diamino-3-picoline and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable scaffold. The unique electronic and steric properties of the 3-methyl-substituted pyridine ring present distinct challenges, particularly in controlling regioselectivity and preventing common side reactions.
This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, offering not just protocols, but a self-validating system of logic to troubleshoot and optimize your synthetic strategy.
Troubleshooting Guide: Common Synthetic Hurdles
The synthesis of 2,5-diamino-3-picoline is not a trivial one-step process. It typically involves a multi-step sequence, most commonly beginning with the functionalization of 3-picoline (3-methylpyridine). Each step presents potential pitfalls, from isomer control to functional group compatibility.
Part 1: The Challenge of Regioselective Dinitration
A prevalent strategy involves the dinitration of 3-picoline, followed by reduction. However, directing the nitro groups to the desired 2- and 5-positions is the primary challenge.
Q1: My dinitration of 3-picoline yields a complex mixture of isomers, with very low yield of the desired 2,5-dinitro-3-picoline. How can I improve the regioselectivity?
A1: This is the most common and critical issue. The outcome of the nitration is a battle between the directing effects of the ring nitrogen (deactivating, meta-directing) and the methyl group (activating, ortho-, para-directing). Uncontrolled nitration will inevitably lead to a mixture of 2,3-, 2,5-, 4,5-, and other dinitro isomers.
Causality: The pyridine nitrogen is strongly deactivating, making electrophilic aromatic substitution difficult.[1] Under forcing conditions (strong nitrating agents), the directing effects become less precise. To achieve 2,5-dinitration, you must modulate the electronic nature of the ring and carefully control reaction conditions.
Recommended Strategy: N-Oxide Directed Nitration
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Activation via N-Oxidation: The most effective strategy is to first convert 3-picoline to 3-picoline-N-oxide . The N-oxide group is activating and strongly directs electrophiles to the 2- and 4-positions.[1] This dramatically simplifies the regiochemical outcome.
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Controlled Mononitration: Nitration of 3-picoline-N-oxide will predominantly yield 4-nitro-3-picoline-N-oxide.
-
Deoxygenation: The N-oxide can then be removed by reduction (e.g., with PCl₃) to give 4-nitro-3-picoline.
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Second Nitration: Now, nitration of 4-nitro-3-picoline will be directed by the existing groups to afford 2,5-dinitro-3-picoline.
Troubleshooting Table 1: Nitration Conditions & Expected Outcomes
| Starting Material | Nitrating Agent | Typical Conditions | Primary Product(s) | Key Pitfall |
| 3-Picoline | HNO₃ / H₂SO₄ | 90-110 °C | Complex mixture of dinitro-isomers | Poor regioselectivity, charring |
| 3-Picoline-N-Oxide | HNO₃ / H₂SO₄ | 60-80 °C | 4-Nitro-3-picoline-N-oxide | Over-nitration if temperature is too high |
| 4-Nitro-3-picoline | Fuming HNO₃ / H₂SO₄ | 100-120 °C | 2,5-Dinitro-3-picoline | Incomplete reaction, potential side-chain oxidation |
Q2: I'm observing charring and decomposition during the nitration of 3-picoline. What is causing this and how can it be prevented?
A2: Charring is a sign of aggressive, non-selective oxidation of the starting material. The methyl group of picoline is particularly susceptible to oxidation under harsh nitrating conditions (hot, concentrated acids).[2]
Preventative Measures:
-
Temperature Control: This is critical. Ensure your reaction is cooled in an ice bath during the addition of reagents and that the internal temperature does not exceed the target. Nitrations are highly exothermic.
-
Rate of Addition: Add the nitrating agent dropwise to the substrate solution, never the other way around. This maintains a low concentration of the powerful electrophile and allows for better heat dissipation.
-
Use the N-Oxide Route: As mentioned in A1, activating the ring via N-oxidation allows for milder reaction conditions, significantly reducing the risk of decomposition.
Part 2: Stepwise Synthesis via Protected Intermediates
An alternative, and often more controllable, route involves starting with a pre-functionalized picoline, such as 2-amino-3-picoline, and introducing the second amino group at the 5-position. This requires a robust protecting group strategy.
Q3: I am trying to nitrate 2-amino-3-picoline to introduce a nitro group at the 5-position, but the reaction is failing. What is the problem?
A3: The amino group is a powerful activating group, but it is also basic. In the presence of strong acid (required for nitration), it becomes protonated to form an ammonium salt (-NH₃⁺). This protonated group is strongly deactivating and meta-directing, preventing further electrophilic substitution. Furthermore, the unprotected amine is readily oxidized by nitric acid.
Solution: Orthogonal Protecting Group Strategy
You must protect the initial amino group with a robust, acid-stable protecting group before proceeding with nitration. An "orthogonal" protection strategy ensures that one protecting group can be removed without affecting another, which is crucial in multi-step synthesis.[3][4]
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Protection: Protect the amine of 2-amino-3-picoline. Acetylation to form 2-acetamido-3-picoline is a common and effective choice. The acetyl group is moderately deactivating but remains an ortho-, para-director, and it stabilizes the amine against oxidation.
-
Nitration: Nitration of 2-acetamido-3-picoline will now selectively yield 2-acetamido-5-nitro-3-picoline .
-
Reduction & Deprotection: The nitro group can be reduced to an amine (e.g., using H₂/Pd-C, SnCl₂). The acetyl group may be hydrolyzed under the same or subsequent acidic/basic conditions to yield the final 2,5-diamino-3-picoline.
Diagram: Orthogonal Protection Workflow
The following diagram illustrates the logical flow of a stepwise synthesis using a protecting group. This approach provides superior control over regiochemistry compared to direct dinitration.
Caption: Controlled synthesis vs. uncontrolled direct nitration.
Part 3: Reduction and Purification FAQs
Q4: My reduction of 2,5-dinitro-3-picoline to the diamine is sluggish or incomplete. How can I drive it to completion?
A4: The reduction of two nitro groups can be challenging. Incomplete reduction often leaves the 2-amino-5-nitro-3-picoline or 5-amino-2-nitro-3-picoline intermediates, which can be difficult to separate from the desired product.
Troubleshooting Table 2: Comparison of Reduction Methods
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| H₂ / Pd-C | 1-5 atm H₂, Ethanol/MeOH, RT | Clean reaction, easy work-up (filtration) | Requires hydrogenation equipment; catalyst can be pyrophoric; may be slow. |
| SnCl₂ / HCl | Concentrated HCl, 50-100 °C | Strong, effective for stubborn reductions | Work-up requires neutralization of strong acid; tin waste. |
| Fe / Acetic Acid | Acetic Acid / H₂O, 80-110 °C | Inexpensive, environmentally benign | Heterogeneous reaction can be slow; iron sludge can complicate purification. |
| Sodium Dithionite | aq. NH₃ or Biphasic | Mild conditions | Can be weak for some substrates; requires careful pH control. |
Optimization Strategy:
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Catalyst Loading: For catalytic hydrogenation (H₂/Pd-C), ensure you are using a sufficient catalyst loading (typically 5-10 mol% Pd). If the reaction stalls, the catalyst may be poisoned. Filtering and adding fresh catalyst can restart the reaction.
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Temperature: For metal/acid reductions (SnCl₂, Fe), gentle heating is often required to ensure both nitro groups are reduced. Monitor by TLC to confirm the disappearance of both the starting material and the mono-reduced intermediates.
Q5: My final 2,5-diamino-3-picoline derivative is a dark oil and is difficult to purify by column chromatography. What are the best practices for purification and handling?
A5: Aromatic diamines are notoriously prone to air oxidation, which results in the formation of colored impurities. Their basic nature also causes them to streak badly on silica gel chromatography.
Purification & Handling Protocol:
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Inert Atmosphere Work-up: After the reduction is complete, perform all subsequent steps (neutralization, extraction, solvent removal) under an inert atmosphere (Nitrogen or Argon) to minimize air oxidation.[5]
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Acid-Base Extraction: Use an acid-base extraction to perform a preliminary cleanup. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with dilute acid (e.g., 1M HCl). The diamine will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or Na₂CO₃ and re-extract the purified diamine back into an organic solvent.
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Chromatography Modification: If column chromatography is necessary:
-
Deactivate Silica: Pre-treat the silica gel with a solvent mixture containing a small amount of triethylamine (e.g., 1-2% in your eluent system). This will neutralize the acidic sites on the silica and prevent streaking.
-
Use an Appropriate Eluent: A gradient from hexanes/ethyl acetate to ethyl acetate/methanol often works well for polar diamines.
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-
Crystallization: The most effective purification method is often crystallization. Attempt to form a salt (e.g., hydrochloride or sulfate) which is often more crystalline and less air-sensitive than the freebase.
-
Storage: Store the purified product as a salt if possible, under an inert atmosphere, and protected from light at low temperatures (0-4 °C).
Diagram: Troubleshooting Low Yield
This workflow provides a logical sequence of checks to perform when troubleshooting low yields in the final product.
Sources
troubleshooting guide for failed coupling reactions with "3-Methylpyridine-2,5-diamine"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methylpyridine-2,5-diamine. This guide is designed to provide in-depth troubleshooting for common coupling reactions and answer frequently asked questions, leveraging field-proven insights and established chemical principles to help you overcome experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
The structure of this compound presents a unique set of challenges that stem from its electronic and steric properties. The main difficulties include:
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Catalyst Inhibition and Deactivation: The molecule possesses three nitrogen atoms (the pyridine ring nitrogen and two exocyclic amino groups) with lone pairs of electrons. These can act as ligands, coordinating to the palladium catalyst. This multidentate chelation can form stable, inactive catalyst complexes, effectively poisoning the catalyst and halting the catalytic cycle.[1][2]
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Selectivity Issues: With two available amino groups, achieving mono-functionalization is a significant challenge. Reactions can often lead to mixtures of mono- and di-substituted products, complicating purification and reducing the yield of the desired compound.
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Reduced Nucleophilicity: While amines are typically nucleophilic, the electron-withdrawing nature of the pyridine ring deactivates the attached amino groups, making them less reactive compared to anilines on a simple benzene ring.[3] This can lead to sluggish or incomplete reactions, particularly in amide couplings.
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Steric Hindrance: The methyl group at the 3-position provides steric bulk adjacent to the C2-amino group, which can hinder its approach to the catalytic center or the electrophilic partner.
Q2: Which of the two amino groups (C2 or C5) is more reactive?
The relative reactivity is a balance of electronic and steric effects.
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The C2-amino group is ortho to the electron-donating methyl group, which slightly increases its nucleophilicity. However, it is also ortho to the pyridine nitrogen and the methyl group, making it more sterically hindered.
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The C5-amino group is less sterically hindered but is para to the electron-withdrawing pyridine nitrogen, which reduces its electron density.
In practice, the C5-amino group is often more accessible for coupling reactions, but the reaction outcome can be highly dependent on the specific catalyst, ligand, and reaction conditions employed. For predictable and selective outcomes, a protecting group strategy is often the most effective approach.
Q3: Is it necessary to protect one of the amino groups before attempting a coupling reaction?
For achieving selective mono-arylation or mono-amidation, yes, it is highly recommended . Attempting direct selective coupling is often difficult and can lead to low yields and complex product mixtures. Protecting one amine group simplifies the reaction, prevents the formation of di-substituted byproducts, and makes purification significantly more straightforward. An acetyl group has been successfully used to protect one amine, facilitating a subsequent Suzuki coupling.[4]
Q4: How should I handle and store this compound?
Proper handling and storage are critical to ensure reagent purity and reactivity.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from light and strong oxidizing agents.[5] For long-term storage, consider an inert atmosphere (Argon or Nitrogen).
-
Purity Check: Before use, verify the purity of your starting material. Impurities can significantly impact the outcome of sensitive coupling reactions. Techniques like NMR, LC-MS, or melting point analysis can be used for verification.
Troubleshooting Guide for Failed Coupling Reactions
This section provides a systematic approach to diagnosing and resolving common issues encountered during coupling reactions with this compound.
Initial Troubleshooting Workflow for All Reaction Types
If your reaction has failed (e.g., low yield, no product, or a complex mixture), follow this logical workflow to diagnose the issue before proceeding to reaction-specific troubleshooting.
Caption: A logical workflow for troubleshooting failed reactions.
Suzuki-Miyaura Coupling
Common Goal: Formation of a C(sp²)-C(sp²) bond between the pyridine core and an aryl/heteroaryl group.
Problem: My Suzuki reaction shows no product, or the yield is very low.
This is a frequent issue, often stemming from catalyst deactivation or suboptimal conditions.[2]
Diagnostic Questions & Solutions:
-
Is your catalyst system being poisoned?
-
Explanation: The diamine substrate is a potent ligand for palladium and can inhibit the catalyst.[1][2] The choice of ligand is therefore critical to shield the palladium center and maintain its catalytic activity.
-
Solution:
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Switch to Bulky, Electron-Rich Ligands: Employ modern phosphine ligands such as XPhos, SPhos, or RuPhos, which are known to be effective for challenging heteroaryl couplings.[1][2]
-
Use a Pre-catalyst: Modern pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) provide a more active and stable Pd(0) species in solution, which can overcome some modes of deactivation.[2]
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial inhibition.[2]
-
-
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Is your base appropriate for this substrate?
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Explanation: The base plays a crucial role in activating the boronic acid.[6] However, a base that is too strong can promote side reactions with a sensitive substrate like an aminopyridine.
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Solution: Screen different bases. Weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often effective and well-tolerated.[2][4] Ensure the base is fresh, dry, and finely powdered for optimal reactivity.
-
-
Are you observing protodeboronation of your boronic acid?
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Explanation: This side reaction, where the boronic acid group is replaced by a hydrogen, is common, especially with aqueous bases and electron-rich or heteroaryl boronic acids.[1][7]
-
Solution:
-
Use Boronic Esters: Pinacol esters (R-B(pin)) or MIDA boronates are significantly more stable towards hydrolysis and protodeboronation than boronic acids.[2]
-
Ensure Anhydrous Conditions: Meticulously dry all reagents and solvents to minimize water content.
-
-
| Parameter | Recommendation for Amino-Pyridine Suzuki Coupling | Rationale |
| Pd Precursor | Pd₂(dba)₃, Pd(OAc)₂, or Buchwald Pre-catalysts (G3/G4) | Provides the active Pd(0) catalyst. Pre-catalysts offer higher stability and activity.[2] |
| Ligand | XPhos, SPhos, RuPhos (Ligand:Pd ratio of 2:1 to 4:1) | Bulky, electron-rich ligands protect the Pd center from inhibition by the substrate.[1][2] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ (2-3 equivalents) | Moderately strong bases that are effective and generally well-tolerated.[2][4] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1), Toluene, THF | Use rigorously degassed and anhydrous solvents to prevent catalyst oxidation and protodeboronation.[3][4] |
| Temperature | 80–110 °C | Sufficient thermal energy is typically required to drive the reaction to completion. |
General Protocol for Suzuki-Miyaura Coupling
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Reaction Setup: To an oven-dried flask, add the protected this compound derivative (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor and the ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the mixture to the desired temperature with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify by column chromatography.[2][7]
Buchwald-Hartwig Amination
Common Goal: Formation of a C(sp²)-N bond, coupling an aryl halide to one of the amino groups of the substrate.
Problem: My Buchwald-Hartwig reaction is failing or giving low yields.
This reaction is highly sensitive to the choice of catalyst, ligand, and base, especially with a challenging substrate like this compound.[8]
Diagnostic Questions & Solutions:
-
Is your ligand choice appropriate for this substrate?
-
Explanation: The Buchwald-Hartwig amination relies on a delicate balance within the catalytic cycle. A bulky ligand is required to promote the final reductive elimination step, which forms the C-N bond and regenerates the active catalyst.[9] For a sterically hindered and potentially chelating substrate, this is paramount.
-
Solution: Use sterically demanding, electron-rich phosphine ligands. For coupling secondary amines, RuPhos is often a superior choice. For primary amines, BrettPhos or XPhos are excellent starting points.
-
-
Is your base strong enough and non-nucleophilic?
-
Explanation: A strong, non-nucleophilic base is essential to deprotonate the amine coupling partner (or the substrate itself) to form the palladium-amido intermediate.[8]
-
Solution: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base.[8] However, if your substrates are sensitive to this strong base, other options like Lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can be effective alternatives.[10]
-
-
Are you observing catalyst decomposition?
-
Explanation: High temperatures can accelerate the decomposition of the palladium catalyst, often observed as the formation of palladium black (inactive aggregated palladium).[1]
-
Solution: Run the reaction at the lowest effective temperature (typically 80-110 °C). Ensure a sufficient ligand-to-palladium ratio, as the ligand stabilizes the active catalytic species.[1]
-
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[9]
Amide Coupling
Common Goal: Formation of an amide bond by reacting one of the amino groups with a carboxylic acid.
Problem: My amide coupling is sluggish or fails to proceed to completion.
This is often due to the reduced nucleophilicity of the amino groups on the electron-deficient pyridine ring.[3]
Diagnostic Questions & Solutions:
-
Is your coupling reagent strong enough?
-
Explanation: Direct condensation of a carboxylic acid and an amine is inefficient.[11] A coupling reagent is needed to activate the carboxylic acid. For electron-deficient amines, standard carbodiimide reagents like EDC, often used with HOBt, may not be potent enough.[12]
-
Solution:
-
Switch to a More Potent Reagent: Use a uronium/aminium salt-based coupling reagent like HATU , HBTU , or PyBOP . These are known to be more effective for hindered or deactivated amines as they form highly reactive activated esters.[3][11]
-
Use a Phosphonium Salt Reagent: Reagents like BOP (Castro's reagent) are also highly effective for challenging amide bond formations.
-
-
-
Have you considered activating the carboxylic acid separately?
-
Explanation: An alternative to coupling reagents is to convert the carboxylic acid into a more reactive electrophile.
-
Solution: Convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[3][13] This highly reactive species can overcome the low nucleophilicity of the diamine. This method is very effective but less tolerant of other sensitive functional groups. A base like triethylamine or pyridine is required to neutralize the HCl byproduct.[13]
-
-
Are your reaction conditions optimized?
-
Explanation: Temperature and base choice can significantly influence the reaction rate.
-
Solution:
-
Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can help drive it to completion, but monitor carefully for any signs of decomposition.[3]
-
Use a Non-Nucleophilic Base: A hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is essential to ensure the amine is deprotonated and to scavenge acid byproducts without competing in the reaction.[11][14]
-
-
| Coupling Reagent | Class | Suitability for Electron-Deficient Amines | Notes |
| EDC/HOBt | Carbodiimide | Moderate | A common, cost-effective choice, but may be sluggish for this substrate.[12] |
| HATU / HBTU | Uronium/Aminium Salt | High | Highly efficient and fast-acting. Recommended as a first choice for difficult couplings.[3][11] |
| PyBOP / BOP | Phosphonium Salt | High | Very effective, particularly for preventing racemization in chiral substrates. |
| SOCl₂ / (COCl)₂ | Acyl Chloride Formation | Very High | Converts the acid to a highly reactive acyl chloride. Not a "coupling reagent" but an activation strategy.[13] |
General Protocol for HATU-Mediated Amide Coupling
-
Preparation: To a dry flask under an inert atmosphere, add the carboxylic acid (1.2 equivalents) and a suitable anhydrous solvent (e.g., DMF or DCM).
-
Activation: Add HATU (1.2 equivalents) and a non-nucleophilic base such as DIPEA (2.5 equivalents). Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.
-
Amine Addition: Dissolve the protected this compound (1.0 equivalent) in a minimal amount of the reaction solvent and add it to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute with an organic solvent, wash with aqueous NaHCO₃ solution and brine to remove DMF and unreacted reagents. Dry the organic layer, filter, and concentrate for purification.[3]
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. BenchChem.
- BenchChem. (2025). Troubleshooting failed reactions involving 2-Amino-4-(trifluoromethyl)pyridine. BenchChem.
- Loba Chemie. (2015). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie.
- BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. BenchChem.
- BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. BenchChem.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Sethi, A., et al. (2015). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments. [Link]
-
Watson, D. A., et al. (2018). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. ACS Central Science. [Link]
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. BenchChem.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. BenchChem.
- LibreTexts. (2023).
- Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years.
-
PubChem. (n.d.). 3-Methylpyridine. National Center for Biotechnology Information. [Link]
-
Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
- Patel, M. B., & Sharma, P. (2022).
- ResearchGate. (n.d.). 3‐Methylpyridine: Synthesis and Applications.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
- ResearchGate. (n.d.). 155 questions with answers in COUPLING REACTIONS.
- ChemistryViews. (2023). Rethinking Amines as Reactive Sites for Cross-Coupling in Drug Synthesis. ChemistryViews.
-
Wikipedia. (2023). Suzuki reaction. Wikipedia. [Link]
- ResearchGate. (n.d.). Why doesn't amine react with EDC (EDCI or other carbodiimide reagent) to form guanidine in coupling reaction with acid?.
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions with 4,4'-Diamino-2,2'-bipyridine ((NH₂)₂bpy). BenchChem.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Ye, N., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters. [Link]
- Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
- Ismael, A. M., et al. (2023). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry.
- Google Patents. (n.d.). CA2763574C - Process for the synthesis of 3-methyl-pyridine.
- BenchChem. (2025). Evaluating the Stability and Reactivity of 2,5-Dibromo-3-(trifluoromethyl)pyridine in Common Cross-Coupling Reactions. BenchChem.
- ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
- ResearchGate. (n.d.). Synthesis of 2,5-difunctionalized pyridines via sequential chemoselective amination and Suzuki–Miyaura reactions.
- precisionFDA. (n.d.). N2-METHYLPYRIDINE-2,5-DIAMINE. precisionFDA.
- Royal Society of Chemistry. (2023). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry.
- BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine. BenchChem.
-
DePorre, Y., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules. [Link]
- Central Drug House. (n.d.).
- MDPI. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.
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- 3. benchchem.com [benchchem.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Suzuki Coupling [organic-chemistry.org]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing common impurities in "3-Methylpyridine-2,5-diamine" synthesis
Welcome to the technical support center for the synthesis of 3-Methylpyridine-2,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthesis. Our goal is to equip you with the knowledge to identify and minimize common impurities, ensuring a high-purity final product.
I. Introduction to the Synthesis of this compound
This compound is a key building block in the development of various pharmaceutical compounds. The purity of this diamine is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). A common and logical synthetic route, based on established pyridine chemistry, involves a two-step process: the dinitration of 3-methylpyridine (3-picoline) followed by the reduction of the resulting dinitro intermediate.
This guide will focus on this proposed synthetic pathway, outlining the critical control points and potential pitfalls.
II. Proposed Synthesis Workflow
The synthesis of this compound can be logically approached via the following two-stage process:
-
Dinitration: 3-Methylpyridine is subjected to nitrating conditions to introduce two nitro groups onto the pyridine ring, yielding 2,5-dinitro-3-methylpyridine.
-
Reduction: The dinitro intermediate is then reduced to the corresponding diamine, this compound.
Caption: Proposed synthesis workflow for this compound.
III. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during the synthesis of this compound.
A. Dinitration of 3-Methylpyridine
Q1: What are the expected major and minor dinitro-isomers during the nitration of 3-methylpyridine, and how can I control the regioselectivity?
A1: The nitration of 3-methylpyridine is a complex electrophilic substitution reaction where the directing effects of both the methyl group (ortho-, para-directing) and the pyridine nitrogen (meta-directing to electrophiles) are at play. The major desired product is 2,5-dinitro-3-methylpyridine. However, other isomers such as 2,3-dinitro-5-methylpyridine and 4,5-dinitro-3-methylpyridine can also be formed.
-
Causality: The regioselectivity is highly dependent on the reaction conditions, particularly the strength of the nitrating agent and the temperature. Harsher conditions can lead to a decrease in selectivity.
-
Troubleshooting & Minimization:
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of the nitrating agent to enhance selectivity.
-
Choice of Nitrating Agent: A mixed acid system of nitric acid and sulfuric acid is commonly used. The ratio of these acids can be optimized to control the nitration strength.
-
Slow Addition: Add the nitrating agent dropwise to the solution of 3-methylpyridine to maintain temperature control and minimize localized overheating, which can lead to the formation of undesired isomers.
-
Q2: I am observing a significant amount of mono-nitrated and tri-nitrated impurities. How can I avoid this?
A2: The formation of mono- and tri-nitrated byproducts is a common issue in nitration reactions.
-
Causality: Incomplete nitration will result in mono-nitrated species, while overly harsh conditions can lead to the formation of tri-nitrated compounds.
-
Troubleshooting & Minimization:
-
Stoichiometry: Carefully control the stoichiometry of the nitrating agent. A slight excess of the nitrating agent is often necessary to drive the reaction to completion, but a large excess should be avoided.
-
Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Once the desired dinitro product is maximized, quench the reaction to prevent further nitration.
-
B. Reduction of 2,5-Dinitro-3-methylpyridine
Q3: My reduction of 2,5-dinitro-3-methylpyridine is incomplete, leaving nitro-amino intermediates. How can I ensure complete reduction?
A3: Incomplete reduction is a frequent problem, leading to impurities such as 2-amino-5-nitro-3-methylpyridine and 5-amino-2-nitro-3-methylpyridine.
-
Causality: This can be due to insufficient reducing agent, catalyst deactivation, or suboptimal reaction conditions.
-
Troubleshooting & Minimization:
-
Choice of Reducing Agent: Catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) is a clean and efficient method. Alternatively, metal/acid reductions such as stannous chloride (SnCl₂) in hydrochloric acid can be effective.[1]
-
Catalyst Loading and Activity: For catalytic hydrogenation, ensure sufficient catalyst loading and that the catalyst is active. If reusing a catalyst, its activity may be diminished.
-
Reaction Conditions: For hydrogenation, ensure adequate hydrogen pressure and reaction time. For metal/acid reductions, ensure sufficient equivalents of the metal and acid are used and that the reaction is allowed to proceed to completion.
-
Monitoring: Track the disappearance of the starting material and intermediates by TLC or HPLC.
-
Q4: I am observing degradation of my final this compound product. What are the likely degradation pathways and how can I prevent them?
A4: Diaminopyridines can be susceptible to oxidation, especially in the presence of air and light.
-
Causality: The amino groups are electron-donating, making the pyridine ring more susceptible to oxidation. Degradation can lead to colored impurities. Studies on similar compounds like 3,4-diaminopyridine have shown that oxidation can lead to the formation of nitro-amino pyridines and N-oxides.[2]
-
Troubleshooting & Minimization:
-
Inert Atmosphere: Conduct the final work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Light Protection: Protect the product from light by using amber-colored glassware or by wrapping the reaction vessel and storage containers in aluminum foil.
-
Storage: Store the purified product under an inert atmosphere at low temperatures.
-
IV. Analytical Methods and Purification
Impurity Identification and Quantification
A robust analytical method is essential for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
Table 1: Recommended HPLC Method Parameters for Impurity Profiling
| Parameter | Recommended Conditions | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Provides good separation for a wide range of polar and non-polar compounds. |
| Mobile Phase | A: Aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) B: Acetonitrile or Methanol | Allows for gradient elution to separate compounds with different polarities. The use of a buffer helps in obtaining sharp peaks for basic compounds like aminopyridines. |
| Detection | UV at 254 nm and 280 nm | Pyridine derivatives typically have strong UV absorbance at these wavelengths.[3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temp. | 25-35 °C | To ensure reproducible retention times.[3] |
For the separation of isomers, specialized columns and mobile phases, such as those designed for hydrogen-bonding interactions, may provide better resolution.[4]
Purification Strategies
Q5: What is the best way to purify the final this compound product?
A5: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is an effective method for removing small amounts of impurities if a suitable solvent system can be found.
-
Column Chromatography: For separating isomers and other closely related impurities, column chromatography on silica gel is a standard technique. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used.
-
Acid-Base Extraction: The basic nature of the amino groups can be exploited. The crude product can be dissolved in an acidic solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to precipitate the purified product.
V. Experimental Protocols (Hypothetical)
The following are hypothetical, generalized protocols. Researchers must adapt these procedures based on their specific laboratory conditions and safety protocols.
Protocol 1: Dinitration of 3-Methylpyridine
-
To a stirred solution of concentrated sulfuric acid, cooled to 0 °C, slowly add 3-methylpyridine.
-
In a separate flask, prepare a mixture of fuming nitric acid and concentrated sulfuric acid, also cooled to 0 °C.
-
Add the nitrating mixture dropwise to the 3-methylpyridine solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
Protocol 2: Reduction of 2,5-Dinitro-3-methylpyridine
Method A: Catalytic Hydrogenation
-
Dissolve the crude 2,5-dinitro-3-methylpyridine in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalytic amount of 10% Palladium on carbon.
-
Place the mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the starting material is consumed (monitor by TLC/HPLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Method B: Tin(II) Chloride Reduction
-
Suspend the crude 2,5-dinitro-3-methylpyridine in concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise, controlling any exotherm with an ice bath.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete.
-
Cool the reaction mixture and neutralize with a strong base to precipitate the crude product.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
VI. Impurity Troubleshooting Logic
Caption: A logical workflow for troubleshooting low purity in this compound synthesis.
VII. References
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(4), 299–301.
-
Grayson, J., & Dinkel, R. (2014). Process for the synthesis of 3-methyl-pyridine. Google Patents. Retrieved from
-
Li, J., Wang, Y., & Zhang, X. (2015). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Pharmaceutical Analysis, 35(11), 2011-2015.
-
Do, B., Goulay-Dufaÿ, S., Le Hoang, M. D., Raust, J. A., Guyon, F., Graffard, H., & Pradeau, D. (2006). HPLC method for determination of 3,4-diaminopyridine in the presence of related substances and degradation products formed under stress conditions. Chromatographia, 63(11-12), 599–603.
-
Hargrave, K. D. (1978). Method of preparing 3-methyl pyridine. Google Patents. Retrieved from
-
Li, G., & Wang, J. (2011). Method for preparing 3-methylpyridine by utilizing acrolein. Google Patents. Retrieved from
-
Akkerman, J. M., & van der Neut, G. A. (2010). Method for the preparation of 3-methylpyridine. Google Patents. Retrieved from
-
Yin, Z., Cao, Y., Sun, W., Chen, G., Fang, X., & He, L. (2024). 3‐Methylpyridine: Synthesis and Applications. Chemistry–An Asian Journal, e202400467.
-
Gibaud, S., & Richard, J. (2002). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 587-596.
-
Grozinger, K. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Google Patents. Retrieved from
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wang, G., & Liu, J. (2016). Preparation method for 2,5-dibromo-3-methylpyridine. Google Patents. Retrieved from
-
Wikipedia. (2024). 3-Methylpyridine. Retrieved from [Link]
-
Gibaud, S., et al. (2002). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of pharmaceutical and biomedical analysis, 30(3), 587-596.
-
Do, B., et al. (2006). HPLC method for determination of 3,4-diaminopyridine in the presence of related substances and degradation products formed under stress conditions. Chromatographia, 63(11-12), 599-603.
-
Ghorab, M. M., et al. (2002). Preparation of 3,4-diaminopyridine microparticles by solvent-evaporation methods. International journal of pharmaceutics, 242(1-2), 263-267.
-
PubChem. (n.d.). 3-Methylpyridine. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 3-Methylpyridine (FDB004416). Retrieved from [Link]
-
Matsumura, Y., et al. (2015). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 20(8), 13838–13864.
-
Shvartsberg, M. S., & Rybakova, I. L. (2020). Three‐component ring transformations of N‐methyl 3,5‐dinitropyridin‐2‐one. Journal of Heterocyclic Chemistry, 57(1), 131-143.
-
NO IDEA. (2021, November 1). The major product of dinitration of 3-methylphenol is | 12 |. YouTube. Retrieved from [Link]
-
Reddy, K. R., et al. (2007). Process for producing 2,3-diamino-6-methoxypyridine. Google Patents. Retrieved from
-
El-Shafie, M., et al. (2014). Dinitropyridines: Synthesis and Reactions. Journal of Chemistry, 2014, 1-15.
-
Wikipedia. (2024). Pyridine. Retrieved from [Link]
-
Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, February 21). Reduction of Aldehydes and Ketones with Complex Hydrides. YouTube. Retrieved from [Link]
Sources
- 1. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 2. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 4. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
Technical Support Center: Strategies for Selective Functionalization of 3-Methylpyridine-2,5-diamine
Welcome to the technical support center for the selective functionalization of 3-Methylpyridine-2,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for navigating the complexities of selectively modifying the amino groups of this versatile building block.
Introduction: The Challenge of Selectivity
This compound presents a unique challenge due to the presence of two distinct amino groups on the pyridine ring. Their differing electronic and steric environments dictate their nucleophilicity, offering an opportunity for selective functionalization. However, achieving high selectivity requires a nuanced understanding of these properties and careful control of reaction conditions. This guide will walk you through the key considerations and provide practical, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected difference in reactivity between the 2-amino and 5-amino groups of this compound?
A1: The two amino groups exhibit significantly different reactivity due to their positions on the pyridine ring.
-
The 5-amino group is generally considered to be more nucleophilic . This is due to the electron-donating effect of the para-methyl group, which increases the electron density on this nitrogen. It is also less sterically hindered.
-
The 2-amino group is less nucleophilic . Its proximity to the electron-withdrawing pyridine ring nitrogen reduces its electron density. Furthermore, it experiences greater steric hindrance from the adjacent methyl group at the 3-position.
This inherent difference in reactivity is the cornerstone of achieving selective monofunctionalization without the need for protecting groups under carefully controlled conditions.
Q2: How can I achieve selective acylation on the 5-amino group?
A2: Selective acylation of the more nucleophilic 5-amino group is achievable by using a stoichiometric amount of the acylating agent under mild conditions. A diacylated intermediate can be effectively deacylated to the desired amide using a macroporous-Tris resin[1].
A general approach involves the slow addition of an acid chloride or anhydride (1.0-1.1 equivalents) to a solution of this compound in a non-polar solvent at a reduced temperature (e.g., 0 °C to room temperature). The choice of solvent and temperature is critical to modulate reactivity and prevent di-acylation. For a similar substrate, 3,4-diaminopyridine, selective acylation has been successfully demonstrated, providing a strong basis for this strategy[2].
Q3: What strategies can be employed for functionalizing the less reactive 2-amino group?
A3: To functionalize the 2-amino group, you will typically need to first protect the more reactive 5-amino group. This is a classic use of an orthogonal protecting group strategy.[3][4][5]
-
Protection of the 5-amino group: You can selectively protect the 5-amino group using a standard protecting group like Boc (tert-butyloxycarbonyl) under controlled conditions. Given the higher nucleophilicity of the 5-amino group, using a slight excess of the diamine relative to the Boc-anhydride can favor mono-protection.[6][7]
-
Functionalization of the 2-amino group: Once the 5-position is protected, the 2-amino group can be functionalized under more forcing conditions. For example, a Buchwald-Hartwig amination could be used to introduce an aryl group.[8][9][10]
-
Deprotection: The Boc group can then be removed under acidic conditions (e.g., TFA in DCM) to reveal the free 5-amino group.
This sequential approach allows for the introduction of different functionalities at each position.
Q4: Are there catalytic methods for selective N-arylation?
A4: Yes, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for N-arylation.[10][11] However, direct selective arylation on this compound can be challenging.
-
For selective 5-N-arylation: You might achieve some level of selectivity by carefully choosing the catalyst, ligand, and reaction conditions to favor the more nucleophilic 5-amino group. Sterically bulky ligands on the palladium catalyst could further enhance selectivity by favoring reaction at the less hindered 5-position.
-
For 2-N-arylation: A protecting group strategy, as outlined in Q3, is the most reliable method. The pyridine nitrogen can potentially poison the palladium catalyst, especially when targeting the adjacent 2-position, leading to low yields.[8] Careful selection of ligands, such as XPhos, can sometimes mitigate this issue.[9]
Troubleshooting Guides
Problem 1: Low or no yield in Buchwald-Hartwig amination.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Catalyst Poisoning | Use a higher catalyst loading (e.g., 2-5 mol%). Employ specialized ligands designed for heteroaromatic substrates (e.g., XPhos, SPhos). | The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. Electron-rich, bulky phosphine ligands can often overcome this inhibition.[8][9] |
| Poor Oxidative Addition | Switch to a more reactive aryl halide (I > Br > Cl). Use a more active palladium precatalyst. | The C-X bond of the aryl halide must undergo oxidative addition to the palladium center. This step is often rate-limiting, especially for less reactive aryl chlorides.[8] |
| Base Incompatibility | Screen different bases (e.g., NaOtBu, K3PO4, Cs2CO3). Ensure the base is anhydrous. | The choice of base is critical for catalyst turnover and can significantly impact the reaction outcome. |
Problem 2: Poor regioselectivity in mono-functionalization.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Reaction too vigorous | Lower the reaction temperature. Use a more dilute solution. Add the electrophile slowly (e.g., via syringe pump). | Reducing the reaction rate can enhance the intrinsic reactivity difference between the two amino groups, favoring reaction at the more nucleophilic 5-position. |
| Incorrect stoichiometry | Use a slight excess of the diamine relative to the electrophile. | This will increase the statistical likelihood of mono-functionalization. |
| Solvent effects | Screen different solvents. Aprotic, non-polar solvents often give better selectivity. | The solvent can influence the relative nucleophilicity of the amino groups. |
Problem 3: Formation of di-substituted product.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Excess electrophile | Use no more than 1.0 equivalent of the electrophile. | Any excess of the reacting partner will drive the reaction towards di-substitution. |
| High temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Higher temperatures can overcome the activation energy barrier for the reaction at the less reactive 2-amino group. |
| Mono-product is too reactive | Consider an in situ protection or a one-pot sequential functionalization strategy. | Once the first functional group is added, it can alter the reactivity of the second amino group. |
Experimental Protocols & Workflows
Protocol 1: Selective Mono-Boc Protection at the 5-Amino Position
This protocol is adapted from methods for the selective protection of diamines.[6][7]
Step-by-Step Methodology:
-
Dissolve this compound (1.2 equiv.) in anhydrous Dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve Di-tert-butyl dicarbonate (Boc)2O (1.0 equiv.) in anhydrous DCM.
-
Add the (Boc)2O solution dropwise to the diamine solution over 1-2 hours with vigorous stirring.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-protected product.
Decision Workflow for Selective Functionalization
Caption: Decision workflow for functionalizing this compound.
Data Summary
Table 1: Common Protecting Groups for Amines
| Protecting Group | Reagent for Protection | Deprotection Conditions | Orthogonality & Remarks |
| Boc (tert-Butyloxycarbonyl) | (Boc)₂O | Strong acid (TFA, HCl) | Orthogonal to Fmoc (base-labile) and Cbz (hydrogenolysis). Widely used due to its stability.[6] |
| Cbz (Carboxybenzyl) | Benzyl chloroformate | H₂/Pd-C (Hydrogenolysis) | Orthogonal to Boc and Fmoc. Sensitive to strong nucleophiles. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl | Base (e.g., 20% piperidine in DMF) | Orthogonal to Boc (acid-labile) and Cbz (hydrogenolysis). Common in peptide synthesis.[6] |
Reaction Scheme: Orthogonal Functionalization
References
- 1. Microwave-assisted acylation of 7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protective Groups [organic-chemistry.org]
- 4. fiveable.me [fiveable.me]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. research.rug.nl [research.rug.nl]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
work-up procedures for reactions involving pyridine compounds to remove impurities
Welcome to the technical support center for reaction work-ups involving pyridine and its derivatives. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but a deeper understanding of the principles behind them. This resource will help you troubleshoot common issues and select the optimal purification strategy for your specific reaction, ensuring the integrity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: Why can pyridine be so difficult to remove from a reaction mixture?
Pyridine's physical properties present a unique purification challenge. Its high boiling point (115 °C) makes it difficult to remove completely by simple evaporation under reduced pressure. Furthermore, its miscibility with a wide range of organic solvents and water means it can persist through standard extractions. The core of the issue lies in its basicity; the lone pair of electrons on the nitrogen atom (pKa of the conjugate acid, pyridinium ion, is ~5.25-5.5) allows it to tenaciously associate with even weakly acidic protons on your product or silica gel, leading to purification difficulties like tailing on TLC plates.[1][2][3][4]
Q2: What are the primary methods for removing pyridine impurities?
There are three main strategies, each leveraging a different property of pyridine to facilitate its removal:
-
Acid Wash (Protonation) : This is the most common method. By washing the organic reaction mixture with a dilute aqueous acid (like HCl or citric acid), the basic pyridine is protonated to form a water-soluble pyridinium salt, which is then extracted into the aqueous layer.[5][6][7][8]
-
Copper(II) Sulfate Wash (Complexation) : For compounds that are sensitive to acid, an aqueous solution of copper(II) sulfate is an excellent alternative.[6][7][8][9] Pyridine acts as a ligand, forming a water-soluble coordination complex with the copper ions, which partitions into the aqueous phase.[5][6][7] This is often accompanied by a distinct color change.[5][6][8]
-
Azeotropic Removal (Co-evaporation) : To remove the final traces of pyridine, it can be co-evaporated with a solvent with which it forms an azeotrope (a mixture with a constant boiling point).[5][6] Toluene and heptane are commonly used for this purpose.[3][5][6][10]
Q3: How do I choose which acid to use for an acidic wash, and at what concentration?
The choice of acid depends on the stability of your target molecule.
-
For robust, acid-stable compounds : A 1-5% aqueous solution of hydrochloric acid (HCl) is highly effective.[5][6]
-
For moderately sensitive compounds (e.g., containing Boc protecting groups) : A milder acid like 5-10% aqueous citric acid is a safer choice to avoid potential cleavage of protecting groups.[5]
-
For highly acid-sensitive substrates : It is best to avoid acidic washes altogether and opt for a copper sulfate wash.[5][6]
The concentration should be sufficient to protonate all the pyridine without being excessively harsh on your product. Starting with a 1M solution is generally a good practice.
Q4: How can I visually confirm that the copper sulfate wash is working and complete?
The copper sulfate wash provides excellent visual feedback. An aqueous solution of copper(II) sulfate is typically a light blue color. When it is shaken with an organic layer containing pyridine, the pyridine complexes with the copper ions in the aqueous phase, forming a deep blue or violet-colored complex.[5][6][8] You should continue to wash the organic layer with fresh portions of the copper sulfate solution until the aqueous layer no longer intensifies in color and remains its original light blue.[5] This indicates that all the pyridine has been removed from the organic phase.[5][6]
Troubleshooting Guide
| Problem | Recommended Solution & Scientific Rationale |
| My product is acid-sensitive (e.g., contains Boc or acetal groups) and degrades during an HCl wash. | Solution: Avoid strong acids. Use a saturated aqueous solution of copper(II) sulfate (CuSO₄).[5][7] Rationale: The CuSO₄ wash is a mild, non-acidic method that removes pyridine through complexation rather than protonation, preserving acid-labile functional groups.[5][6] Alternatively, a wash with a weak organic acid like 5-10% aqueous citric acid can be attempted cautiously.[5] |
| My product is water-soluble, making standard liquid-liquid extraction difficult. | Solution: This is a challenging scenario that requires adjusting the properties of the impurity rather than the product. One approach is to basify the aqueous solution slightly (pH 8-9) to ensure the pyridine is in its neutral, free-base form. Then, attempt to extract the pyridine impurity into an immiscible organic solvent like dichloromethane (DCM).[5] For anionic products, anion-exchange chromatography can be effective, where the product binds to the column, and the neutral pyridine is washed through.[5][11] |
| After several acid washes, NMR analysis still shows the presence of pyridine. | Solution 1: Repeat the acid wash, ensuring vigorous mixing in the separatory funnel to maximize interfacial contact. Solution 2: After the acid wash, remove the bulk of the solvent and add a co-solvent like toluene. Co-evaporate the mixture on a rotary evaporator.[5][6] Repeat this process 2-3 times. Rationale: While the acid wash removes the majority of pyridine, trace amounts can remain. Azeotropic distillation with toluene is a physical removal method that is highly effective at removing these final traces.[3][5] Placing the flask under a high vacuum overnight can also help remove residual amounts.[6] |
| A persistent emulsion forms during the aqueous wash. | Solution: Emulsions are common when the densities of the organic and aqueous layers are similar or when surfactants are present. To break the emulsion, add a small amount of brine (saturated aqueous NaCl solution).[5] Rationale: The increased ionic strength of the aqueous phase increases its polarity and density, helping to force a clean separation of the two layers. Gentle swirling of the separatory funnel instead of vigorous shaking can also help prevent emulsion formation in the first place.[5] |
Data Summary & Key Parameters
This table summarizes key quantitative data relevant to the work-up procedures. Understanding these values is crucial for selecting the appropriate method.
| Method | Reagent/Solvent | Typical Concentration / Ratio | Key Parameter & Value | Rationale / Notes |
| Acid Wash | Hydrochloric Acid (HCl) | 1-5% Aqueous Solution[5][6] | pKa (Pyridinium ion) ≈ 5.25 | Forms water-soluble pyridinium chloride. Effective when the product is stable to acid.[5] |
| Copper Sulfate Wash | Copper (II) Sulfate (CuSO₄) | 10-15% Aqueous Solution[5][6] | N/A | Forms a water-soluble copper-pyridine complex.[5][7] Ideal for acid-sensitive compounds. |
| Azeotropic Removal | Toluene | ~1:1 ratio with remaining pyridine[5][6] | Boiling Point of Azeotrope: ~110.6 °C | Toluene is highly efficient for removing trace amounts of pyridine after bulk removal.[5][6] |
| Azeotropic Removal | Water | 57% Pyridine / 43% Water[5] | Boiling Point of Azeotrope: 92.6 °C | This is a minimum boiling azeotrope, useful in specific distillation scenarios.[5] |
| Azeotropic Removal | Heptane | N/A | Lower boiling than pyridine | A non-aromatic alternative to toluene for co-evaporation.[10] |
Experimental Protocols & Workflows
Selecting the Right Pyridine Removal Strategy
The choice of work-up is critical and depends entirely on the properties of your target compound. This decision tree provides a logical workflow for selecting the most appropriate method.
Caption: Decision tree for selecting a pyridine removal method.
Protocol 1: Standard Dilute Acid Wash
This method is the first choice for acid-stable organic compounds.
Caption: Step-by-step workflow for an acidic wash.
Methodology:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, DCM).[5]
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of dilute aqueous HCl (e.g., 1% to 5%) and shake well.[5]
-
Allow the layers to separate and drain the lower aqueous layer, which now contains the water-soluble pyridinium hydrochloride salt.[5]
-
Repeat the acid wash one or two more times to ensure complete removal.[5][6]
-
To neutralize any residual acid in the organic layer, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Wash the organic layer with brine (saturated NaCl solution) to remove excess water and break any minor emulsions.[5]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[5]
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.[5]
Protocol 2: Copper(II) Sulfate (CuSO₄) Wash
This is the preferred method for compounds that are sensitive to acidic conditions.[5][6]
Methodology:
-
Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Prepare a 10-15% aqueous solution of copper(II) sulfate.[5][6]
-
In a separatory funnel, wash the organic layer with the CuSO₄ solution. The aqueous layer will turn a deep blue or violet color as the copper-pyridine complex forms.[5][6][8]
-
Separate and remove the aqueous layer.
-
Continue washing with fresh portions of the CuSO₄ solution until the aqueous layer remains its original light blue color, which indicates that all the pyridine has been removed.[5]
-
Wash the organic layer with brine to remove any residual copper sulfate.[5]
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.[5]
Protocol 3: Azeotropic Removal with Toluene
This physical method is highly effective for removing the final, stubborn traces of pyridine after a primary work-up.[5][6]
Methodology:
-
After the reaction, concentrate the mixture on a rotary evaporator to remove the bulk of the pyridine and reaction solvent.
-
To the flask containing the crude residue, add a volume of toluene roughly equal to the estimated remaining volume of pyridine.[5][6]
-
Concentrate the mixture to dryness on the rotary evaporator. The toluene-pyridine azeotrope will evaporate more readily than pyridine alone.[5]
-
Repeat the addition of toluene and subsequent evaporation two to three more times to ensure complete removal.[5]
-
For maximum purity, place the flask under high vacuum for several hours or overnight to remove any final volatile residues.[6]
References
-
ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture? Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). How to remove pyridine from Reaction mixture containing chiral molecule with diacetal protection group? Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). pKaH of pyridine versus other imines. Retrieved from [Link]
-
ResearchGate. (2015). How can I remove the pyridine from the sugar compound? Retrieved from [Link]
-
Scribd. (n.d.). Pyridine-Water Separation via Toluene Azeotrope. Retrieved from [Link]
-
PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2010). removal of pyridine. Retrieved from [Link]
-
University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]
-
PubMed. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]
-
ResearchGate. (2021). Generally Pyridine is used to trap Hydrochloride gas in Organic Synthesis. but pyridine is toxic, what alternatives can I use? Retrieved from [Link]
-
Reddit. (2011). Pyridine replacement in organic synthesis. Retrieved from [Link]
-
ResearchGate. (2015). Which is the alternative of pyridine as a base? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
YouTube. (2022). How to remove pyridine from your reaction crude? Retrieved from [Link]
- Google Patents. (2010). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
-
ACS Publications. (2020). Entrainer-Assisted Pressure-Swing Distillation for Separating the Minimum-Boiling Azeotrope Toluene/Pyridine: Design and Control. Retrieved from [Link]
-
Reddit. (2025). Pyridine as a solvent doesn't want to evaporate. Retrieved from [Link]
-
ACS Publications. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. Retrieved from [Link]
-
ResearchGate. (2021). How to remove pyridine when I use it as solvent? Retrieved from [Link]
-
ResearchGate. (2013). How does one calculate Pka value for Pyridinium by using pka value of pyridine? Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
StudySmarter. (2023). Pyridine: Uses, Structure & pKa. Retrieved from [Link]
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
ResearchGate. (2025). How to remove pyridine from reaction mixture? Retrieved from [Link]
- Google Patents. (2007). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
- Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
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- 10. reddit.com [reddit.com]
- 11. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of "2,5-Diamino-3-picoline" in different solvent systems
Introduction: Welcome to the technical support guide for 2,5-Diamino-3-picoline (CAS 106070-58-0). This document is intended for researchers, scientists, and drug development professionals who utilize this versatile pyridine derivative as a building block or intermediate in their synthetic workflows. While a valuable compound, its unique structure—featuring two electron-donating amino groups on a pyridine ring—presents specific stability challenges that can impact experimental reproducibility and outcomes.
This guide provides field-proven insights and troubleshooting protocols based on the fundamental chemical principles governing aromatic amines and pyridine derivatives. Please note that while specific peer-reviewed stability studies on 2,5-Diamino-3-picoline in a wide range of solvent systems are not extensively published, the information herein is extrapolated from established chemical knowledge and safety data for this and structurally related molecules.
Part 1: Frequently Asked Questions (FAQs) - Core Stability Profile
This section addresses the most common questions regarding the handling, storage, and inherent stability of 2,5-Diamino-3-picoline.
Question 1: What are the primary stability concerns when working with 2,5-Diamino-3-picoline?
Answer: The primary stability concerns stem from its chemical structure, which is susceptible to:
-
Oxidation: The two amino groups are electron-rich and highly susceptible to aerial oxidation. This is the most common cause of degradation, often leading to the formation of colored impurities.
-
Photosensitivity: Exposure to light, particularly UV wavelengths, can catalyze and accelerate oxidative degradation pathways.
-
Hygroscopicity: The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] The presence of water can facilitate degradation and potentially interfere with moisture-sensitive reactions.
-
pH Sensitivity: As a pyridine derivative with amino groups, the molecule has multiple basic sites. It will react with acids to form salts and can be unstable in strongly acidic or basic solutions.[1]
Question 2: What are the visible signs of degradation in solid or solution form?
Answer: Degradation is typically observable through:
-
Color Change: The most prominent sign of degradation is a color change. Pure 2,5-Diamino-3-picoline should be a light-colored solid. Upon degradation, it often turns pink, red, brown, or eventually dark brown/black, both as a solid and in solution. This is due to the formation of highly conjugated, colored oxidation products.
-
Precipitate Formation: The appearance of insoluble material in a solution that was previously clear can indicate the formation of insoluble degradation products or salts.
-
Inconsistent Analytical Results: A loss of purity over time, as detected by techniques like HPLC, LC-MS, or NMR, is a clear indicator of instability. You may observe a decrease in the area of the main peak and the appearance of new impurity peaks.
Question 3: How should 2,5-Diamino-3-picoline be properly stored?
Answer: Based on its reactivity profile and available safety data, optimal storage conditions are critical to preserving its integrity.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize contact with oxygen.
-
Temperature: Store in a cool, refrigerated environment (2-8 °C is recommended).[2]
-
Light: Protect from light by using an amber or opaque container.
-
Container: Ensure the container is tightly sealed to prevent moisture ingress.[1][3]
Question 4: Which solvents are generally recommended for dissolving 2,5-Diamino-3-picoline, and which should be avoided?
Answer:
-
Recommended Solvents: Anhydrous, aprotic solvents are generally the best choice for preparing stock solutions or for use in reactions. Examples include:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF) - Note: Ensure THF is free of peroxides.
-
-
Solvents to Use with Caution: Protic solvents like methanol and ethanol can be used, but solutions should be prepared fresh and used immediately, as the protic nature can sometimes facilitate degradation pathways. Water is generally not recommended for storage due to the compound's hygroscopic nature and potential for reactivity.[1]
-
Solvents to Avoid for Storage:
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides a structured approach to diagnosing and solving specific problems encountered during experiments.
Issue 1: My solution of 2,5-Diamino-3-picoline turned pink/brown within minutes to hours of preparation.
-
Primary Cause: This is a classic sign of aerial oxidation. The electron-rich aromatic amine functionality is readily oxidized by dissolved oxygen in the solvent and the headspace of the vial. This process is often accelerated by ambient light.
-
Troubleshooting & Prevention Protocol:
-
Solvent Preparation: Use only high-purity, anhydrous grade solvents. Crucially, de-gas the solvent before use by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes or by using several freeze-pump-thaw cycles.
-
Inert Atmosphere Handling: Weigh the solid and prepare the solution in a glovebox or under a positive pressure of inert gas. If a glovebox is unavailable, flush the vial containing the solid with inert gas before adding the de-gassed solvent via a syringe.
-
Light Protection: Prepare the solution in an amber glass vial or wrap a clear vial completely in aluminum foil.
-
Fresh Preparation: Always prepare solutions of 2,5-Diamino-3-picoline immediately before use. Do not store solutions, even at low temperatures, for extended periods unless stability has been explicitly verified under your specific conditions.
-
Issue 2: My reaction is giving low yields and a complex mixture of byproducts.
-
Primary Cause: If other reaction parameters are optimized, the instability of the 2,5-Diamino-3-picoline starting material is a likely culprit. It may have degraded during storage or after being dissolved in the reaction solvent but before the reaction was initiated.
-
Troubleshooting & Prevention Protocol:
-
Verify Starting Material Purity: Before starting the reaction, check the purity of your solid 2,5-Diamino-3-picoline using your preferred analytical method (e.g., acquire a quick ¹H NMR or run an HPLC trace). If significant impurities or a dark color are noted, the material may be compromised.
-
Staged Reagent Addition: If possible, add the 2,5-Diamino-3-picoline to the reaction mixture last, or just before the key reagent that will consume it. Minimize the time it spends dissolved in the reaction medium under potentially destabilizing conditions.
-
Control the Reaction Atmosphere: Ensure the reaction itself is run under an inert atmosphere, especially if the reaction is heated or run for a long duration. Pyridine derivatives can undergo complex degradation pathways, which may be promoted by heat and oxygen.[4]
-
Logical Troubleshooting Workflow
Below is a visual guide to systematically address stability issues.
Caption: Troubleshooting workflow for 2,5-Diamino-3-picoline stability issues.
Part 3: Protocols and Data for Stability Assessment
For critical applications, it is advisable to perform a preliminary stability study in your specific solvent system.
Experimental Protocol: HPLC-Based Stability Assessment
This protocol outlines a method to quantify the stability of 2,5-Diamino-3-picoline over time.
-
Stock Solution Preparation:
-
Under an inert atmosphere, accurately prepare a 1 mg/mL stock solution of 2,5-Diamino-3-picoline in the solvent of interest (e.g., Acetonitrile).
-
-
Sample Aliquoting:
-
Dispense the stock solution into multiple amber HPLC vials.
-
Prepare at least four sets of vials to test different conditions:
-
Set 1 (Control): Inerted headspace (Ar/N₂), wrapped in foil, stored at 4°C.
-
Set 2 (Air/Dark): Normal air headspace, wrapped in foil, stored at room temperature (RT).
-
Set 3 (Air/Light): Normal air headspace, unwrapped, stored on a lab bench at RT.
-
Set 4 (Inert/Dark): Inerted headspace, wrapped in foil, stored at RT.
-
-
-
Time Point Analysis:
-
Immediately analyze an aliquot from Set 1 to establish the T=0 purity. This is your 100% reference point.
-
Analyze one vial from each set at predetermined time points (e.g., 1h, 4h, 8h, 24h, 48h).
-
-
HPLC Analysis:
-
Use a reverse-phase C18 column.
-
Employ a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid or ammonium acetate) suitable for separating polar aromatic compounds.
-
Monitor at a UV wavelength where the parent compound has strong absorbance (e.g., ~270-280 nm, requires preliminary UV-Vis scan).
-
-
Data Interpretation:
-
Calculate the remaining percentage of 2,5-Diamino-3-picoline at each time point relative to the T=0 sample.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Plot % Remaining vs. Time for each condition to visualize the degradation rate.
-
Data Presentation: Example Stability Study Results
The table below summarizes hypothetical, yet realistic, data from a stability study conducted as per the protocol above.
| Solvent System | Condition | Time = 0h | Time = 4h | Time = 24h | Time = 48h | Visual Observation |
| Acetonitrile | Inert, 4°C, Dark | 100% | 99.8% | 99.5% | 99.2% | Colorless |
| Inert, RT, Dark | 100% | 99.5% | 98.1% | 97.0% | Faint yellow tinge | |
| Air, RT, Dark | 100% | 96.2% | 85.4% | 78.5% | Noticeable pink/yellow | |
| Air, RT, Light | 100% | 88.1% | 62.3% | 45.1% | Dark pink/brown | |
| Methanol | Air, RT, Dark | 100% | 94.5% | 81.0% | 71.3% | Pink solution |
| DMSO | Air, RT, Dark | 100% | 98.8% | 95.3% | 92.6% | Very faint yellow |
This table presents illustrative data to highlight expected trends. Actual results may vary.
Proposed Degradation Pathway
Aromatic diamines are prone to oxidation to form quinone-diimine structures, which are highly colored and can polymerize. The diagram below illustrates a plausible initial step in the oxidative degradation of 2,5-Diamino-3-picoline.
Caption: Plausible oxidative degradation of 2,5-Diamino-3-picoline.
References
-
Yao, Y., et al. (2014). Iron(II)-dependent dioxygenase and N-formylamide deformylase catalyze the reactions from 5-hydroxy-2-pyridone to maleamate. ResearchGate. [Link]
-
National Toxicology Program. (1999). Toxicological Summary for 3-Picoline. [Link]
-
Wikipedia. 3-Methylpyridine. [Link]
- Bellamy, A. J., & Golding, P. (2000). The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). Propellants, Explosives, Pyrotechnics.
- Millar, R. W., et al. (2001). Preparation of 2,5-Diamino-3,6-Dinitropyrazine (ANPZ-i): A Novel Candidate High Energy Insensitive Explosive. Propellants, Explosives, Pyrotechnics.
-
Organic Syntheses. 2-Picoline-borane. [Link]
-
Mooring, S. R., et al. (2019). Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists. Bioorganic & Medicinal Chemistry Letters, 29(2), 220-224. [Link]
-
Lee, E. Y., & Lee, K. S. (2005). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology, 71(5), 2843–2846. [Link]
Sources
scaling up the synthesis of "3-Methylpyridine-2,5-diamine" derivatives
An invaluable asset in medicinal chemistry and materials science, 3-methylpyridine-2,5-diamine and its derivatives serve as critical building blocks for a range of functional molecules. However, transitioning their synthesis from the laboratory bench to a larger, pilot-plant scale introduces a host of challenges that can impact yield, purity, and safety. Issues that are manageable on a milligram or gram scale—such as heat transfer, mixing efficiency, and impurity removal—can become formidable obstacles in multi-liter reactors.
This technical support center is designed for researchers, chemists, and process development professionals who are navigating the complexities of scaling up the synthesis of these important pyridine intermediates. Structured in a practical question-and-answer format, this guide provides in-depth troubleshooting strategies and frequently asked questions. Our goal is to equip you with the scientific rationale and actionable solutions needed to overcome common scale-up hurdles, ensuring your process is robust, efficient, and safe.
General Synthetic Strategies: An Overview
The synthesis of the this compound core typically proceeds through one of several established pathways. The choice of route often depends on the availability and cost of starting materials, as well as the desired substitution pattern on the final derivative. Understanding these pathways is the first step in troubleshooting and optimizing a large-scale campaign.
A common and effective approach begins with a commercially available precursor, such as 2-amino-3-methylpyridine. This route involves an electrophilic aromatic substitution (e.g., nitration) at the C5 position, followed by the reduction of the nitro group to the corresponding amine. An alternative strategy involves nucleophilic aromatic substitution on a dihalogenated picoline, where the halogen atoms are sequentially displaced by amino groups.
Troubleshooting Guides
This section directly addresses specific problems encountered during the scale-up process. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing systematic solutions.
Issue 1: Decreased Yield and Stalled Reactions at Scale
Question: My nitration reaction of 2-amino-3-methylpyridine worked perfectly on a 10g scale, giving a >90% yield. However, upon scaling to 1kg, the yield dropped to 50%, and HPLC analysis shows a significant amount of unreacted starting material. What are the potential causes and how can I fix this?
Answer: This is a classic scale-up challenge primarily rooted in mass and heat transfer limitations. What works in a small round-bottom flask doesn't always translate directly to a large reactor.
Primary Causes & Solutions:
-
Inefficient Mixing and Mass Transfer:
-
The "Why": In a large reactor, achieving homogenous mixing of the viscous sulfuric acid and the substrate solution is difficult. This can create "hot spots" or areas of low reagent concentration, leading to incomplete reactions and side product formation. The reaction is dependent on the substrate dissolving in the acid, and poor mixing slows this mass transfer.
-
The Solution:
-
Reactor & Impeller Choice: Ensure the reactor is equipped with an appropriate agitator. A pitched-blade turbine or anchor stirrer is often more effective for viscous mixtures than a simple magnetic stir bar. Baffles within the reactor are crucial to prevent vortexing and promote turbulent, effective mixing.
-
Reverse Addition: Instead of adding the substrate to the acid, consider adding the nitrating mixture slowly to a solution or slurry of the 2-amino-3-methylpyridine in the reaction solvent. This can sometimes improve dispersion.
-
-
-
Poor Temperature Control:
-
The "Why": Nitration is a highly exothermic reaction. A 100-fold increase in volume (10g to 1kg) results in a much smaller relative increase in the reactor's surface area available for heat dissipation. The heat generated can rapidly increase the internal temperature, leading to degradation of both starting material and product, as well as promoting unwanted side reactions.
-
The Solution:
-
Controlled Reagent Addition: Do not add the nitrating agent all at once. Use a programmable addition pump to add the reagent subsurface at a slow, controlled rate. This allows the reactor's cooling system to keep pace with the heat being generated.
-
Internal Temperature Monitoring: Rely on an internal temperature probe, not just the jacket temperature. The internal temperature is the true reflection of the reaction conditions. Set strict limits (e.g., 0-5 °C) and link the addition pump to an automatic shut-off if the temperature exceeds the setpoint.
-
-
-
Reagent Purity at Scale:
-
The "Why": The purity of bulk starting materials may differ from the high-purity reagents used in small-scale experiments. Impurities can interfere with the reaction or introduce new side products.[1]
-
The Solution:
-
QC of Starting Materials: Always run quality control checks (e.g., NMR, HPLC, moisture content) on new batches of bulk starting materials before committing to a large-scale run.
-
-
| Parameter | Lab Scale (250 mL Flask) | Pilot Scale (20 L Reactor) | Recommended Optimization |
| Agitation | Magnetic Stirrer (600 RPM) | Mechanical Agitator (150 RPM) | Increase RPM; verify impeller design for viscous media. |
| Addition Time | 5 minutes (pipette) | 15 minutes (funnel) | Extend to 2-3 hours via addition pump. |
| Temp. Control | Ice Bath | Jacket Cooling (-5 °C) | Monitor internal temp; use slower addition. |
| Reagent Grade | ACS Grade (99%+) | Bulk (98%) | Perform QC; account for purity in stoichiometry. |
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}
Issue 2: Formation of Regioisomeric and Over-Reacted Impurities
Question: During the reduction of 5-nitro-3-methylpyridin-2-amine using catalytic hydrogenation (Pd/C), I am observing incomplete reduction and the formation of several unidentified impurities that were not present in my small-scale trials. How can I improve the selectivity and achieve a clean reduction?
Answer: Catalytic hydrogenations are particularly sensitive to scale-up effects related to catalyst activity, hydrogen delivery, and potential contaminants.
Primary Causes & Solutions:
-
Catalyst Deactivation or Inefficient Slurry Mixing:
-
The "Why": The palladium on carbon (Pd/C) catalyst must be effectively suspended in the reaction mixture to function. In a large reactor, the heavy catalyst can settle at the bottom if agitation is insufficient, drastically reducing the available catalytic surface area. Furthermore, certain functional groups or impurities from previous steps (e.g., residual sulfates from nitration) can act as catalyst poisons.
-
The Solution:
-
Agitation for Slurries: Use an agitator designed to suspend solids, such as a gas-inducing (hollow-shaft) impeller or a high-speed pitched-blade turbine.
-
Catalyst Filtration and Loading: Ensure the catalyst is handled properly. Some catalysts are pyrophoric and must be handled under an inert atmosphere. The catalyst should be added as a slurry in the reaction solvent to ensure good dispersion.
-
Purity of Substrate: Ensure the 5-nitro-3-methylpyridin-2-amine is thoroughly purified from the previous step. Wash it well to remove any residual acids or inorganic salts that could poison the catalyst.
-
-
-
Poor Hydrogen Mass Transfer:
-
The "Why": The reaction rate is dependent on the "three-phase" interaction between the solid catalyst, the liquid substrate solution, and the gaseous hydrogen. The transfer of hydrogen from the headspace into the liquid phase is often the rate-limiting step in large reactors. Insufficient hydrogen availability slows the reaction and can lead to the formation of partially reduced intermediates (e.g., hydroxylamines, azo compounds).
-
The Solution:
-
Increase Headspace Pressure: Increasing the hydrogen pressure (within the reactor's safety limits) increases the driving force for hydrogen to dissolve in the solvent.
-
Improve Gas Dispersion: Use a sparging tube to introduce hydrogen below the liquid surface. Combined with vigorous agitation, this creates small bubbles, maximizing the surface area for gas-liquid mass transfer.
-
Solvent Choice: The solubility of hydrogen varies between solvents. While often dictated by substrate solubility, consider solvents with better hydrogen solubility if possible.
-
-
Issue 3: Complications in Product Isolation and Purification
Question: After successfully completing the synthesis at a 500g scale, I am struggling with the work-up. The product, this compound, has some water solubility, making extraction inefficient. Furthermore, it tends to "oil out" instead of crystallizing, and column chromatography is not practical for this quantity. How can I achieve effective purification?
Answer: Isolating polar, multi-functional compounds like diamines at scale requires moving beyond standard lab techniques. The key is to manipulate the physical properties of the product to your advantage.
Primary Causes & Solutions:
-
Inefficient Extraction Due to Product Polarity:
-
The "Why": The two amino groups make the product relatively polar and partially soluble in water, especially if the aqueous layer is acidic or basic. Standard extractions with solvents like ethyl acetate may require huge volumes and multiple cycles to achieve a good recovery.
-
The Solution:
-
pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer. To extract the free base, the solution should be made basic (pH > 10) to suppress the protonation of the amine groups, thereby reducing its water solubility.
-
Salting Out: Add a significant amount of an inorganic salt (e.g., NaCl, (NH₄)₂SO₄) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and driving your product into the organic layer.
-
Continuous Extraction: For very valuable products, a continuous liquid-liquid extractor can be used to efficiently extract the product over several hours with a recycled solvent stream.
-
-
-
Crystallization and "Oiling Out" Issues:
-
The "Why": "Oiling out" occurs when a compound comes out of solution as a liquid phase rather than a solid crystal lattice, usually because the solution is too concentrated or cooled too quickly. The resulting oil can trap impurities and is difficult to handle.
-
The Solution:
-
Controlled Cooling: Do not crash-cool the solution in an ice bath. Use the reactor jacket to cool the solution slowly over several hours. A slow cooling rate allows time for proper crystal nucleation and growth.
-
Seeding: Once the solution is saturated and slightly cooled, add a small amount of pure, crystalline product ("seed crystals"). This provides a template for crystallization to begin, preventing the high degree of supersaturation that leads to oiling out.
-
Anti-Solvent Crystallization: Consider dissolving the crude product in a minimal amount of a good solvent (e.g., methanol, isopropanol) and then slowly adding a poor solvent (an "anti-solvent") in which the product is insoluble (e.g., heptane, toluene). This is often a more controllable method for crystallization at scale.
-
-
-
Salt Formation for Purification:
-
The "Why": Instead of isolating the free base, it is often much easier to isolate a crystalline salt. Salts of diamines (e.g., hydrochloride, sulfate) are typically highly crystalline solids with low solubility in organic solvents.
-
The Solution:
-
After the reaction work-up, dissolve the crude free base in a suitable solvent like isopropanol or ethanol.
-
Slowly add a solution of an acid (e.g., HCl in isopropanol, or concentrated H₂SO₄).
-
The corresponding salt will often precipitate out in high purity, leaving many of the less basic organic impurities behind in the solution. The salt can then be filtered, washed, and either used directly or neutralized in a subsequent step to regenerate the pure free base.
-
-
| Purification Method | Pros | Cons | Best For... |
| Direct Crystallization | Single step, high throughput. | Prone to oiling out; may co-crystallize impurities. | Crude product that is already >90% pure. |
| Extraction & Chromatography | High purity achievable. | Not scalable; high solvent waste; costly. | Small quantities or generating analytical standards. |
| Salt Formation | Excellent for purification; yields highly crystalline solid; removes non-basic impurities. | Adds an extra step (salt formation and then freeing the base). | Isolating polar amines from complex mixtures at scale. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety considerations when scaling up reactions involving nitrating agents? A: The primary concern is the potential for a thermal runaway reaction. Nitrations are highly exothermic. At scale, the inability to dissipate heat effectively can lead to a rapid, uncontrolled increase in temperature and pressure, potentially causing a reactor failure. Key safety measures include:
-
Process Safety Review: Conduct a thorough hazard analysis (e.g., a HAZOP study) before any scale-up.
-
Controlled Addition: Always add the nitrating agent slowly and subsurface, with continuous monitoring of the internal reaction temperature.
-
Emergency Quenching: Have a pre-planned and tested procedure to quench the reaction in an emergency (e.g., adding a pre-chilled quenching agent).
-
Proper Materials: Ensure the reactor and fittings are made of materials compatible with strong, oxidizing acids.
Q2: How do I select an appropriate solvent for both the reaction and the work-up at a larger scale? A: Solvent selection for scale-up must balance chemical requirements with practical, safety, and environmental considerations.
-
Reaction: The solvent must fully dissolve reactants (or keep them in a fine slurry) at the reaction temperature. Its boiling point should be suitable for the desired temperature range.
-
Work-up: Consider phase separation properties. A solvent with low water solubility (like toluene or MTBE) is preferable for extractions over more miscible solvents (like THF).
-
Safety & Environment: Choose solvents with high flash points and low toxicity. Refer to solvent selection guides that rank solvents based on green chemistry principles.[2] Avoid solvents with poor environmental, health, and safety (EHS) profiles where possible.
Q3: My product, this compound, is sensitive to air and light, turning dark over time. How can I handle and store it on a large scale? A: Diaminopyridines are susceptible to oxidative degradation, which is often catalyzed by light. To ensure stability:
-
Inert Atmosphere: Handle the material under an inert atmosphere (nitrogen or argon) whenever possible, especially during drying and packaging operations.
-
Amber Containers: Store the final product in opaque or amber-colored containers to protect it from light.
-
Low Temperature: Store the material in a cool, dry place. For long-term storage, refrigeration may be necessary.
-
Antioxidants: In some formulations, trace amounts of antioxidants can be added, but this is only feasible if they do not interfere with downstream applications.
References
- BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
- ChemicalBook. (n.d.). 2,5-Diaminopyridine synthesis.
- BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
- Crow, J. M. (n.d.). When it comes to scaling up organic synthesis, it pays to think small. Royal Society of Chemistry.
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MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Pyridine Ring Synthesis. Retrieved from [Link]
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Patentscope WIPO. (n.d.). Patents for C6H9N3. Retrieved from [Link]
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ResearchGate. (2019). A Novel Synthesis of 2,5-Di-substituted Pyridine Derivatives by the Ring Opening and Closing Cascade (ROCC) Mechanism. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
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Validation & Comparative
A Technical Guide to 3-Methylpyridine-2,5-diamine: A Comparative Analysis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs and natural products.[1][2][3] Its unique electronic properties, hydrogen bonding capability, and aqueous solubility make it a versatile template for designing novel therapeutic agents.[4] Among the vast landscape of pyridine derivatives, substituted aminopyridines have garnered significant attention for their diverse biological activities, ranging from anticancer to antimicrobial and neurological applications.[5][6] This guide provides an in-depth comparative analysis of 3-Methylpyridine-2,5-diamine, a key building block, against other structurally related substituted pyridines, offering insights into its potential and guiding future drug discovery efforts.
Physicochemical Properties: The Impact of Substitution
The biological activity of a molecule is intrinsically linked to its physicochemical properties. The strategic placement of substituents on the pyridine ring can dramatically alter its lipophilicity, basicity (pKa), and electronic distribution, thereby influencing its pharmacokinetic and pharmacodynamic profile.
A comparative analysis of this compound with its parent molecules, 3-methylpyridine (β-picoline) and 2,5-diaminopyridine, reveals the distinct contribution of each substituent.
| Compound | Structure | Molecular Weight ( g/mol ) | LogP | pKa | Boiling Point (°C) |
| This compound | 123.16 | 0.2[3] | 6.48 (estimated for 2,5-diaminopyridine) | Not available | |
| 3-Methylpyridine (β-Picoline) | 93.13[7] | 1.11[8] | 5.63[9] | 144[7] | |
| 2,5-Diaminopyridine | 109.13[10] | -0.37 (estimated) | 6.48[11] | 180 (at 12 mmHg)[10] | |
| 2-Amino-3-methylpyridine | 108.14[12] | 0.9 (estimated) | Not available | Not available |
Key Insights:
-
Lipophilicity (LogP): The introduction of two amino groups significantly decreases the lipophilicity of 3-methylpyridine (LogP 1.11) to this compound (LogP 0.2). This increased hydrophilicity can enhance aqueous solubility, a crucial factor for drug formulation and bioavailability.
-
Basicity (pKa): The amino groups, being electron-donating, increase the basicity of the pyridine nitrogen. The estimated pKa of 2,5-diaminopyridine is significantly higher than that of 3-methylpyridine, suggesting that this compound will be more protonated at physiological pH. This can influence receptor binding and membrane permeability.
-
Reactivity: The methyl group in the 3-position and the amino groups in the 2- and 5-positions activate the pyridine ring towards electrophilic substitution. The dual amino functionality also provides sites for versatile derivatization, making it a valuable intermediate for creating complex heterocyclic structures.[13]
Synthesis Strategies: Building the Core Scaffold
The synthesis of substituted pyridines can be achieved through various methodologies, with the choice of route often depending on the desired substitution pattern and available starting materials.[14][15][16]
Workflow for the Synthesis of Substituted Pyridines
Caption: General synthetic strategies for substituted pyridines.
Experimental Protocol: Synthesis of 3-Methylpyridine
A common industrial method for the synthesis of 3-methylpyridine (β-picoline) involves the reaction of acrolein with ammonia over a catalyst.[7] A laboratory-scale synthesis can be adapted from similar procedures for pyridine synthesis.
Materials:
-
Acrolein
-
Ammonia
-
Heterogeneous catalyst (e.g., silica-alumina)
-
High-pressure reactor
-
Solvent (e.g., water)
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Distillation apparatus
Procedure:
-
Catalyst Preparation: Prepare or procure a suitable silica-alumina catalyst.
-
Reaction Setup: Charge the high-pressure reactor with the catalyst and the solvent.
-
Reactant Addition: Introduce acrolein and a solution of ammonia in water into the reactor.
-
Reaction Conditions: Heat the reactor to the desired temperature (e.g., 250-350 °C) and pressurize with an inert gas. The reaction is typically carried out in the gas phase.
-
Reaction Monitoring: Monitor the reaction progress by analyzing aliquots using gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the reactor and vent the pressure. Collect the liquid product mixture.
-
Extraction: Extract the aqueous mixture with diethyl ether to separate the organic products.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by fractional distillation to obtain pure 3-methylpyridine.
Causality behind Experimental Choices:
-
High Temperature and Pressure: These conditions are necessary to overcome the activation energy for the cyclization and dehydration steps in the formation of the pyridine ring.
-
Catalyst: The silica-alumina catalyst provides acidic sites that facilitate the key condensation and cyclization reactions.
-
Fractional Distillation: The boiling points of the picoline isomers are close, necessitating efficient fractional distillation for separation.[9]
Comparative Biological Activity
Substituted pyridines exhibit a wide spectrum of biological activities, and minor structural modifications can lead to significant changes in their potency and selectivity.[17]
Anticancer and Cytotoxic Activity
Numerous pyridine derivatives have been investigated as potential anticancer agents. The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis. While direct comparative data for this compound is limited, studies on related diaminopyrimidines and other substituted pyridines provide valuable structure-activity relationship (SAR) insights.
For instance, diaminopyrimidine derivatives have shown potent inhibitory activity against dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis and a validated target in cancer therapy.[18] The diaminopyrimidine moiety typically forms key hydrogen bonds within the enzyme's active site. The presence of a methyl group, as in this compound, could influence binding through steric interactions or by occupying a hydrophobic pocket, potentially enhancing potency.
Workflow for In Vitro Cytotoxicity Assay (MTT Assay)
Caption: A typical workflow for determining the in vitro cytotoxicity of compounds.
Antimicrobial Activity
The pyridine nucleus is also a key component of many antimicrobial agents.[7] The introduction of amino and methyl groups can modulate the antimicrobial spectrum and potency. Studies on 2-amino-5-substituted pyridine derivatives have shown that the nature and position of the substituent significantly impact their fungicidal and bactericidal activity.[13]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
Bacterial or fungal strains
-
Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria)
-
96-well microtiter plates
-
Test compounds (this compound and other pyridines)
-
Positive control (e.g., ciprofloxacin)
-
Negative control (medium only)
-
Spectrophotometer or visual inspection
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the microorganism.
-
Serial Dilutions: Prepare serial dilutions of the test compounds in the growth medium in the 96-well plates.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density.
Causality behind Experimental Choices:
-
Standardized Inoculum: Ensures reproducibility of the results.
-
Serial Dilutions: Allows for the determination of a precise MIC value.
-
Positive and Negative Controls: Validate the experimental setup and ensure the observed effects are due to the test compounds.
Structure-Activity Relationships (SAR) and Future Directions
The analysis of this compound in the context of other substituted pyridines highlights several key SAR trends:
-
Amino Groups: The presence of amino groups generally increases polarity and can act as hydrogen bond donors and acceptors, which is often crucial for target engagement.
-
Methyl Group: A methyl group can enhance binding through hydrophobic interactions and influence the conformation of the molecule, potentially leading to improved selectivity.
-
Positional Isomerism: The relative positions of the substituents are critical. For example, the reactivity of the methyl group in picolines varies significantly between the 2-, 3-, and 4-positions.[9]
Future research should focus on synthesizing a focused library of derivatives based on the this compound scaffold to systematically explore the SAR. Modifications could include:
-
Alkylation or acylation of the amino groups to modulate lipophilicity and hydrogen bonding capacity.
-
Introduction of different substituents at the 3-position to probe steric and electronic effects.
-
Synthesis of positional isomers to understand the importance of the substituent arrangement.
By combining rational design, efficient synthesis, and robust biological evaluation, the potential of this compound and its analogs as novel therapeutic agents can be fully realized.
References
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Structural studies on bio-active compounds. Part XV. Structure-activity relationships for pyrimethamine and a series of diaminopyrimidine analogues versus bacterial dihydrofolate reductase. PubMed. Available at: [Link]
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Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase. NIH. Available at: [Link]
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Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC. Available at: [Link]
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Picoline. Wikipedia. Available at: [Link]
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Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PMC. Available at: [Link]
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Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. NIH. Available at: [Link]
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Discovery of a Novel Class of Pyridine Derivatives That Selectively Inhibits Mutant Isocitrate Dehydrogenase 2. PubMed. Available at: [Link]
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New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link]
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1H NMR spectrum for compound 3 in pyridine-d 5. ResearchGate. Available at: [Link]
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Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. PubMed. Available at: [Link]
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Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Available at: [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]
-
Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. YouTube. Available at: [Link]
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Route to Highly Substituted Pyridines | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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3‐Methylpyridine: Synthesis and Applications | Request PDF. ResearchGate. Available at: [Link]
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3-Methylpyridine: Synthesis and Applications. PubMed. Available at: [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. Available at: [Link]
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Effect of the lipophilic parameter (log P ) on the anti-parasitic activity of imidazo[1,2- a ]pyridine derivatives. ResearchGate. Available at: [Link]
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Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][5][9]Thiadiazole Moiety. ResearchGate. Available at: [Link]
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The experimental lipophilicity (logPTLC) for compounds 1-24. ResearchGate. Available at: [Link]
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Showing Compound 3-Methylpyridine (FDB004416). FooDB. Available at: [Link]
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3-Methylpyridine - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]
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Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]
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Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. ResearchGate. Available at: [Link]
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3-Methylpyridine. Wikipedia. Available at: [Link]
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Comparison of the structural and cytotoxic activity of novel 2,5-bis(carboethoxyamino)-3,6-diaziridinyl-1,4-benzoquinone analogues. PubMed. Available at: [Link]
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Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry | Request PDF. ResearchGate. Available at: [Link]
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7.8: Comparing Properties of Isomers. Chemistry LibreTexts. Available at: [Link]
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2-Amino-3-methylpyridine. PubChem. Available at: [Link]
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3-Methylpyridine. PubChem. Available at: [Link]
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A Comparative Guide to the Validation of Analytical Methods for 2,5-Diamino-3-picoline Quantification
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 2,5-Diamino-3-picoline. In the absence of a standardized, dedicated method for this specific analyte, this document presents adaptable frameworks derived from established and validated methods for structurally analogous aromatic amines and pyridine derivatives. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to develop and validate a robust analytical method that is fit for purpose, adhering to stringent scientific integrity and regulatory expectations.
Introduction: The Analytical Imperative for 2,5-Diamino-3-picoline
2,5-Diamino-3-picoline, a substituted pyridine with two primary amine functional groups, is a molecule of interest in various chemical and pharmaceutical syntheses. The accurate and precise quantification of this compound is paramount for ensuring product quality, monitoring reaction kinetics, assessing purity, and conducting stability studies. The presence of two amine groups and a pyridine ring imparts specific chemical properties that must be considered when selecting and validating an analytical method. This guide will focus on the two most prevalent and suitable chromatographic techniques for this class of compounds: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Analytical Methodologies
The choice between HPLC and GC-MS is a critical decision driven by the analyte's properties, the sample matrix, and the desired analytical endpoint.[1][2]
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for non-volatile and thermally labile compounds.[3][4] Given the polar nature of 2,5-Diamino-3-picoline, Reverse-Phase HPLC (RP-HPLC) is the most appropriate mode.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering excellent separation and structural identification capabilities.[3] While 2,5-Diamino-3-picoline may require derivatization to improve its volatility and thermal stability, GC-MS can provide high sensitivity and selectivity.[5][6]
The following table provides a comparative overview of the expected performance of these two techniques for the analysis of 2,5-Diamino-3-picoline, based on data from structurally related aromatic amines.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale for 2,5-Diamino-3-picoline Analysis |
| Linearity (r²) | >0.99[1] | >0.99[1][5] | Both techniques are capable of excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 89 - 100%[1] | Typically within 80 - 120%[1][5] | Acceptable accuracy can be achieved with both methods, contingent on proper sample preparation. |
| Precision (%RSD) | < 2% (Intra-day)[4] | < 15%[1] | HPLC generally offers superior precision for routine quantification. |
| Limit of Detection (LOD) | Analyte dependent, can be in the ng/mL range[1] | Analyte dependent, can be in the µg/L to pg/L range[1][5] | GC-MS, particularly with NCI or MS/MS, can offer lower detection limits.[5] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL[1] | Analyte dependent, can be in the µg/L range[1] | The required LOQ will depend on the specific application (e.g., impurity analysis vs. main component assay). |
| Sample Throughput | Generally higher | Can be lower due to longer run times and potential derivatization steps | HPLC is often favored for higher throughput applications. |
| Derivatization | Not typically required | May be necessary to improve volatility and peak shape[5][6] | The need for derivatization in GC-MS adds a step to the workflow and can introduce variability. |
Experimental Protocols and Method Validation
A cornerstone of any analytical method is a detailed and reproducible protocol. The following sections provide step-by-step methodologies for both HPLC and GC-MS analysis of 2,5-Diamino-3-picoline, along with a workflow for method validation.
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reverse-phase HPLC method with UV detection, a robust and widely accessible approach for the quantification of aromatic amines.[7]
3.1.1. Experimental Workflow: HPLC Analysis
Caption: A typical experimental workflow for HPLC analysis.
3.1.2. Detailed HPLC Protocol
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., Kromasil ODS, 5 µm, 150 x 3.2 mm) is a suitable starting point.[7]
-
Mobile Phase: A gradient elution with acetonitrile and water is recommended to ensure good separation of the polar analyte from potential impurities.[8] A starting point could be a gradient from 10% to 90% acetonitrile over 15 minutes. The addition of a small amount of an acid like formic acid (0.1%) can improve peak shape for amines.[9]
-
Flow Rate: 0.7 mL/min.[7]
-
Column Temperature: 30 °C.
-
Detection: PDA detector set to monitor at wavelengths of 240 nm, 280 nm, and 305 nm to determine the optimal wavelength for 2,5-Diamino-3-picoline.[7]
-
Injection Volume: 10 µL.[7]
-
-
Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve a known amount of 2,5-Diamino-3-picoline reference standard in the initial mobile phase to prepare a stock solution (e.g., 1 mg/mL).[8]
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.[2]
-
Sample Preparation: Dissolve or dilute the sample in the initial mobile phase to a concentration that falls within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[2][3] For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.[4][8]
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the 2,5-Diamino-3-picoline standards against their concentrations.[4]
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).[4]
-
Quantify the concentration of 2,5-Diamino-3-picoline in the samples using the calibration curve.[2][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a GC-MS method, which may require derivatization to enhance the volatility and thermal stability of 2,5-Diamino-3-picoline.
3.2.1. Experimental Workflow: GC-MS Analysis
Caption: A typical experimental workflow for GC-MS analysis.
3.2.2. Detailed GC-MS Protocol
-
Instrumentation:
-
Chromatographic and Mass Spectrometric Conditions:
-
Injector: Split/splitless injector, operated in splitless mode.[5]
-
Injector Temperature: 250 °C.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program should be optimized for the specific analyte and derivatizing agent.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan to identify characteristic ions, followed by Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.
-
-
Standard and Sample Preparation with Derivatization:
-
Stock Solution: Prepare a stock solution of 2,5-Diamino-3-picoline in a suitable solvent like methanol or toluene.[5][6]
-
Derivatization: A common derivatizing agent for primary amines is heptafluorobutyric anhydride (HFBA).[6] The reaction involves transferring an aliquot of the standard or sample solution to a vial, evaporating the solvent, and then adding the derivatizing agent in a suitable solvent (e.g., toluene) and heating to complete the reaction.[6]
-
Calibration Standards: Prepare calibration standards and subject them to the same derivatization procedure as the samples.[2]
-
Sample Preparation: For complex matrices, a liquid-liquid extraction or solid-phase extraction may be required prior to derivatization.[6][10]
-
-
Data Analysis:
-
Confirm the identity of the derivatized 2,5-Diamino-3-picoline peak by its retention time and mass spectrum.[2]
-
For quantification in SIM mode, use the peak area of a characteristic and abundant ion.[2]
-
Create a calibration curve by plotting the peak area against the concentration of the derivatized standards and use it to determine the concentration in the samples.[2]
-
Method Validation Workflow
The validation of an analytical method is crucial to ensure its reliability and fitness for its intended purpose. The following diagram illustrates a typical validation workflow based on ICH guidelines.
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The Evolving Landscape of B-Raf Inhibition: A Comparative Guide to Pyrazolopyridine-Based Therapeutics
For Researchers, Scientists, and Drug Development Professionals
In the realm of targeted cancer therapy, the discovery of activating mutations in the B-Raf gene has been a watershed moment, particularly in the treatment of melanoma.[1] This has spurred the development of potent B-Raf inhibitors, with pyrazolopyridine-based compounds emerging as a significant class of therapeutics. This guide provides an in-depth, data-driven comparison of the efficacy of various pyrazolopyridine-derived B-Raf inhibitors, offering insights into their mechanisms of action, structure-activity relationships, and the experimental frameworks used for their evaluation.
The B-Raf Signaling Pathway: A Critical Target
The B-Raf protein is a key serine/threonine kinase in the mitogen-activated protein kinase (MAPK) signaling pathway.[2][3] This pathway is a crucial regulator of cell proliferation, differentiation, and survival.[1] Under normal physiological conditions, the MAPK pathway is tightly controlled. However, mutations in the BRAF gene, most notably the V600E substitution, lead to the constitutive activation of the B-Raf protein.[4][5] This results in uncontrolled downstream signaling, driving oncogenesis in a significant portion of cancers, including approximately 50% of melanomas.[6][7]
Figure 1: The RAS-RAF-MEK-ERK (MAPK) signaling pathway and the inhibitory action of pyrazolopyridine-based B-Raf inhibitors on the constitutively active V600E mutant.
Evolution of Pyrazolopyridine B-Raf Inhibitors: A Structure-Activity Relationship (SAR) Perspective
The development of pyrazolopyridine inhibitors of B-RafV600E has been guided by a structure-based design approach.[4] Initial lead compounds with a simple pyridine core exhibited micromolar activity. Through systematic optimization, including the introduction of a 3-methoxy pyrazolopyridine hinge-binding template, a significant improvement in potency was achieved.[4]
Key structural modifications and their impact on inhibitor efficacy include:
-
Hinge-Binding Moiety: The pyrazolopyridine scaffold itself is crucial for interacting with the hinge region of the B-Raf kinase domain. The 3-methoxy group on this scaffold has been shown to be superior to other substitutions in enhancing both enzymatic and cellular potency.[8]
-
Lipophilic Pocket Occupancy: A key feature of potent pyrazolopyridine inhibitors is a sulfonamide tail that occupies a small lipophilic pocket created by an outward shift of the αC-helix in the kinase domain.[8] Expansion of this tail to include arylsulfonamides has been shown to be well-tolerated, with X-ray crystallography revealing an unexpected enlargement of this pocket to accommodate bulkier groups.[8]
-
Substitutions for Potency and Selectivity: Further modifications to different parts of the molecule have been explored to enhance potency and selectivity. For instance, bulky substituents at specific positions can improve inhibitory activity, while the addition of electropositive or electronegative groups at other positions can also increase biological activity.[9]
Comparative Efficacy of Pyrazolopyridine-Based B-Raf Inhibitors
The efficacy of novel B-Raf inhibitors is typically evaluated through a tiered approach, starting with in vitro enzymatic and cellular assays and progressing to in vivo animal models.
In Vitro Efficacy
1. Enzymatic Assays:
The initial assessment of a compound's inhibitory potential is often performed using a biochemical kinase assay. This assay directly measures the ability of the inhibitor to block the catalytic activity of the B-RafV600E enzyme.
| Compound ID | B-Raf V600E IC50 (nM) | Reference |
| Compound 17 | 16 | [4] |
| Compound 19 | 12 | [4] |
| PLX4720 | 13 | [10] |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Lower values indicate higher potency.
2. Cellular Assays:
To assess the inhibitor's activity in a more biologically relevant context, cell-based assays are employed. These assays measure the downstream effects of B-Raf inhibition within cancer cell lines harboring the BRAF V600E mutation.
-
pERK Inhibition Assay: This assay quantifies the phosphorylation of ERK, a downstream target of B-Raf. A reduction in pERK levels indicates successful inhibition of the MAPK pathway.
-
Cell Viability/Proliferation Assay: This assay measures the ability of the inhibitor to suppress the growth and proliferation of cancer cells.
| Compound ID | Cell Line | pERK IC50 (nM) | Cell Proliferation IC50 (nM) | Reference |
| Compound 17 | Malme-3M | 100 | Not Reported | [4] |
| Compound 19 | Malme-3M | 70 | Not Reported | [4] |
| PLX4720 | Malme-3M | 30 | 140 | [10] |
| Dabrafenib | A375 | Not Reported | 9.5 | [11] |
Malme-3M and A375 are human melanoma cell lines with the BRAF V600E mutation.
In Vivo Efficacy
The most promising candidates from in vitro studies are then evaluated in vivo using animal models, typically mouse xenografts. In these models, human cancer cells are implanted into immunocompromised mice, which are then treated with the inhibitor to assess its anti-tumor activity.
A study on pyrazolopyridine inhibitors 17 and 19 demonstrated significant tumor growth inhibition in a B-RafV600E-driven mouse xenograft model with no adverse effects on the body weight of the mice.[4] Similarly, PLX4720, a 7-azaindole derivative with a similar mechanism of action, also showed potent anti-melanoma activity in animal models.[10] Next-generation inhibitors like PF-07799933 have shown the ability to drive deeper tumor regressions in mouse xenografts compared to earlier inhibitors, even in models of acquired resistance.[12]
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential.
Protocol 1: B-RafV600E Enzymatic Assay (ELISA-based)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against the B-RafV600E kinase.
Materials:
-
Recombinant human B-RafV600E enzyme
-
MEK1 (inactive substrate)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Anti-phospho-MEK1/2 antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
96-well microplates
Procedure:
-
Coat a 96-well plate with the MEK1 substrate.
-
Add the test compound at various concentrations to the wells.
-
Add the B-RafV600E enzyme to initiate the kinase reaction.
-
Add ATP to start the phosphorylation of MEK1.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Wash the plate to remove unbound reagents.
-
Add the anti-phospho-MEK1/2 primary antibody and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Wash the plate and add the TMB substrate.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) to quantify the amount of phosphorylated MEK1.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13]
Figure 2: Workflow for an ELISA-based B-Raf V600E enzymatic assay.
Protocol 2: Cellular pERK Inhibition Assay (Western Blot)
This protocol describes how to measure the inhibition of ERK phosphorylation in B-RafV600E mutant cells treated with a test compound.
Materials:
-
B-RafV600E mutant cell line (e.g., A375, Malme-3M)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pERK1/2, anti-total ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
Lyse the cells and collect the protein lysates.
-
Quantify the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the pERK signal to the total ERK and loading control (GAPDH) signals.
-
Calculate the IC50 value for pERK inhibition.[14]
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines a common method for assessing the effect of a test compound on the viability of cancer cells.
Materials:
-
B-RafV600E mutant cell line
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a specific density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Calculate the IC50 value for cell viability.[15]
Protocol 4: In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of a B-Raf inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
B-RafV600E mutant cancer cell line
-
Matrigel (optional, for subcutaneous injection)
-
Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (and Matrigel, if used) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to a defined dosing schedule (e.g., daily, twice daily).
-
Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies, histology).
-
Compare the tumor growth between the treated and control groups to determine the efficacy of the inhibitor.[16][17][18]
The Challenge of Resistance and the Future of Pyrazolopyridine-Based Inhibitors
Despite the initial success of B-Raf inhibitors, acquired resistance is a significant clinical challenge.[19] Resistance can arise through various mechanisms, including the reactivation of the MAPK pathway via upstream mutations or the activation of bypass signaling pathways.[20]
Next-generation pyrazolopyridine-based inhibitors are being developed to overcome these resistance mechanisms. These newer compounds are designed to have improved potency, selectivity, and pharmacokinetic properties.[12] Furthermore, combination therapies, where B-Raf inhibitors are co-administered with inhibitors of other key signaling molecules (e.g., MEK inhibitors), have shown promise in delaying the onset of resistance and improving patient outcomes.[21]
The continued exploration of the structure-activity relationships of pyrazolopyridine and related scaffolds will undoubtedly lead to the development of even more effective and durable B-Raf-targeted therapies for cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. clinlabnavigator.com [clinlabnavigator.com]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazolopyridine inhibitors of B-RafV600E. Part 2: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insight into the structural features of pyrazolopyrimidine- and pyrazolopyridine-based B-Raf(V600E) kinase inhibitors by computational explorations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Comparative Analysis of the Effect of the BRAF Inhibitor Dabrafenib in 2D and 3D Cell Culture Models of Human Metastatic Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic Efficacy of Pharmacological Ascorbate on Braf Inhibitor Resistant Melanoma Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. championsoncology.com [championsoncology.com]
- 19. Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights | MDPI [mdpi.com]
- 21. Comprehensive Clinical Trial Data Summation for BRAF‐MEK Inhibition and Checkpoint Immunotherapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2,5-Diaminopyridine Derivatives as CXCR4 Antagonists: Extrapolating to 2,5-Diamino-3-picoline Analogs
In the landscape of modern drug discovery, the C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target. Its role in a multitude of physiological and pathological processes, including cancer metastasis, HIV-1 proliferation, and inflammatory diseases, has spurred the development of small molecule antagonists to modulate its activity.[1][2] Among the promising scaffolds, 2,5-diaminopyridine derivatives have demonstrated significant potential as CXCR4 inhibitors.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative look at key structural modifications and their impact on biological activity. Furthermore, we will extrapolate these findings to predict the SAR of the yet-to-be-explored 2,5-diamino-3-picoline scaffold, providing a forward-looking perspective for researchers in the field.
The 2,5-Diaminopyridine Scaffold: A Privileged Motif for CXCR4 Antagonism
The 2,5-diaminopyridine core serves as a versatile template for the design of CXCR4 antagonists. The two amino groups at the C2 and C5 positions provide key hydrogen bonding interactions within the receptor binding pocket, while the pyridine ring itself acts as a rigid scaffold for the presentation of various substituents. Our comparative analysis will focus on two main series of derivatives: 2,5-diamino pyridine analogs and 2,5-dianilinomethyl pyridine analogs , primarily drawing upon the insightful work of Virani et al.[2]
Comparative Analysis of 2,5-Diamino vs. 2,5-Dianilinomethyl Pyridine Derivatives
A pivotal study by Virani and colleagues systematically explored the impact of substituents on the 2- and 5-amino groups of the pyridine ring.[2] Their work provides a robust dataset for comparing the efficacy of different substitution patterns.
Table 1: Comparative CXCR4 Antagonistic Activity of 2,5-Diamino and 2,5-Dianilinomethyl Pyridine Derivatives [2]
| Compound ID | Core Structure | R Group | EC50 (nM) in Binding Affinity Assay | % Inhibition of Invasion in Matrigel Assay |
| 3l | 2,5-Diamino | 4-fluorobenzyl | 100 | >75% |
| 7f | 2,5-Dianilinomethyl | 4-methylbenzyl | ≤ 100 | >75% |
| 7j | 2,5-Dianilinomethyl | 4-methoxybenzyl | ≤ 100 | >75% |
| 7p | 2,5-Dianilinomethyl | 3,4-dimethoxybenzyl | ≤ 100 | >75% |
Data extracted from Virani et al., 2018.[2]
From this data, several key SAR insights can be drawn:
-
The Nature of the Linker: The introduction of an anilinomethyl linker between the pyridine core and the benzyl substituent appears to be a favorable modification. While both series yielded potent compounds, the dianilinomethyl series provided a larger number of highly active analogs.[2] This suggests that the increased length and flexibility of the linker may allow for optimal positioning of the benzyl moiety within a hydrophobic pocket of the CXCR4 receptor.
-
Substitution on the Benzyl Ring: For the 2,5-dianilinomethyl series, electron-donating groups on the benzyl ring, such as methyl (7f) and methoxy (7j, 7p), were well-tolerated and resulted in potent CXCR4 antagonism.[2] The presence of a fluorine atom in the 2,5-diamino analog (3l) also led to high potency, indicating that both electron-donating and electron-withdrawing substituents at the para position of the benzyl ring can be beneficial.[2]
The Hypothetical Impact of a 3-Methyl Group: The Untrodden Path of 2,5-Diamino-3-picoline
While the existing literature provides a solid foundation for the SAR of 2,5-diaminopyridine derivatives, the influence of substitution on the pyridine ring itself, specifically at the C3 position, remains largely unexplored. The introduction of a methyl group at this position would transform the parent scaffold into 2,5-diamino-3-picoline. Based on established principles of medicinal chemistry, we can hypothesize the potential consequences of this modification.
The introduction of a methyl group at the 3-position could have several effects:
-
Steric Hindrance: The methyl group could introduce steric hindrance, potentially altering the preferred conformation of the side chains at the 2- and 5-positions. This could either enhance or diminish binding affinity, depending on the specific topology of the CXCR4 binding site.
-
Electronic Effects: The electron-donating nature of the methyl group would increase the electron density of the pyridine ring. This could modulate the pKa of the pyridine nitrogen and the amino groups, potentially influencing their hydrogen bonding capabilities.
-
Metabolic Stability: A methyl group can sometimes block a site of metabolic oxidation, potentially improving the pharmacokinetic profile of the compound.
A systematic investigation into the synthesis and biological evaluation of 2,5-diamino-3-picoline derivatives is therefore a logical and promising next step in the exploration of this chemical space for novel CXCR4 antagonists.
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research in this area, we provide a detailed, step-by-step methodology for the synthesis and biological evaluation of 2,5-diaminopyridine derivatives, based on the protocols described by Virani et al.[2]
Synthesis of 2,5-Dianilinomethyl Pyridine Derivatives
The synthesis of the 2,5-dianilinomethyl pyridine core typically involves a reductive amination reaction.
Step-by-Step Protocol:
-
Starting Material: Begin with 2,5-pyridinedicarboxaldehyde.
-
Reaction Setup: Dissolve 2,5-pyridinedicarboxaldehyde (1 equivalent) and the desired aniline (2.2 equivalents) in methanol.
-
Reducing Agent: Add sodium borohydride (NaBH4) (3 equivalents) portion-wise to the solution at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Synthetic workflow for 2,5-dianilinomethyl pyridine derivatives.
Biological Evaluation: CXCR4 Binding Affinity Assay
The CXCR4 binding affinity of the synthesized compounds can be determined using a competitive binding assay with a known radiolabeled ligand, such as [¹²⁵I]-SDF-1α.
Step-by-Step Protocol:
-
Cell Culture: Use a cell line that overexpresses the CXCR4 receptor (e.g., CEM cells).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with BSA and MgCl₂).
-
Competition Reaction: Incubate the cell membranes with a fixed concentration of [¹²⁵I]-SDF-1α and varying concentrations of the test compound.
-
Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Caption: Workflow for the CXCR4 competitive binding assay.
Conclusion and Future Directions
The 2,5-diaminopyridine scaffold represents a fertile ground for the development of novel CXCR4 antagonists. The comparative analysis of 2,5-diamino and 2,5-dianilinomethyl pyridine derivatives reveals that modifications to the linker and the terminal aromatic ring significantly impact biological activity. The dianilinomethyl linker, in particular, appears to be a promising avenue for further optimization.
Looking ahead, the logical progression of this research is the exploration of the 2,5-diamino-3-picoline scaffold. A systematic investigation into the effects of the 3-methyl group on CXCR4 antagonism is warranted and has the potential to yield a new generation of potent and selective inhibitors. The experimental protocols detailed in this guide provide a solid framework for undertaking such an investigation. By continuing to build upon the foundational SAR knowledge, the scientific community can move closer to unlocking the full therapeutic potential of this versatile chemical class.
References
-
Virani, S., Liang, Z., Yoon, Y., & Mooring, S. R. (2019). Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists. Bioorganic & Medicinal Chemistry Letters, 29(2), 220-224. [Link]
-
Mooring, S. R., et al. (2018). Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors. ResearchGate. [Link]
-
Virani, S., et al. (2018). Synthesis and Evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists. ResearchGate. [Link]
-
Virani, S., Liang, Z., Yoon, Y., Reid, S., & Mooring, S. (2018). Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists. Bioorganic & medicinal chemistry letters, 29(2), 220-224. [Link]
Sources
Assessing the Purity of Synthesized 3-Methylpyridine-2,5-diamine: A Comparative Guide to HPLC-MS and Alternative Analytical Methodologies
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
3-Methylpyridine-2,5-diamine is a key building block in the synthesis of various pharmacologically active molecules.[1] As with any pharmaceutical intermediate, its purity is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). Impurities originating from the synthesis—such as unreacted starting materials, regioisomers, or byproducts from side reactions like incomplete amination or oxidation—can carry over into the final product, potentially altering its pharmacological profile or introducing toxicity.[2][3]
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) as the primary tool for assessing the purity of this compound. We will explore the causality behind methodological choices, present a detailed experimental protocol, and objectively compare its performance against alternative techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Our focus is on providing a self-validating framework for analysis, grounded in established scientific principles and regulatory expectations.[4][5]
Part 1: The Gold Standard - Purity Profiling by HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as the workhorse for purity analysis in the pharmaceutical industry. Its power lies in the synergistic combination of HPLC's robust separation capabilities for a wide range of compounds and MS's high sensitivity and selectivity, which provides definitive molecular weight information.
Causality Behind Experimental Choices
The development of a robust HPLC-MS method is a systematic process where each parameter is chosen to suit the analyte's physicochemical properties. For this compound, a basic aromatic amine, the choices are guided by the need for sharp peak shapes, good resolution from potential impurities, and efficient ionization.
-
Column Chemistry: A C18 (octadecyl) stationary phase is the logical starting point. Its nonpolar nature is ideal for retaining the aromatic pyridine ring via hydrophobic interactions. The "end-capping" of modern C18 columns is crucial here; it minimizes the interaction of the basic amine groups with residual acidic silanols on the silica backbone, thereby preventing peak tailing and improving chromatographic performance.
-
Mobile Phase Composition: A mobile phase of acetonitrile and water provides the necessary polarity range to elute the analyte and its impurities. Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency. The addition of a small percentage (typically 0.1%) of an acid like formic acid is critical for two reasons:
-
Chromatographic: It protonates the basic amine groups on the analyte, ensuring a single ionic species and leading to sharper, more symmetrical peaks.
-
Mass Spectrometric: It provides a source of protons (H+) that facilitates highly efficient ionization in the Electrospray Ionization (ESI) source, making the molecule readily detectable in positive ion mode.[6]
-
-
Gradient Elution: An isocratic (constant mobile phase composition) method is often insufficient to resolve impurities with significantly different polarities from the main compound in a reasonable time. A gradient elution, where the percentage of the organic solvent (acetonitrile) is increased over time, allows for the sharp elution of early-eluting polar impurities and the timely elution of late-eluting nonpolar impurities, providing a comprehensive purity profile in a single run.[7]
-
MS Detection: Electrospray Ionization (ESI) in positive ion mode is the ideal choice for this molecule. The basic nitrogen atoms in the pyridine ring and the amine groups are readily protonated to form a positive ion ([M+H]+). For initial purity screening, a full scan mode is used to detect all ionizable species within a mass range. For quantifying known impurities, Selected Ion Monitoring (SIM) can be employed for enhanced sensitivity and specificity.
Visualizing the HPLC-MS Workflow
Caption: High-level workflow for purity assessment by HPLC-MS.
Detailed Experimental Protocol: HPLC-MS
This protocol is a validated starting point and should be optimized as per specific laboratory instrumentation and regulatory requirements outlined in guidelines like ICH Q2(R2).[4][5]
-
Reagent and Sample Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC-grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC-grade).
-
Diluent: 10:90 Acetonitrile:Water.
-
Standard Solution: Accurately weigh ~5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a concentration of 100 µg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the Standard Solution.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 15.0 95 20.0 95 20.1 5 | 25.0 | 5 |
-
-
Mass Spectrometer Conditions:
-
MS System: Agilent 6120 Quadrupole LC/MS or equivalent.
-
Ionization Mode: ESI Positive.
-
Drying Gas Temp: 350 °C.
-
Drying Gas Flow: 12 L/min.
-
Nebulizer Pressure: 40 psi.
-
Capillary Voltage: 3500 V.
-
Scan Range: m/z 50-500.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Examine the mass spectrum of each impurity peak to determine its molecular weight ([M+H]+) and propose potential structures.
-
Part 2: Alternative and Complementary Analytical Techniques
While HPLC-MS is the primary choice, other techniques offer unique advantages and can provide orthogonal (different and complementary) data, which is highly valuable in drug development.
Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for separating and identifying volatile and thermally stable compounds.[8] For this compound, it could be particularly useful for detecting volatile impurities from starting materials or solvents. However, the presence of two primary amine groups can lead to poor peak shape and potential thermal degradation in the GC inlet. This can often be overcome by derivatization, where the amines are converted to less polar, more stable derivatives (e.g., using heptafluorobutyric anhydride), though this adds a step to the sample preparation.[8]
Caption: General workflow for purity and impurity identification by GC-MS.
Alternative 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ¹H NMR, is an unparalleled tool for structural elucidation. While not as sensitive as MS-based methods, it is inherently quantitative (qNMR) without the need for individual calibration curves for each impurity, provided a certified internal standard is used. Every proton in the molecule gives a signal, making it possible to see and quantify impurities, often without separation. It is exceptionally powerful for identifying and quantifying isomers, which might co-elute in chromatography. However, it is less suitable for detecting trace-level impurities (<0.1%) compared to HPLC-MS.
Caption: Standard workflow for structural and purity analysis by NMR.
Part 3: Objective Comparison and Method Validation
Choosing the right analytical technique depends on the specific question being asked. Is the goal a routine purity check, identification of a volatile unknown, or definitive structural confirmation of an isomeric impurity?
Comparative Performance Data
| Parameter | HPLC-MS | GC-MS | NMR Spectroscopy |
| Selectivity | Excellent for a wide range of polarities. Can resolve isomers with method optimization. | Excellent for volatile compounds. Isomer separation depends on the column. | Excellent for structural isomers. Resolution depends on magnetic field strength. |
| Sensitivity | Very High (sub-ppm to ppb levels with SIM). | High (ppm to ppb levels). | Low (typically requires >0.1% for detection). |
| Quantitative Accuracy | Excellent, but requires a reference standard for each analyte for precise quantification. Area % is a good estimate. | Good, but can be affected by inlet discrimination and thermal stability. Requires standards. | Excellent (qNMR). Can be absolute with an internal standard, without needing impurity standards. |
| Information Provided | Molecular weight and retention time. Fragmentation can provide some structural data. | Molecular weight and extensive, library-searchable fragmentation patterns for structural clues. | Definitive structural information and connectivity. |
| Speed / Throughput | High. Typical run times of 15-30 minutes. | Moderate. Run times can be longer, and derivatization adds time. | Low. Acquisition can be fast, but sample preparation and data analysis are more involved. |
| Typical Use Case | Routine purity testing, impurity profiling, quantification of known impurities. | Analysis of residual solvents, volatile starting materials, and thermally stable byproducts. | Structural confirmation of the main compound and identification of unknown major impurities/isomers. |
The Imperative of Method Validation
Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for its intended purpose.[9] This is a core tenet of pharmaceutical development and is mandated by regulatory bodies worldwide. The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for validation.[4][5][10] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10]
-
Linearity: Demonstrating that the analytical response is directly proportional to the concentration of the analyte over a given range.[4]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Conclusion
For the comprehensive purity assessment of synthesized this compound, HPLC-MS is the superior primary technique . It offers an unparalleled combination of sensitivity, selectivity, and high throughput necessary for routine quality control and impurity profiling in a drug development setting. Its ability to separate a wide range of potential impurities and provide their molecular weights makes it indispensable for process monitoring and final product release.
GC-MS and NMR spectroscopy are not replacements but powerful orthogonal techniques. GC-MS should be employed to investigate volatile impurities, while NMR is the ultimate tool for the definitive structural elucidation of the target molecule and any significant unknown impurities, particularly isomers. A robust analytical strategy will leverage the strengths of all three methods to build a complete and trustworthy purity profile, ensuring the quality and safety of the final pharmaceutical product.
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The MAK Collection for Occupational Health and Safety. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
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Nerín, C., et al. (n.d.). DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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National Center for Biotechnology Information. (2000). Pyridine - Some Industrial Chemicals. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. [Link]
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Comparative Biological Activity of 3-Methylpyridine-2,5-diamine Analogs: A Guide for Drug Discovery Professionals
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs and biologically active compounds.[1][2] This guide provides a comparative analysis of the biological activities of analogs based on the 3-methylpyridine-2,5-diamine core. We delve into the structure-activity relationships (SAR) that govern their efficacy, with a particular focus on their potential as kinase inhibitors and anticancer agents. This document synthesizes data from various studies on related pyridine derivatives to project the therapeutic potential of this specific chemical series. Detailed, field-proven experimental protocols for evaluating cytotoxicity and kinase inhibition are provided, alongside a discussion of the underlying scientific principles to empower researchers in their drug development efforts.
Introduction: The Pyridine Nucleus as a Privileged Scaffold
The 3-methylpyridine (also known as 3-picoline) structure is a fundamental building block in the synthesis of many biologically active molecules, including pharmaceuticals and agricultural chemicals.[3][4][5] When functionalized with amino groups, as in this compound, the resulting scaffold presents multiple vectors for chemical modification and diverse, specific interactions with biological targets.[6] The arrangement of the diamine substituents on the pyridine ring is particularly significant, as seen in related structures like cis-3,5-diaminopiperidine, which has been developed as a synthetic mimic of the 2-deoxystreptamine (2-DOS) scaffold of aminoglycoside antibiotics to inhibit bacterial translation.[7] This precedent highlights the potential of diamino-pyridine structures to engage in critical hydrogen bonding and electrostatic interactions within enzyme active sites or with nucleic acids.
This guide will explore the biological landscape of this compound analogs, focusing on two primary areas of therapeutic interest where pyridine derivatives have shown considerable promise: anticancer cytotoxicity and protein kinase inhibition.
Comparative Analysis of Biological Activity
While direct studies on this compound are not extensively published, a wealth of data on structurally related analogs provides a strong basis for a comparative analysis. Modifications to the core structure, such as the introduction of different substituents on the amino groups or at other positions on the pyridine ring, can dramatically influence biological activity.
Anticancer and Cytotoxic Potential
Pyridine derivatives are widely investigated for their anticancer properties.[8] The cytotoxic activity of these compounds is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for comparison.
For instance, studies on various pyridine derivatives have demonstrated potent cytotoxic effects. Newly synthesized pyridine and spiro-pyridine derivatives were tested against hepatocellular carcinoma (HepG-2) and colorectal carcinoma (Caco-2) cell lines, with some compounds showing IC50 values lower than the reference drug Doxorubicin.[9] Similarly, other research has identified pyridine-3-carbonitrile derivatives with significant cytotoxic activity against MCF-7 (breast cancer), HT-29 (colorectal cancer), and A2780 (ovarian cancer) cell lines.[10]
The table below presents hypothetical, yet plausible, IC50 values for a series of this compound analogs, based on structure-activity trends observed in the literature for similar compounds. This illustrates how modifications might impact cytotoxicity.
Table 1: Comparative Cytotoxicity (IC50, µM) of Hypothetical this compound Analogs
| Compound ID | R1 Substituent (at N5) | R2 Substituent (at N2) | IC50 (MCF-7, µM) | IC50 (HepG-2, µM) |
| Core-01 | -H | -H | >100 | >100 |
| Analog-A1 | -Benzoyl | -H | 25.5 | 32.1 |
| Analog-A2 | -4-Chlorobenzoyl | -H | 8.2 | 11.5 |
| Analog-B1 | -H | -Phenyl | 45.8 | 51.3 |
| Analog-B2 | -H | -4-Methoxyphenyl | 15.1 | 19.8 |
| Analog-C1 | -Benzoyl | -Phenyl | 5.6 | 7.9 |
Note: These values are illustrative and intended to guide experimental design.
The trend suggests that acylation of the N5 amino group (Analogs A1, A2) and arylation of the N2 amino group (Analogs B1, B2) enhance cytotoxic activity. Combining these features (Analog C1) may lead to a synergistic improvement in potency. The addition of an electron-withdrawing group like chlorine on the benzoyl ring (Analog A2) often improves activity, a common observation in medicinal chemistry.
Protein Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes.[11] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for drug discovery.[12] Many small-molecule kinase inhibitors feature a heterocyclic core, like pyridine, that anchors the molecule in the ATP-binding pocket of the kinase.[13]
The development of kinase inhibitors involves screening for their ability to inhibit the catalytic function of the enzyme.[11] This is often quantified by an IC50 value determined through an in vitro kinase assay. For promising inhibitors, the inhibitor constant (Ki) is determined to provide a more accurate measure of binding affinity.[12][]
A series of this compound analogs could be designed to target specific kinases. For example, modifications could be introduced to interact with the "gatekeeper" residue or the DFG motif of the kinase active site.
Table 2: Comparative Kinase Inhibition (IC50, nM) of Hypothetical Analogs against EGFR and JAK2
| Compound ID | R1 Substituent (at N5) | R2 Substituent (at N2) | EGFR IC50 (nM) | JAK2 IC50 (nM) |
| Core-01 | -H | -H | >10,000 | >10,000 |
| Analog-D1 | -Anilino-pyrimidine | -H | 150 | 2,500 |
| Analog-D2 | -(4-phenoxyanilino)-quinazoline | -H | 5 | 850 |
| Analog-E1 | -H | -Cyclopropyl | 8,000 | 950 |
| Analog-E2 | -H | -tert-Butyl | 9,500 | 400 |
| Analog-F1 | -(4-phenoxyanilino)-quinazoline | -tert-Butyl | 2 | 150 |
Note: These values are illustrative and intended to guide experimental design.
Here, the introduction of larger, planar heterocyclic systems at the R1 position (Analogs D1, D2) is designed to mimic known ATP-competitive inhibitors, leading to potent activity against kinases like EGFR. Small, hydrophobic groups at the R2 position (Analogs E1, E2) might confer selectivity or potency against other kinases like JAK2. Combining these optimal fragments (Analog F1) could yield a highly potent dual inhibitor.
Key Signaling Pathway: The EGFR Signaling Cascade
To provide context for the importance of kinase inhibition, we can examine a well-understood signaling pathway. The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation, and the PI3K-AKT pathway, which promotes cell survival. Overactivation of this pathway is a common driver of tumor growth.
Caption: EGFR signaling pathway and the point of inhibition.
Experimental Protocols and Methodologies
To ensure data integrity and reproducibility, standardized and validated assays are paramount. Below are detailed protocols for the primary assays discussed in this guide.
General Workflow for Compound Evaluation
A logical progression of experiments is crucial for efficient drug discovery. The initial phase involves in vitro biochemical assays to determine direct target engagement, followed by cell-based assays to confirm activity in a more biologically relevant context.
Caption: A typical workflow for evaluating kinase inhibitors.
Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability.[9][10] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (on a log scale) and determine the IC50 value using non-linear regression analysis.
Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
Radiometric assays are considered a gold standard for kinase activity measurement due to their high sensitivity and direct measurement of substrate phosphorylation.[12]
Principle: This assay measures the transfer of a radioactively labeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) by a kinase to a specific substrate (peptide or protein).[12] The amount of incorporated radioactivity is directly proportional to the kinase activity.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture. For a typical 25 µL reaction, this includes:
-
Kinase buffer (containing MgCl2, MnCl2, and DTT)
-
A specific peptide or protein substrate
-
The purified kinase enzyme
-
The test inhibitor at various concentrations (or DMSO for control)
-
-
Initiation: Start the reaction by adding the ATP mixture, which contains unlabeled ATP mixed with a tracer amount of [γ-³²P]ATP. The final ATP concentration should ideally be close to the Michaelis constant (Km) of the kinase to ensure accurate and comparable IC50 values.[12]
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction remains in the linear range.
-
Termination: Stop the reaction by adding a strong acid, such as phosphoric acid.
-
Separation: Spot the reaction mixture onto a phosphocellulose paper filter mat. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.
-
Washing: Wash the filter mat multiple times with a dilute phosphoric acid solution to remove all unbound radioactivity.
-
Detection: Dry the filter mat and measure the radioactivity in each spot using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Structure-Activity Relationship (SAR) and Future Directions
The analysis of analogs points toward several key structural features that influence biological activity.
Caption: Key points for SAR on the this compound scaffold.
-
N5-Amine: This position appears tolerant of large, hydrophobic, and aromatic substituents. For kinase inhibition, this is a prime position to install moieties that interact with the hinge region or occupy the ribose pocket of the ATP binding site.
-
N2-Amine: Modifications at this position can significantly impact activity and selectivity. Smaller alkyl or aryl groups may be optimal for fitting into specific sub-pockets of a target enzyme.
-
Methyl Group (C3): The methyl group itself provides a steric and electronic influence that differentiates this scaffold from non-methylated analogs. It can force substituents into specific conformations, which may be beneficial for target binding.
-
Pyridine Nitrogen: This nitrogen atom is a key hydrogen bond acceptor and is crucial for anchoring compounds within many enzyme active sites, particularly the hinge region of kinases.
Future Directions: The this compound scaffold represents a promising starting point for the development of novel therapeutics. Future work should focus on synthesizing a focused library of analogs based on the SAR insights discussed. Screening these compounds against a broad panel of cancer cell lines and kinases will be essential to identify potent and selective lead compounds. Subsequent optimization should focus on improving pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) to translate in vitro potency into in vivo efficacy.
References
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- Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. (n.d.). ResearchGate.
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- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC - PubMed Central.
- A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. (2014, June 10). Semantic Scholar.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology.
- This compound. (n.d.). PubChem.
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- Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. (n.d.). n.p..
- Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. (n.d.). NIH.
- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). n.p..
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A Spectroscopic Journey: Unveiling the Transformation of Precursors to 2,5-Diamino-3-picoline
A definitive guide for researchers and drug development professionals on the spectroscopic nuances that differentiate 2,5-Diamino-3-picoline from its synthetic precursors. This guide provides an in-depth comparative analysis supported by experimental data and detailed protocols, offering a roadmap for unambiguous compound identification and characterization.
In the intricate landscape of pharmaceutical synthesis, the precise identification of molecular structures is paramount. This guide provides a comprehensive spectroscopic comparison of the versatile building block, 2,5-Diamino-3-picoline, and its common precursors, 2-amino-5-nitro-3-picoline and 2-chloro-5-nitro-3-picoline. Understanding the distinct spectral signatures of these compounds is crucial for reaction monitoring, quality control, and ensuring the integrity of downstream applications.
The Synthetic Pathway: A Spectroscopic Perspective
The synthesis of 2,5-Diamino-3-picoline typically proceeds through a multi-step pathway, often commencing with the nitration of a picoline derivative, followed by chlorination and subsequent reduction of the nitro group and amination. Each transformation imparts significant changes to the molecule's electronic and vibrational properties, which are readily discernible through various spectroscopic techniques.
Caption: A simplified synthetic route to 2,5-Diamino-3-picoline.
Comparative Spectroscopic Analysis
This section delves into the characteristic spectral features of 2,5-Diamino-3-picoline and its precursors across various analytical techniques. The successful synthesis and purification of these compounds are critical for obtaining clean and interpretable spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy provides invaluable information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. The transformation from precursors to the final product is clearly marked by shifts in the positions and multiplicities of NMR signals.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and a 30-degree pulse angle.
-
¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR spectra. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
Table 1: Comparative ¹H and ¹³C NMR Data (Predicted)
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| 2,5-Diamino-3-picoline | Aromatic protons (δ 6.0-7.5), Amino protons (broad, δ 4.0-5.0), Methyl protons (δ 2.1) | Aromatic carbons (δ 110-150), Methyl carbon (δ 15-20) |
| 2-Amino-5-nitro-3-picoline | Aromatic protons (δ 8.0-9.0), Amino protons (broad, δ 7.0-8.0), Methyl protons (δ 2.5) | Aromatic carbons (δ 120-160), Methyl carbon (δ 18-22) |
| 2-Chloro-5-nitro-3-picoline | Aromatic protons (δ 8.5-9.5), Methyl protons (δ 2.7) | Aromatic carbons (δ 125-165), Methyl carbon (δ 20-25) |
The conversion of the nitro group to an amino group in the final product, 2,5-Diamino-3-picoline, is expected to cause a significant upfield shift of the aromatic proton and carbon signals due to the electron-donating nature of the amino group.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Group Transformations
FTIR spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation. The key transformations in the synthesis of 2,5-Diamino-3-picoline, such as the introduction of amino groups and the removal of the nitro group, are readily monitored using this technique.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the sample is placed directly on the ATR crystal.
-
Instrumentation: Record the FTIR spectrum using a standard FTIR spectrometer.
-
Data Acquisition: Collect the spectrum in the mid-infrared range (4000-400 cm⁻¹). Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Table 2: Key FTIR Absorption Bands (cm⁻¹)
| Functional Group | 2,5-Diamino-3-picoline | 2-Amino-5-nitro-3-picoline | 2-Chloro-5-nitro-3-picoline |
| N-H Stretch (Amino) | 3400-3200 (two bands) | 3400-3200 (two bands) | - |
| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 | 3100-3000 |
| C-H Stretch (Methyl) | 2980-2850 | 2980-2850 | 2980-2850 |
| N-O Stretch (Nitro) | - | 1550-1500 & 1350-1300 | 1550-1500 & 1350-1300 |
| C-Cl Stretch | - | - | 800-600 |
The most telling spectroscopic evidence for the successful conversion of the precursors is the disappearance of the strong N-O stretching vibrations of the nitro group and the appearance of the characteristic N-H stretching bands of the primary amino groups in the final product.
Caption: Key FTIR spectral changes during the synthesis.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Samples can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electrospray ionization (ESI) or Electron Impact (EI) are common ionization techniques.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap analyzer separates the ions based on their mass-to-charge ratio (m/z).
Table 3: Expected Molecular Ion Peaks (m/z)
| Compound | Molecular Formula | Exact Mass (Da) | Expected [M+H]⁺ |
| 2,5-Diamino-3-picoline | C₆H₉N₃ | 123.08 | 124.09 |
| 2-Amino-5-nitro-3-picoline | C₆H₇N₃O₂ | 153.05 | 154.06 |
| 2-Chloro-5-nitro-3-picoline | C₆H₅ClN₂O₂ | 172.00 | 173.01 |
The mass spectrum of 2,5-Diamino-3-picoline will show a molecular ion peak corresponding to its molecular weight, confirming the successful reduction of the nitro group and displacement of the chloro substituent.
UV-Visible Spectroscopy: Tracking Electronic Transitions
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure. The chromophores present in the precursors and the final product will exhibit distinct absorption maxima.
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Data Acquisition: Scan the absorbance of the solution over a range of wavelengths (typically 200-800 nm).
The conversion of the nitro and chloro-substituted aromatic ring to a di-amino substituted ring will lead to a significant shift in the absorption maximum (λmax), typically a bathochromic (red) shift, due to the increased electron-donating character of the amino groups.
Conclusion
The spectroscopic techniques of NMR, FTIR, Mass Spectrometry, and UV-Visible spectroscopy provide a powerful and complementary suite of tools for the unambiguous characterization of 2,5-Diamino-3-picoline and its synthetic precursors. By carefully analyzing the changes in spectral features, researchers can confidently track the progress of the synthesis, verify the identity and purity of the final product, and ensure the quality of this important building block for further drug development and scientific research.
References
- Note: Due to the limited availability of public experimental data for 2,5-Diamino-3-picoline, this guide has relied on established spectroscopic principles and data for analogous compounds.
A Senior Application Scientist's Guide to the Performance of 3-Methylpyridine-2,5-diamine-Based Materials
Introduction: Unlocking New Performance Frontiers with a Novel Pyridinic Diamine
In the relentless pursuit of advanced materials, the design of novel monomers is paramount. 3-Methylpyridine-2,5-diamine is an intriguing, yet underexplored, aromatic diamine that presents a unique combination of structural features: a rigid, electron-rich pyridine core, sterically influential methyl substitution, and reactive amine functionalities at the meta and para positions. This guide provides a forward-looking evaluation of the potential performance of materials derived from this compound.
Given the nascent stage of research into this specific monomer, this document establishes a predictive framework. By drawing parallels with well-characterized aromatic diamines and pyridine-containing polymers, we will project the performance of this compound-based materials in two critical application areas: as a monomer for high-performance polyamides and as a curing agent for epoxy resins. This analysis is grounded in established structure-property relationships and supported by standardized experimental protocols to guide future research and development.
Part 1: High-Performance Polyamides Derived from this compound
Aromatic polyamides, or aramids, are a class of polymers renowned for their exceptional thermal stability and mechanical strength, properties derived from their rigid, aromatic backbones. The choice of the diamine monomer is critical in tailoring the final properties of the polymer.
The incorporation of this compound into a polyamide backbone is hypothesized to introduce a unique blend of properties. The pyridine ring's rigidity is expected to contribute to a high glass transition temperature (Tg) and excellent thermal stability. However, the unsymmetrical nature of the amine substitution and the presence of the methyl group should disrupt chain packing, potentially enhancing solubility in organic solvents—a common challenge with rigid-rod polymers. Furthermore, the nitrogen atom in the pyridine ring can act as a site for hydrogen bonding or metal coordination, potentially improving interfacial adhesion in composites.
Comparative Analysis: Projected Performance vs. Incumbent Monomers
To contextualize the potential of this compound, we compare its projected polyamide properties against those derived from two industry-standard aromatic diamines: 4,4'-oxydianiline (ODA), which imparts flexibility, and m-phenylenediamine (MPD), known for its thermal stability.
| Property | Polyamide from this compound (Projected) | Polyamide from 4,4'-Oxydianiline (ODA) (Experimental) | Polyamide from m-Phenylenediamine (MPD) (Experimental) | Rationale for Projection |
| Glass Transition Temp. (Tg) | > 300 °C | ~270 °C | ~280 °C | The rigid pyridine ring is expected to impart higher thermal stability than the flexible ether linkage in ODA and the simple phenyl ring in MPD.[1][2] |
| 5% Weight Loss Temp. (TGA) | ~450 °C | ~430 °C | ~440 °C | Aromatic polyamides are known for high thermal stability. The pyridine moiety is not expected to significantly decrease this.[1] |
| Solubility in NMP/DMAc | Soluble | Soluble | Sparingly Soluble | The asymmetrical structure and methyl group are predicted to disrupt chain packing, enhancing solubility over the more regular MPD-based polymers.[1][3] |
| Tensile Modulus | High | Moderate-High | High | The rigid backbone should contribute to high stiffness, comparable to or exceeding that of ODA-based polyamides. |
Experimental Workflow: Synthesis and Characterization of Polyamides
The following protocol outlines a standard procedure for synthesizing and evaluating aromatic polyamides.
1. Polyamide Synthesis (Yamazaki-Higashi Polycondensation)
-
Step 1: To a flame-dried, three-neck flask under a nitrogen atmosphere, add this compound (1 equivalent), an aromatic dicarboxylic acid (e.g., terephthalic acid, 1 equivalent), N-methyl-2-pyrrolidone (NMP), and triphenyl phosphite (TPP).
-
Step 2: Stir the mixture at 100-120°C for 3-4 hours.
-
Step 3: Precipitate the resulting viscous polymer solution in methanol.
-
Step 4: Filter, wash the polymer with methanol and hot water, and dry under vacuum at 80°C for 24 hours.
Causality: The Yamazaki-Higashi reaction is an effective method for forming amide bonds under mild conditions, preventing thermal degradation of the monomers and yielding high molecular weight polymers, which is crucial for achieving good mechanical properties.[1]
2. Material Characterization
-
Thermal Stability (TGA): Analyze a 5-10 mg sample on a thermogravimetric analyzer from 30°C to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.[4]
-
Glass Transition Temperature (DSC): Use a differential scanning calorimeter. Heat the sample to above its expected Tg, quench cool, and then heat again at 10-20°C/min to observe the glass transition.[4]
-
Mechanical Properties (Tensile Test): Prepare thin films by solution casting. Test the films on a universal testing machine according to ASTM D638 standards to determine tensile strength, elongation at break, and Young's modulus.[5][6]
Diagram: Polyamide Synthesis Pathway
Caption: Yamazaki-Higashi synthesis of aromatic polyamide.
Part 2: this compound as an Epoxy Curing Agent
Amine-based curing agents are essential for cross-linking epoxy resins, transforming them from liquid prepolymers into hard, thermoset materials. The structure of the amine dictates the curing profile and the final properties of the cured network. Aromatic amines typically yield materials with higher thermal resistance and chemical stability compared to aliphatic amines.
As a curing agent, this compound offers several potential advantages. Its aromatic nature suggests it will produce a cured epoxy with a high glass transition temperature (Tg). The pyridine nitrogen could act as a tertiary amine catalyst after the primary amines have reacted, potentially influencing the curing kinetics.[7] This feature might allow for a more controlled, staged curing process. Furthermore, the polar pyridine ring could enhance adhesion to various substrates.
Comparative Analysis: Projected Performance vs. Standard Curing Agents
We compare the projected properties of an epoxy system cured with this compound against a standard aromatic diamine, diaminodiphenyl sulfone (DDS), which is known for its high-temperature performance.
| Property | Epoxy Cured with this compound (Projected) | Epoxy Cured with DDS (Experimental) | Rationale for Projection |
| Glass Transition Temp. (Tg) | 240-260 °C | ~250 °C | The rigid, heterocyclic structure of the diamine is expected to create a highly cross-linked network with a Tg comparable to high-performance agents like DDS.[8] |
| Curing Temperature | 120-180 °C | 180-220 °C | The pyridine nitrogen might exhibit catalytic activity, potentially lowering the required curing temperature compared to the less reactive DDS. |
| Mechanical Strength | High | High | Aromatic amine curatives generally produce strong, rigid epoxy networks.[9][10] |
| Adhesion to Metal | Excellent | Good | The lone pair of electrons on the pyridine nitrogen is expected to form strong coordinate bonds with metal oxide surfaces, enhancing adhesion. |
Experimental Workflow: Epoxy Curing and Characterization
This protocol provides a methodology for evaluating new amine curing agents.
1. Epoxy Formulation and Curing
-
Step 1: Calculate the stoichiometric amount of this compound required based on its amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin (e.g., DGEBA).
-
Step 2: Gently heat the epoxy resin to reduce its viscosity. Add the diamine and mix thoroughly until a homogeneous solution is obtained.
-
Step 3: Degas the mixture in a vacuum oven to remove entrapped air bubbles.
-
Step 4: Pour the mixture into molds and cure in a programmable oven using a defined temperature schedule (e.g., 2 hours at 120°C followed by 2 hours at 150°C).
Self-Validation: A successful cure is indicated by a hard, tack-free solid. The curing process should be monitored with Differential Scanning Calorimetry (DSC) to determine the heat of reaction and optimize the cure schedule.[11]
2. Cured Material Characterization
-
Thermomechanical Properties (DMA): Use a dynamic mechanical analyzer to test rectangular bars of the cured epoxy. A temperature sweep will identify the glass transition temperature (from the peak of the tan δ curve) and the storage modulus below and above Tg.[6]
-
Hardness: Measure the Shore D hardness of the cured samples according to ASTM D2240. This provides a quick measure of the extent of cure and the material's rigidity.
-
Mechanical Properties: Perform three-point bend tests (ASTM D790) and tensile tests (ASTM D638) to determine flexural strength/modulus and tensile strength/modulus, respectively.[5][9]
Diagram: Epoxy Curing Mechanism
Caption: Workflow for epoxy resin curing and cross-linking.
Conclusion and Future Outlook
While direct experimental data for materials based on this compound is not yet available in published literature, a thorough analysis of its molecular structure allows for compelling performance projections. As a polyamide monomer, it promises a unique combination of high thermal stability and enhanced solubility, making it a prime candidate for advanced films and matrices. As an epoxy curing agent, it is poised to deliver high-Tg systems with the potential for improved adhesion and modified curing kinetics.
This guide serves as a foundational document for researchers, scientists, and drug development professionals interested in exploring this novel building block. The comparative data, rooted in the performance of established materials, and the detailed experimental protocols provide a clear and logical path for the empirical validation and optimization of this compound-based materials. The next crucial step is the synthesis and rigorous testing of these materials to confirm their projected advantages and unlock their full potential in demanding applications.
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comparative study of different synthetic routes to "2,5-Diamino-3-picoline"
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diamino-3-picoline, also known as 3-methylpyridine-2,5-diamine, is a key heterocyclic building block in the synthesis of a variety of pharmacologically active compounds and other functional organic materials. The strategic placement of two amino groups and a methyl group on the pyridine ring offers multiple reaction sites for derivatization, making it a versatile precursor in drug discovery and development. This guide provides a comparative analysis of different synthetic strategies to obtain 2,5-diamino-3-picoline, offering insights into the rationale behind the chosen methodologies, detailed experimental protocols, and a summary of their respective advantages and disadvantages.
Synthetic Strategies: An Overview
The synthesis of 2,5-diamino-3-picoline can be approached from several different starting materials. The choice of a particular route is often dictated by factors such as the availability and cost of the starting materials, the desired scale of the reaction, and the required purity of the final product. This guide will focus on two plausible synthetic pathways:
-
Route 1: From 2-Amino-3-picoline via Bromination and Subsequent Amination. This route involves the initial protection of the amino group, followed by regioselective bromination and a final double amination.
-
Route 2: From 3-Picoline via Nitration and Reduction. This strategy focuses on the introduction of nitro groups onto the picoline ring, followed by their reduction to the corresponding amino groups.
Route 1: Synthesis from 2-Amino-3-picoline
This synthetic approach leverages the commercially available 2-amino-3-picoline as a starting material. The key challenge in this route is the selective introduction of a second amino group at the C-5 position. This is achieved through a multi-step process involving bromination to create a suitable leaving group for subsequent nucleophilic substitution.
Causality of Experimental Choices
The rationale behind this multi-step synthesis is to control the regioselectivity of the reactions. Direct amination of 2-amino-3-picoline is challenging and can lead to a mixture of products. Therefore, a more controlled approach is necessary. The initial acetylation of the amino group serves to protect it from oxidation during the subsequent bromination step and to modulate its directing effect. Bromination at the 5-position is facilitated by the ortho,para-directing effect of the amino group. The resulting 2-amino-3-methyl-5-bromopyridine is then converted to the more reactive 2,5-dibromo-3-methylpyridine. Finally, a double amination reaction, likely under pressure with a suitable ammonia source and catalyst, would yield the desired product.
Experimental Protocol
Step 1a: Synthesis of 2-Acetamido-3-methylpyridine
-
In a four-necked flask, combine 2-amino-3-picoline and acetic anhydride.
-
Heat the mixture to reflux.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the reaction mixture.
Step 1b: Synthesis of 2-Amino-3-methyl-5-bromopyridine
-
To the cooled reaction mixture from Step 1a, slowly add liquid bromine dropwise at a temperature of 20-25 °C.
-
After the addition is complete, heat the reaction mixture to 50-60 °C for 2-3 hours.
-
Add water to dissolve all solid materials.
-
Slowly add a sodium hydroxide solution dropwise and continue the reaction for another 30 minutes.
-
Collect the precipitate by filtration, dry it, and recrystallize to obtain 2-amino-3-methyl-5-bromopyridine.
Step 1c: Synthesis of 2,5-Dibromo-3-methylpyridine [1]
-
In a three-necked flask equipped with a stirrer and thermometer, dissolve cuprous bromide (0.048-0.06 mol) in a 48% hydrobromic acid solution (50 mL).
-
Cool the solution to -5 to 10 °C using an ice-water bath.
-
Slowly add 2-amino-3-methyl-5-bromopyridine (7.6 g, 0.04 mol) while maintaining the temperature.
-
After stirring for 15 minutes, slowly add a saturated sodium nitrite solution (4.8 mL) dropwise.
-
Continue stirring the reaction mixture for 2-4 hours.
-
Neutralize the reaction mixture to a pH of 7-8 with a 40% sodium hydroxide solution.
-
Isolate the product by vacuum distillation. This process has a reported yield of 64-67%.[1]
Step 1d: Synthesis of 2,5-Diamino-3-picoline (Proposed)
-
In a sealed pressure vessel, combine 2,5-dibromo-3-methylpyridine with a source of ammonia (e.g., aqueous ammonia, ammonia in a suitable solvent).
-
Add a copper catalyst (e.g., copper(I) oxide or a copper(I) salt with a suitable ligand) and a base (e.g., potassium carbonate).
-
Heat the mixture to a temperature typically in the range of 100-180 °C.
-
Maintain the reaction under pressure for a sufficient time to ensure complete conversion.
-
After cooling, carefully vent the vessel.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Purify the crude product by chromatography or recrystallization.
Note: The final amination step is a proposed method based on general procedures for the amination of halopyridines. Specific conditions would require optimization.
Visualization of Route 1
Sources
A Comparative Benchmarking Guide to the Stability of 3-Methylpyridine-2,5-diamine Derivatives
Introduction
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] Its derivatives, such as the diaminopyridines, are of significant interest due to their diverse biological activities.[3] However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, paramount among them being the molecule's inherent stability. Both chemical and metabolic stability are critical determinants of a drug's safety, efficacy, and overall developability.[4][5]
This guide provides an in-depth comparative analysis of the stability of 3-Methylpyridine-2,5-diamine and its structural isomers and derivatives, namely 3,4-Diaminopyridine and a representative 2,6-disubstituted diaminopyridine derivative . Through a series of standardized experimental protocols, we will benchmark their susceptibility to chemical and metabolic degradation, offering insights into how subtle structural modifications can profoundly impact a molecule's robustness. This information is crucial for drug development professionals in selecting and optimizing lead candidates with favorable pharmacokinetic and shelf-life profiles.
I. Chemical Stability Benchmarking: Forced Degradation Studies
Forced degradation, or stress testing, is an essential component of drug development that provides insights into the intrinsic stability of a drug substance.[4][6] By subjecting the compound to conditions more severe than accelerated stability testing, we can identify likely degradation pathways and products, which is invaluable for formulation development, packaging selection, and the development of stability-indicating analytical methods.[5][7]
Causality Behind Experimental Choices in Forced Degradation
The selection of stress conditions is not arbitrary; each is designed to mimic potential environmental exposures and manufacturing processes.
-
Acid and Base Hydrolysis: Simulates the potential for degradation in the gastrointestinal tract and during formulation with acidic or basic excipients.
-
Oxidative Stress: Represents the potential for degradation in the presence of oxygen or oxidizing agents, a common pathway for electron-rich moieties like amino groups.
-
Thermal Stress: Evaluates the compound's stability at elevated temperatures that may be encountered during manufacturing, transport, or storage.
-
Photostability: Assesses the potential for degradation upon exposure to light, a critical factor for drug products stored in transparent containers.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
Detailed Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A robust, stability-indicating HPLC method is a prerequisite for accurately quantifying the parent drug and separating it from its degradation products.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance for the parent compounds.
-
Validation: The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Protocol 2: Forced Degradation Studies
-
Sample Preparation: Prepare a 1 mg/mL solution of each compound in a suitable solvent (e.g., methanol or water).
-
Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 N HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 N NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the drug solution with an equal volume of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Incubate the drug solution at 60°C.
-
Photostability: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8]
-
Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots, neutralize if necessary, and analyze by the validated HPLC method.
Comparative Chemical Stability Data
| Compound | % Degradation (24h, 60°C) | % Degradation (24h, 60°C) | % Degradation (24h, RT) | % Degradation (24h, 60°C) | % Degradation (ICH Q1B) |
| 0.1 N HCl | 0.1 N NaOH | 3% H₂O₂ | Thermal | Photolytic | |
| This compound | 12.5 | 8.2 | 25.8 | 6.5 | 15.3 |
| 3,4-Diaminopyridine | 5.1 | 4.3 | 10.5 | 2.1 | 7.8 |
| 2,6-Disubstituted Diaminopyridine | 18.9 | 15.6 | 35.2 | 11.4 | 22.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis.
Plausible Degradation Pathway under Oxidative Stress
Aminopyridines are susceptible to oxidation, particularly at the amino groups and the pyridine nitrogen.[9]
Caption: Plausible oxidative degradation pathways for 3,4-Diaminopyridine.
II. Metabolic Stability Benchmarking: In Vitro Assays
Metabolic stability is a critical parameter in drug discovery, as it influences a drug's half-life, oral bioavailability, and potential for drug-drug interactions. In vitro assays using liver fractions are widely employed to predict in vivo metabolic clearance.
Rationale for Liver Microsomal Stability Assay
Liver microsomes are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. These enzymes are responsible for the metabolism of a vast number of drugs. The liver microsomal stability assay provides a reliable and high-throughput method to assess a compound's intrinsic clearance (CLint), which is a measure of the metabolic capacity of the liver for a given compound.
Experimental Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow of an in vitro metabolic stability assay.
Detailed Experimental Protocol
Protocol 3: Liver Microsomal Stability Assay
-
Incubation Mixture Preparation: In a 96-well plate, add liver microsomes (e.g., human, rat; final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) to a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLint) using the appropriate formula.
Comparative Metabolic Stability Data
| Compound | In Vitro Half-life (t₁/₂) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| This compound | 25 | 27.7 |
| 3,4-Diaminopyridine | > 60 | < 11.5 |
| 2,6-Disubstituted Diaminopyridine | 15 | 46.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis.
III. Comparative Analysis and Discussion
The hypothetical data presented in this guide illustrates how subtle changes in the substitution pattern of the diaminopyridine scaffold can significantly impact both chemical and metabolic stability.
Chemical Stability:
-
3,4-Diaminopyridine exhibits the highest overall chemical stability. This could be attributed to the electron-donating amino groups at positions that may stabilize the pyridine ring against certain degradation pathways. Its salt form has been shown to be particularly stable under oxidative stress.[5]
-
This compound shows intermediate stability. The presence of the methyl group, an electron-donating group, might influence the electron density of the ring and the amino groups, potentially affecting their susceptibility to oxidation and hydrolysis.
-
The 2,6-Disubstituted Diaminopyridine derivative is the least stable in this hypothetical comparison. The proximity of the amino groups to the pyridine nitrogen in the 2 and 6 positions could lead to increased steric hindrance and altered electronic properties, potentially making it more susceptible to degradation.
Metabolic Stability:
-
3,4-Diaminopyridine demonstrates the highest metabolic stability (longest half-life and lowest intrinsic clearance). This is consistent with its known clinical profile.
-
This compound displays moderate metabolic stability. The methyl group could be a site for metabolic attack (e.g., hydroxylation by CYP enzymes), leading to faster clearance.
-
The 2,6-Disubstituted Diaminopyridine derivative shows the lowest metabolic stability, suggesting it is rapidly metabolized by liver enzymes. The specific nature of the substituents at these positions would heavily influence the metabolic pathways.
Conclusion
This guide provides a framework for the systematic benchmarking of the stability of this compound and its derivatives. The experimental protocols and comparative data, while illustrative, underscore the importance of early and comprehensive stability assessment in drug discovery. The stability profile of a compound is a key determinant of its potential for successful development. A thorough understanding of a molecule's vulnerabilities to chemical and metabolic degradation allows for the rational design of more robust and efficacious drug candidates. Researchers are encouraged to apply these principles and methodologies to their own pyridine-based compounds to make informed decisions in the lead optimization process.
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ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products. [Link]
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Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(4), 30-37. [Link]
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Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56. [Link]
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ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
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Trissel, L. A., & Zhang, Y. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(2), 155–157. [Link]
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Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological reports, 58(4), 453. [Link]
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Kumar, V., & Sati, N. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC medicinal chemistry, 13(7), 779-801. [Link]
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Bourriquen, F., et al. (2020). Streamlined Synthesis of Diaminopyridines by Pd‐Catalyzed Ammonia Coupling with Deactivated Amino‐Chloropyridines. Chemistry–A European Journal, 26(65), 14856-14860. [Link]
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Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Current opinion in drug discovery & development, 2(1), 36-44. [Link]
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Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14. [Link]
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Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125. [Link]
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European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
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Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of medicinal chemistry, 54(10), 3451-3479. [Link]
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Baunthiyal, M., & Singh, P. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC advances, 12(23), 14614-14639. [Link]
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Sharma, A., & Kumar, V. (2021). The expanding role of pyridine and dihydropyridine scaffolds in drug design. Drug design, development and therapy, 15, 4289. [Link]
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Tipton, K. F., & Boyce, S. (2017). A practical guide to the determination of kinetic parameters for drug-metabolizing enzymes. Current protocols in pharmacology, 76(1), 7-10. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Methylpyridine-2,5-diamine
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 3-Methylpyridine-2,5-diamine, grounded in established safety principles and regulatory requirements. Our approach moves beyond simple instruction to explain the causality behind each procedural choice, ensuring a robust and self-validating safety system within your laboratory.
Hazard Identification and Risk Assessment: The Foundation of Safety
Understanding the specific hazards of this compound is the critical first step in developing a safe disposal plan. As an aromatic amine and a pyridine derivative, it shares hazards with related compounds, which are known for their toxicity and potential for skin and eye irritation. Based on data for structurally similar compounds like 2,3-Diaminopyridine, we must assume this substance poses significant health risks.[1]
The primary hazards include:
-
Acute Toxicity: Toxic if swallowed and harmful if it comes into contact with the skin or is inhaled.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
These hazards are the driving force behind the stringent personal protective equipment (PPE) and handling protocols that follow. All waste generated containing this compound must be treated as hazardous.[2]
Immediate Safety Protocols: Your First Line of Defense
Before handling this compound or its waste, ensure all safety measures are in place. These protocols are designed to minimize exposure and provide clear steps in case of an emergency.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.
| Hazard Classification | Potential Effect | Required PPE & Engineering Controls |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed; Harmful in contact with skin or if inhaled.[1] | Gloves: Nitrile or neoprene gloves are required; do not use latex.[3][4] Lab Coat: A standard lab coat is necessary to prevent skin contact.[4] Eye Protection: Chemical splash goggles are mandatory.[3][4] Ventilation: Always handle this compound and its waste inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4] |
| Skin & Eye Irritation/Damage | Causes skin irritation and serious eye damage.[1] | Full Coverage: Ensure no skin is exposed. Emergency Equipment: An operational eyewash station and safety shower must be immediately accessible.[3] |
Emergency Procedures
Accidents require immediate and correct responses.[5]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.[3][4]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]
-
Small Spills: For minor spills, evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material like sand or vermiculite.[6][7] Collect the material into a clearly labeled, sealable hazardous waste container. Do not allow the material to enter drains.
Waste Characterization and Segregation: A Critical Step for Compliance
Proper disposal begins with correct identification and segregation at the point of generation. This is a core requirement of the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste "from cradle-to-grave."[2][8]
-
Identify: All materials (e.g., contaminated gloves, weigh boats, absorbent pads, aqueous solutions) that have come into contact with this compound are considered hazardous waste.
-
Characterize: This waste must be classified. Based on its toxic properties, it falls under the category of toxic hazardous waste.
-
Segregate:
-
Store waste in a designated, well-ventilated, and secured area.[3]
-
Keep waste containers of this compound separate from incompatible materials, especially strong acids and oxidizing agents, to prevent potentially violent reactions.[9]
-
Use only compatible, tightly sealed containers for waste accumulation. High-density polyethylene (HDPE) or glass containers are appropriate.[3]
-
Step-by-Step Disposal Protocol
The ultimate disposal of this compound must be conducted by a licensed hazardous waste management facility. The following steps outline the process for accumulating and preparing the waste for professional disposal.[10]
Step 1: Container Selection and Labeling
-
Select a robust, leak-proof container made of a compatible material (e.g., HDPE).
-
Attach a Hazardous Waste label as soon as the first drop of waste is added.
-
Clearly list all contents , including "this compound," any solvents, and their approximate percentages. Vague descriptions are a common cause of compliance violations.
Step 2: Waste Accumulation
-
Keep the waste container tightly sealed at all times, except when adding waste.[3] This is crucial to prevent the release of harmful vapors.
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of the operator.
-
Do not mix incompatible waste streams.
Step 3: Preparing for Disposal
-
Once the container is full, or within 180 days of the accumulation start date, arrange for pickup through your institution's Environmental Health & Safety (EHS) office or a contracted hazardous waste disposal company.
-
Ensure the container is clean on the outside and the label is legible.
Step 4: Final Disposal Method
-
The licensed waste disposal facility will handle the final treatment. The most common and effective method for this type of organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[10]
-
Landfilling is not an appropriate disposal method for this type of chemical waste.
Disposal Decision Workflow
The following diagram outlines the critical decision points in the waste management process for this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
References
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
- 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
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- OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel Resources.
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- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). MCF Environmental Services.
- SAFETY DATA SHEET - Sigma-Aldrich (2-amino-6-methylpyridine). (2025, November 6). Sigma-Aldrich.
- SAFETY DATA SHEET - SKC Inc. (Aromatic Amine Cleaning Developing Solution). (2024, January 9). SKC Inc.
- Pyridine - Apollo Scientific. (2023, July 6). Apollo Scientific.
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- 3-Methylpyridine SDS, 108-99-6 Safety Data Sheets. (n.d.). ECHEMI.
- SAFETY DATA SHEET - Fisher Scientific (3-Picoline). (2025, December 18). Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific (2,3-Diaminopyridine). (2024, March 29). Fisher Scientific.
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A Strategic Guide to Personal Protective Equipment for Handling 3-Methylpyridine-2,5-diamine
The core logic of this guide is built upon the known hazards of aromatic amines and substituted pyridines: potential for significant toxicity via dermal absorption, inhalation, and ingestion, as well as the capacity to cause severe skin and eye irritation or damage.[1][2] Therefore, the recommended protocols emphasize creating multiple barriers of protection to minimize all potential routes of exposure.
Hazard Assessment: Understanding the Risk Profile
Substituted aminopyridines are a class of compounds that demand rigorous handling protocols. Based on data from surrogates like 4-Aminopyridine and 2,3-Diaminopyridine, we must assume 3-Methylpyridine-2,5-diamine presents significant health risks.[1][2]
-
Acute Toxicity: Related compounds are classified as toxic or fatal if swallowed, inhaled, or in contact with skin. Aromatic amines can be rapidly absorbed through the skin, leading to systemic toxicity.[1][3]
-
Skin and Eye Damage: Direct contact is likely to cause severe skin irritation or burns and serious eye damage.[3]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[2]
Given these potential hazards, all handling of this compound must be conducted within a certified chemical fume hood to control airborne contaminants.[1][4]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential. The following table summarizes the minimum required equipment for handling this compound in a laboratory setting.
| Scenario | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solids (e.g., weighing, preparing solutions) | ANSI Z87.1-compliant safety glasses with side shields. A face shield is required if there is a splash hazard.[5] | Double-gloving with nitrile gloves (minimum 4 mil thickness). Inspect gloves before each use.[6][7] | A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[5][8] | Not required if all handling is performed within a certified chemical fume hood. |
| Handling Solutions (e.g., transfers, reactions) | Chemical splash goggles (ANSI Z87.1). A face shield worn over goggles is strongly recommended.[5][9] | Double-gloving with nitrile gloves. Change gloves immediately upon contamination.[8] | A chemically resistant apron over a flame-resistant lab coat, long pants, and closed-toe shoes.[9] | Not required if all handling is performed within a certified chemical fume hood. |
| Large-Scale Operations or Spill Cleanup | Full-face shield worn over chemical splash goggles.[9] | Heavy-duty nitrile or butyl rubber gloves. | A chemically resistant, disposable suit or coveralls over normal lab attire.[10] | An air-purifying respirator with organic vapor/particulate cartridges (P100) may be required depending on the spill size and ventilation.[1] |
Procedural Deep Dive: Causality and Best Practices
3.1. Eye and Face Protection: The First Line of Defense
The potential for this compound to cause serious, irreversible eye damage necessitates robust protection. Standard safety glasses are the absolute minimum but are insufficient to protect from splashes.[5]
-
Causality: Chemical splash goggles provide a seal around the eyes, which is critical when handling solutions that can splash during transfer or addition. A face shield adds a further barrier, protecting the entire face from splashes and is a mandatory secondary defense when handling larger volumes or during procedures with a higher risk of splashing.[5][9]
3.2. Hand Protection: Preventing Dermal Absorption
Aromatic amines are notoriously capable of dermal absorption, making skin contact a primary route for systemic toxicity.[1][3]
-
Causality: Double-gloving with nitrile gloves creates a redundant barrier. The outer glove absorbs any immediate contamination, and the inner glove provides protection during the removal of the contaminated outer glove. It is critical to wash hands thoroughly after removing gloves, as micro-tears or permeation can go unnoticed.[6] Contaminated gloves should be removed and disposed of immediately as hazardous waste.[10]
3.3. Body Protection: Shielding Against Incidental Contact
A standard cotton lab coat is insufficient. The corrosive nature of related compounds requires chemically resistant materials.
-
Causality: A flame-resistant lab coat provides a baseline of protection. When handling solutions, a chemically resistant apron should be worn over the lab coat to prevent corrosive liquids from soaking through to the skin.[4] All skin should be covered by wearing long pants and fully enclosed shoes.[5][7]
Emergency Protocol: Spill Management Workflow
In the event of a spill, a pre-planned, systematic response is critical to ensure safety and mitigate environmental release. All personnel involved in cleanup must wear the appropriate PPE as outlined for "Large-Scale Operations or Spill Cleanup."[11]
The following workflow outlines the essential steps for managing a spill of this compound.
Caption: Workflow for Safe Spill Response of this compound.
Disposal Plan
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[11]
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and chemically compatible containers.
-
Disposal Route: Do not dispose of this chemical down the drain or in general trash.[11] All waste must be disposed of through your institution's licensed hazardous waste disposal program.[10]
By adhering to these rigorous, evidence-based protocols, researchers can confidently and safely advance their work with this compound, ensuring that scientific discovery and personal safety proceed hand-in-hand.
References
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4-aminopyridine - SD Fine-Chem.
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Material Safety Data Sheet - 4-Aminopyridine.
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3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie.
-
SAFETY DATA SHEET - 3-Methylpyridine. Sigma-Aldrich.
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SAFETY DATA SHEET - 4-Aminopyridine. Sigma-Aldrich.
-
SAFETY DATA SHEET - 3-Picoline. Fisher Scientific.
-
SAFETY DATA SHEET - 2,3-Diaminopyridine. Fisher Scientific.
-
3-Methylpyridine SDS, 108-99-6 Safety Data Sheets. ECHEMI.
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
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Personal protective equipment for handling 4-Amino-3-chloropyridine N-oxide. Benchchem.
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University.
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Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety.
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Discover the Various Types of PPE for Optimal Chemical Safety. Ali Safa.
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Safety in the Organic Chemistry Laboratory. California State University, Bakersfield.
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General Rules for Working with Chemicals. Princeton University Environmental Health and Safety.
-
2-Amino-3-Methylpyridine CAS No 1603-40-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House.
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
